molecular formula C9H7NO3S B1297636 6-Methoxybenzothiazole-2-carboxylic acid CAS No. 946-13-4

6-Methoxybenzothiazole-2-carboxylic acid

Cat. No.: B1297636
CAS No.: 946-13-4
M. Wt: 209.22 g/mol
InChI Key: JDKMYJZEGZZJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxybenzothiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7NO3S and its molecular weight is 209.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methoxy-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKMYJZEGZZJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50344421
Record name 6-methoxybenzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-13-4
Record name 6-methoxybenzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50344421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 946-13-4

This technical guide provides a comprehensive overview of 6-Methoxybenzothiazole-2-carboxylic acid, a benzothiazole derivative of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of extensive research specifically on this compound, this guide also incorporates data and methodologies from closely related benzothiazole structures to provide a broader context for its potential properties and applications.

Core Chemical and Physical Data

While experimental data for this compound is not widely published, the following tables summarize its fundamental chemical identifiers and computed physicochemical properties.

Table 1: Chemical Identification

IdentifierValue
CAS Number 946-13-4[1][2][3]
Molecular Formula C₉H₇NO₃S[1][2]
Molecular Weight 209.22 g/mol [1][2]
IUPAC Name 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]
InChI InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)[1]
InChIKey JDKMYJZEGZZJOH-UHFFFAOYSA-N[1]
SMILES COC1=CC2=C(C=C1)N=C(S2)C(=O)O[1]

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP3 2.6
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 2
Exact Mass 209.014664 g/mol [1]
Topological Polar Surface Area 87.7 Ų

Experimental Protocols

Synthesis of 6-methoxy-2-aminobenzothiazole (A Precursor)

This protocol describes the synthesis of a key intermediate that could potentially be converted to the target carboxylic acid.[4]

Materials:

  • p-methoxy aniline (0.085 mol, 10.6 g)

  • Ammonium thiocyanate (0.308 mol)

  • Glacial acetic acid (145 ml total)

  • Bromine (6.5 ml)

Procedure:

  • A solution of p-methoxy aniline in 40 ml of glacial acetic acid is added to a solution of ammonium thiocyanate in 75 ml of glacial acetic acid.

  • The resulting mixture is cooled to 0°C.

  • A solution of bromine in 30 ml of glacial acetic acid is added dropwise over 30 minutes with constant stirring.

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified.

General Synthesis of 2-Substituted Benzothiazole-6-carboxylic Acids

This method outlines a general procedure for the synthesis of various 2-substituted benzothiazole-6-carboxylic acids, which could be adapted for the synthesis of the target compound.[5]

Materials:

  • 4-amino-3-mercaptobenzoic acid

  • Appropriate aldehyde

  • Nitrobenzene (as oxidant and solvent)

Procedure:

  • A mixture of 4-amino-3-mercaptobenzoic acid and the selected aldehyde is prepared in nitrobenzene.

  • The reaction mixture is refluxed for 6 hours.

  • The product is then isolated and purified from the reaction mixture.

Potential Biological Activities and Signaling Pathways

While no specific biological activity or mechanism of action has been published for this compound, the benzothiazole scaffold is known to exhibit a wide range of biological effects, including antioxidant, antibacterial, and antitumor properties.[6][7] Derivatives of the closely related 2-amino-6-methoxybenzothiazole have shown anti-inflammatory activity.[7]

Given the structural similarities to other biologically active molecules, it is plausible that this compound could interact with various biological targets. Further research is required to elucidate its specific biological functions and any involvement in cellular signaling pathways.

Visualizations

The following diagrams illustrate a generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives, based on methodologies reported for related compounds.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., p-anisidine, thiocyanate) synthesis Chemical Synthesis (e.g., Cyclization, Oxidation) start->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening Initial Biological Screening (e.g., Antioxidant, Antimicrobial assays) characterization->screening mechanistic Mechanistic Studies (e.g., Enzyme inhibition, Pathway analysis) screening->mechanistic in_vivo In Vivo Studies (Animal models) mechanistic->in_vivo

Caption: A generalized workflow for the synthesis and biological evaluation of benzothiazole derivatives.

logical_relationship compound 6-Methoxybenzothiazole- 2-carboxylic Acid scaffold Benzothiazole Scaffold compound->scaffold substituents Functional Groups: - Methoxy - Carboxylic Acid compound->substituents activity Potential Biological Activity (e.g., Enzyme Inhibition) scaffold->activity properties Physicochemical Properties (Solubility, Lipophilicity) substituents->properties properties->activity

Caption: Logical relationships influencing the potential biological activity of the title compound.

References

In-Depth Technical Guide to the Physical Properties of 6-Methoxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 6-methoxybenzothiazole-2-carboxylic acid. Intended for professionals in research and drug development, this document compiles available data, outlines general experimental protocols for property determination, and presents a logical workflow for the synthesis and characterization of this compound.

Core Physical and Chemical Properties

This compound, with the CAS number 946-13-4, is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group and a carboxylic acid group.[1] Its structure lends itself to various chemical modifications, making it a molecule of interest in medicinal chemistry and materials science.[1] It is generally described as a crystalline solid soluble in polar solvents.[1]

Data Presentation

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while computed data is readily available, experimentally determined values are scarce in the literature. Researchers should be aware that benzothiazole-2-carboxylic acid derivatives can be susceptible to decarboxylation, which may contribute to the limited availability of extensive experimental data.

PropertyValueData TypeReference(s)
Molecular Formula C₉H₇NO₃S-[2][3]
Molecular Weight 209.22 g/mol Computed[2][3]
IUPAC Name 6-methoxy-1,3-benzothiazole-2-carboxylic acid-[2]
CAS Number 946-13-4-[2][3]
Melting Point 119-120 °CExperimental[4]
Boiling Point 412 °CExperimental[4]
Density 1.465 g/cm³Experimental[4]
XLogP3 2.6Computed[2]
Hydrogen Bond Donor Count 1Computed[2]
Hydrogen Bond Acceptor Count 4Computed
Rotatable Bond Count 2Computed

Note: The experimental values for melting point, boiling point, and density are from a single source and should be confirmed by independent analysis.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in peer-reviewed literature. However, the following are generalized, standard methodologies that would be employed for a crystalline organic solid of this nature.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure substance, this range is typically narrow.

Solubility Assessment

A qualitative and quantitative assessment of solubility in various solvents is crucial for applications in synthesis, purification, and formulation.

  • Qualitative Assessment: A small, measured amount of the compound (e.g., 1-2 mg) is added to a test tube containing a small volume (e.g., 0.5 mL) of the solvent of interest (e.g., water, ethanol, acetone, dichloromethane, dimethyl sulfoxide). The mixture is agitated at a controlled temperature, and the dissolution is observed visually.

  • Quantitative Measurement (Isothermal Method): An excess amount of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove the excess solid, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

pKa Determination

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of the carboxylic acid group at different pH values.

  • Potentiometric Titration: A precisely weighed amount of this compound is dissolved in a suitable solvent mixture (e.g., water-ethanol). The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter. The pKa can be determined from the midpoint of the titration curve, where half of the acid has been neutralized.

  • UV-Metric or Spectrophotometric Method: This method is applicable if the protonated and deprotonated forms of the compound have distinct UV-Vis absorption spectra. The absorbance of a solution of the compound is measured at a fixed wavelength across a range of pH values. The pKa is then calculated from the resulting sigmoidal curve of absorbance versus pH.

Synthesis and Characterization Workflow

The synthesis of this compound and related derivatives typically involves the formation of the benzothiazole ring system followed by modification of the functional groups. The characterization of the final product is essential to confirm its identity and purity.

G General Workflow for Synthesis and Characterization of this compound start Starting Materials (e.g., 4-methoxyaniline derivative) reaction Ring Formation Reaction (e.g., Reaction with chloral hydrate and hydroxylamine, followed by cyclization) start->reaction Step 1 workup Reaction Work-up (e.g., Quenching, Extraction) reaction->workup Step 2 purification Purification (e.g., Recrystallization, Chromatography) workup->purification Step 3 nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Analysis of Pure Compound ms Mass Spectrometry (e.g., ESI-MS) purification->ms Analysis of Pure Compound ir FTIR Spectroscopy purification->ir Analysis of Pure Compound elemental Elemental Analysis purification->elemental Analysis of Pure Compound

Caption: A general workflow for the synthesis and characterization of this compound.

References

6-Methoxybenzothiazole-2-carboxylic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid

This technical guide provides a comprehensive overview of this compound, a benzothiazole derivative of interest to researchers and professionals in drug development and medicinal chemistry. The document details its physicochemical properties, outlines a potential synthetic protocol, and discusses its potential biological significance based on related compounds.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a benzothiazole core, which is a prominent scaffold in medicinal chemistry.[1][2] The quantitative properties of this molecule are summarized below.

PropertyValueSource
Molecular Formula C₉H₇NO₃S[3][4]
Molecular Weight 209.22 g/mol [3][4][5]
IUPAC Name 6-methoxy-1,3-benzothiazole-2-carboxylic acid[3]
CAS Number 946-13-4[4][5]
Melting Point 119-120 °C[5]
Boiling Point 412 °C[5]
Density 1.465 g/cm³[5]
Flash Point 203 °C[5]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed two-step synthesis involves the formation of an intermediate, 2-amino-6-methoxybenzothiazole, followed by a Sandmeyer-type reaction to yield the final carboxylic acid.

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole (Intermediate) [6]

  • Reaction Setup: Dissolve p-anisidine (4-methoxyaniline) (0.085 mol) in 40 ml of glacial acetic acid. In a separate flask, dissolve ammonium thiocyanate (0.308 mol) in 75 ml of glacial acetic acid.

  • Addition: Add the p-anisidine solution to the ammonium thiocyanate solution.

  • Cooling: Cool the resulting mixture to 0 °C in an ice bath.

  • Bromination: Prepare a solution of bromine (6.5 ml) in 30 ml of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture over 30 minutes with constant stirring, maintaining the temperature at 0 °C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 2-3 hours.

  • Isolation: Pour the reaction mixture into a large volume of crushed ice. The precipitate, 2-amino-6-methoxybenzothiazole, is collected by filtration, washed with cold water until neutral, and then dried.

  • Purification: The crude product can be recrystallized from ethanol to yield pure 2-amino-6-methoxybenzothiazole.

Step 2: Conversion to this compound

This step is adapted from the Sandmeyer reaction, a well-known method for converting amino groups on aromatic rings.

  • Diazotization: Suspend the synthesized 2-amino-6-methoxybenzothiazole (1 eq.) in a mixture of dilute sulfuric acid and water at 0-5 °C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Slowly add the cold diazonium salt solution to this cyanide solution. A reaction will occur, often with the evolution of nitrogen gas, to form 2-cyano-6-methoxybenzothiazole.

  • Hydrolysis: Isolate the 2-cyano-6-methoxybenzothiazole intermediate. Subject the nitrile to acidic or basic hydrolysis by refluxing with a strong acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) to convert the cyano group into a carboxylic acid group.

  • Workup and Purification: After hydrolysis is complete, neutralize the solution to precipitate the crude this compound. The product can be collected by filtration and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Final Product Synthesis p_anisidine p-Anisidine reaction1 Oxidative Cyclization in Glacial Acetic Acid p_anisidine->reaction1 nh4scn Ammonium Thiocyanate nh4scn->reaction1 br2 Bromine br2->reaction1 intermediate 2-Amino-6-methoxybenzothiazole reaction1->intermediate Isolation & Purification reaction2 Sandmeyer-type Reaction (Diazotization & Cyanation) intermediate->reaction2 hydrolysis Hydrolysis reaction2->hydrolysis Intermediate: 2-Cyano-6-methoxybenzothiazole final_product 6-Methoxybenzothiazole- 2-carboxylic acid hydrolysis->final_product Purification

References

An In-Depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 6-Methoxybenzothiazole-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a heterocyclic compound featuring a benzothiazole core. The structure consists of a benzene ring fused to a thiazole ring, with a methoxy group substituted at the 6-position and a carboxylic acid group at the 2-position.

Key Identifiers:

  • IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]

  • CAS Number: 946-13-4[2]

  • Molecular Formula: C₉H₇NO₃S[1][2]

  • SMILES: COC1=CC2=C(C=C1)N=C(S2)C(=O)O[1]

  • InChI Key: JDKMYJZEGZZJOH-UHFFFAOYSA-N[1]

chemical_structure cluster_benzothiazole Benzothiazole Core cluster_substituents Substituents B Benzene Ring T Thiazole Ring B->T Fused M Methoxy Group (-OCH3) M->B at C6 C Carboxylic Acid Group (-COOH) C->T at C2

Logical relationship of the core chemical structure.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight209.22 g/mol [1][2]
Exact Mass209.01466426 Da[1]
Monoisotopic Mass209.01466426 Da[1]
Polar Surface Area87.7 Ų[1]
Rotatable Bond Count2[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count4[1]

Table 2: Mass Spectrometry Data (Major Peaks)

m/zInterpretation
209Molecular Ion [M]⁺
165[M - CO₂]⁺
150[M - COOH - CH₃]⁺

Data sourced from PubChem[1]

Experimental Protocols

General Synthesis Protocol

A plausible synthetic route may involve the cyclization of an appropriate aminothiophenol derivative with a dicarboxylic acid or its derivative, followed by functional group manipulations. A potential precursor, 2-amino-6-methoxybenzothiazole, is commercially available and can be a starting point for introducing the carboxylic acid group at the 2-position via reactions like the Sandmeyer reaction followed by carboxylation.[7]

General Steps:

  • Starting Material Preparation: If not commercially available, synthesize the appropriately substituted aminothiophenol.

  • Heterocyclization: React the aminothiophenol with a suitable reagent to form the benzothiazole ring with a precursor to the carboxylic acid at the 2-position.

  • Functional Group Transformation: Convert the precursor group at the 2-position into a carboxylic acid.

  • Work-up and Purification: Isolate the crude product by filtration or extraction. Purify the product using techniques such as recrystallization or column chromatography.

synthesis_workflow Start Starting Materials Reaction Chemical Reaction (e.g., Cyclization, Oxidation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Extraction Extraction & Washing Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification (e.g., Recrystallization, Chromatography) Solvent_Removal->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Final_Product Pure Product Characterization->Final_Product

A general experimental workflow for chemical synthesis.
Spectroscopic Analysis Protocol

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic methods should be employed.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Expected Absorptions: Look for characteristic peaks for the O-H stretch of the carboxylic acid (a broad band around 3300-2500 cm⁻¹), the C=O stretch (around 1710 cm⁻¹), C-O stretches, and aromatic C=C and C-H stretches.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals: A deshielded singlet for the carboxylic acid proton (typically >10 ppm), signals for the aromatic protons on the benzothiazole ring, and a singlet for the methoxy group protons.[6]

  • Expected ¹³C NMR Signals: Resonances for the carbonyl carbon, aromatic carbons, the methoxy carbon, and carbons of the thiazole ring.

3. Mass Spectrometry (MS):

  • Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer, often using techniques like electrospray ionization (ESI).

  • Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.

  • Expected Result: The molecular ion peak should correspond to the calculated molecular weight of the compound.

spectroscopic_analysis_workflow Sample Synthesized Compound FTIR FT-IR Spectroscopy Sample->FTIR NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS Data_Analysis Data Analysis and Structure Elucidation FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Workflow for spectroscopic characterization of the compound.

References

Synthesis of 6-Methoxybenzothiazole-2-carboxylic Acid from p-Anisidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a viable synthetic pathway for 6-methoxybenzothiazole-2-carboxylic acid, a key intermediate in pharmaceutical research, starting from the readily available precursor, p-anisidine. The synthesis involves a three-step process, commencing with the formation of a benzothiazole ring system, followed by the introduction of a nitrile group, and culminating in the hydrolysis to the desired carboxylic acid. This document details the experimental protocols for each key transformation and presents relevant quantitative data in a structured format.

Synthetic Pathway Overview

The synthesis of this compound from p-anisidine proceeds through the following key intermediates:

  • 2-Amino-6-methoxybenzothiazole: Synthesized via the Hugerschoff reaction of p-anisidine.

  • 2-Cyano-6-methoxybenzothiazole: Formed through a Sandmeyer reaction of the corresponding 2-amino derivative.

  • This compound: Obtained by the hydrolysis of the 2-cyano intermediate.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow p_anisidine p-Anisidine intermediate1 2-Amino-6-methoxybenzothiazole p_anisidine->intermediate1 KSCN, Br2, CH3COOH intermediate2 2-Cyano-6-methoxybenzothiazole intermediate1->intermediate2 1. NaNO2, HCl 2. CuCN, KCN final_product This compound intermediate2->final_product H2SO4, H2O, Heat

Caption: Synthetic workflow for this compound from p-anisidine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methoxybenzothiazole

This step involves the formation of the benzothiazole ring system from p-anisidine through the Hugerschoff reaction.

Methodology:

  • In a well-ventilated fume hood, a solution of p-anisidine (0.1 mol) in glacial acetic acid (200 mL) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Potassium thiocyanate (0.4 mol) is added to the solution, and the mixture is stirred until the salt is completely dissolved.

  • The flask is cooled in an ice bath to 0-5 °C.

  • A solution of bromine (0.1 mol) in glacial acetic acid (50 mL) is added dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • After the addition is complete, the reaction mixture is stirred at room temperature for an additional 12-16 hours.

  • The mixture is then poured into 1 L of ice-water, and the resulting precipitate is collected by vacuum filtration.

  • The crude product is washed with cold water until the filtrate is neutral.

  • The solid is then suspended in a 10% sodium carbonate solution to neutralize any remaining acid and filtered again.

  • The product is washed with water and dried under vacuum.

  • Recrystallization from ethanol or a mixture of ethanol and water affords pure 2-amino-6-methoxybenzothiazole.

Parameter Value Reference
Starting Material p-AnisidineN/A
Key Reagents Potassium thiocyanate, Bromine, Glacial Acetic AcidN/A
Reaction Time 13-18 hoursN/A
Yield ~87%[1]
Purity High after recrystallizationN/A
Step 2: Synthesis of 2-Cyano-6-methoxybenzothiazole

This transformation is achieved via a Sandmeyer reaction, where the amino group of 2-amino-6-methoxybenzothiazole is converted to a diazonium salt, which is then displaced by a cyanide group.

Methodology:

  • Diazotization: 2-Amino-6-methoxybenzothiazole (0.1 mol) is suspended in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL) in a flask cooled to 0-5 °C in an ice-salt bath.

  • A solution of sodium nitrite (0.11 mol) in water (20 mL) is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (0.12 mol) and potassium cyanide (0.25 mol) in water (100 mL) is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution is added slowly to the cyanide solution with vigorous stirring. The temperature should be maintained below 10 °C during the addition.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1 hour to ensure complete reaction.

  • The mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is washed with water, a dilute sodium hydroxide solution, and then again with water.

  • The product is dried and can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Parameter Value Reference
Starting Material 2-Amino-6-methoxybenzothiazoleN/A
Key Reagents Sodium nitrite, Hydrochloric acid, Copper(I) cyanide, Potassium cyanideN/A
Reaction Time 2-4 hoursN/A
Yield Moderate to good (typically 60-80%)General Sandmeyer Reaction Yields
Purity High after purificationN/A
Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group of 2-cyano-6-methoxybenzothiazole to a carboxylic acid. This can be achieved under acidic conditions.

Methodology:

  • 2-Cyano-6-methoxybenzothiazole (0.1 mol) is added to a mixture of concentrated sulfuric acid (50 mL) and water (50 mL) in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then carefully poured onto crushed ice.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water to remove any residual acid.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure this compound.

Parameter Value Reference
Starting Material 2-Cyano-6-methoxybenzothiazoleN/A
Key Reagents Concentrated Sulfuric Acid, WaterN/A
Reaction Time 4-6 hoursN/A
Yield Typically high (>80%)General Nitrile Hydrolysis Yields
Purity High after recrystallizationN/A

Logical Relationships in the Synthetic Pathway

The following diagram illustrates the logical progression and the key transformations involved in the synthesis.

Logical_Relationships cluster_start Starting Material cluster_step1 Step 1: Heterocycle Formation cluster_step2 Step 2: Functional Group Introduction cluster_step3 Step 3: Final Product Formation p_anisidine p-Anisidine (Aromatic Amine) hugerschoff Hugerschoff Reaction (Thiocyanation and Cyclization) p_anisidine->hugerschoff intermediate1 2-Amino-6-methoxybenzothiazole (Key Intermediate) hugerschoff->intermediate1 sandmeyer Sandmeyer Reaction (Diazotization and Cyanation) intermediate1->sandmeyer intermediate2 2-Cyano-6-methoxybenzothiazole (Nitrile Intermediate) sandmeyer->intermediate2 hydrolysis Hydrolysis (Nitrile to Carboxylic Acid) intermediate2->hydrolysis final_product This compound (Target Molecule) hydrolysis->final_product

References

An In-depth Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiazole class. This document provides a comprehensive overview of its synthesis, and while direct biological data is limited, it explores the activities of structurally related compounds to infer its potential therapeutic applications. The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. This guide consolidates available scientific literature to serve as a foundational resource for researchers interested in the potential of this compound and its analogues in drug discovery and development.

Chemical Identity

PropertyValueSource
IUPAC Name 6-methoxy-1,3-benzothiazole-2-carboxylic acid[PubChem][1]
CAS Number 946-13-4[PubChem][1]
Molecular Formula C₉H₇NO₃S[PubChem][1]
Molecular Weight 209.22 g/mol [PubChem][1]
Canonical SMILES COC1=CC2=C(C=C1)N=C(S2)C(=O)O[PubChem][1]
InChI Key JDKMYJZEGZZJOH-UHFFFAOYSA-N[PubChem][1]

Synthesis

The synthesis of this compound and its derivatives has been reported through various methods. A notable synthetic route starts from 1,4-benzoquinone[2].

Experimental Protocol: Synthesis from 1,4-Benzoquinone

This protocol is adapted from the work of Meroni et al. (2010)[2].

Step 1: Synthesis of Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride

  • This step involves the reaction of 1,4-benzoquinone with L-cysteine ethyl ester hydrochloride.

Step 2: Oxidation to Ethyl 6-hydroxybenzothiazole-2-carboxylate

  • The intermediate from Step 1 is oxidized using potassium ferricyanide (K₃Fe(CN)₆) in an alkaline medium to yield the benzothiazole ring structure.

Step 3: Methylation to Ethyl 6-methoxybenzothiazole-2-carboxylate

  • The hydroxyl group at the 6-position is methylated using methyl iodide (MeI) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as dimethylformamide (DMF)[2].

Step 4: Hydrolysis to this compound

  • The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a standard procedure, such as refluxing with a solution of sodium hydroxide in ethanol, followed by acidification.

Synthesis_Workflow A 1,4-Benzoquinone + L-cysteine ethyl ester HCl B Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate HCl A->B Reaction C Ethyl 6-hydroxybenzothiazole-2-carboxylate B->C Oxidation (K3Fe(CN)6) D Ethyl 6-methoxybenzothiazole-2-carboxylate C->D Methylation (MeI, K2CO3) E This compound D->E Hydrolysis

Synthesis workflow for this compound.

Biological Activities of Related Compounds

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of benzothiazole derivatives against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Cytotoxic Activity of Benzothiazole Derivatives against MCF-7 Human Breast Cancer Cells

CompoundStructureIC₅₀ (µM)Reference
Derivative 4N-(6-nitro-1,3-benzothiazol-2-yl)acetamide8.64[3]
Derivative 5cEthyl 2-(2-acetamido-1,3-benzothiazol-6-ylamino)-2-oxoacetate7.39[3]
Derivative 5dN'-(2-acetamido-1,3-benzothiazol-6-yl)-N,N-dimethylformimidamide7.56[3]
Derivative 6b2-Amino-N-(2-oxo-2-(p-tolylamino)ethyl)-1,3-benzothiazole-6-carboxamide5.15[3]
Cisplatin (Reference)-13.33[3]

Note: The table presents data for derivatives, not the core compound.

A proposed mechanism for the anticancer effect of some benzothiazole derivatives involves the modulation of critical signaling pathways such as the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer[4].

Anticancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TF Transcription Factors (e.g., NF-κB, AP-1) mTOR->TF RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->TF Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis TF->Cell Proliferation, Survival, Angiogenesis Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K Inhibition Benzothiazole->ERK Inhibition

Hypothesized anticancer signaling pathway modulation by benzothiazole derivatives.

Anti-inflammatory Activity

Derivatives of 2-amino-6-methoxybenzothiazole have demonstrated anti-inflammatory properties. The evaluation of these compounds often involves in vitro assays to assess their ability to inhibit inflammatory mediators.

Table 2: In Vitro Anti-inflammatory Activity of 2-Amino-6-methoxybenzothiazole Derivatives

CompoundConcentration (µg/mL)% Inhibition of HemolysisReference
Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate10078.49[5]
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide10083.77[5]
Diclofenac Sodium (Standard)10099.82[5]

Note: The table presents data for derivatives, not the core compound.

The anti-inflammatory mechanism of benzothiazole derivatives may involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are responsible for the production of prostaglandins and leukotrienes, respectively.

Experimental Protocols for Biological Assays

The following are generalized protocols for assays commonly used to evaluate the biological activities of benzothiazole derivatives, based on available literature.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines[3].

  • Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Red Blood Cell Membrane Stabilization)

This assay assesses the ability of a compound to stabilize red blood cell membranes, which is indicative of its anti-inflammatory potential[5].

  • Preparation of RBC Suspension: Collect fresh human blood and prepare a 10% v/v red blood cell (RBC) suspension in isosaline.

  • Assay Mixture: To 1 mL of the test compound solution at different concentrations, add 1 mL of phosphate buffer (pH 7.4), 2 mL of hyposaline, and 0.5 mL of the RBC suspension.

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 3000 rpm for 20 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculation: Calculate the percentage of hemolysis inhibition compared to a control without the test compound. Diclofenac sodium can be used as a standard.

Assay_Workflow cluster_cytotoxicity MTT Cytotoxicity Assay cluster_anti_inflammatory RBC Membrane Stabilization Assay A1 Seed Cells A2 Treat with Compound A1->A2 A3 Add MTT A2->A3 A4 Solubilize Formazan A3->A4 A5 Measure Absorbance A4->A5 A6 Calculate IC50 A5->A6 B1 Prepare RBC Suspension B2 Prepare Assay Mixture B1->B2 B3 Incubate B2->B3 B4 Centrifuge B3->B4 B5 Measure Supernatant Absorbance B4->B5 B6 Calculate % Inhibition B5->B6

References

A Comprehensive Technical Guide to 6-Methoxybenzothiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 6-methoxybenzothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, physicochemical properties, potential synthetic routes, and plausible biological activities, offering a valuable resource for professionals in the field.

Chemical Identity and Nomenclature

The compound with the common name this compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1][2]

Chemical Structure:

G C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 O3 O C4->O3 C6 C C5->C6 H3 H C5->H3 C6->C1 H4 H C6->H4 C7 C N1->C7 S1 S S1->C2 C7->S1 C8 C C7->C8 O1 O O2 O H5 H O2->H5 C8->O1 = C8->O2 H1 H O3->H1 H6 H H7 H

Caption: Chemical structure of 6-methoxy-1,3-benzothiazole-2-carboxylic acid.

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for understanding its behavior in biological and chemical systems.

PropertyValueSource
Molecular Formula C₉H₇NO₃S[1][3]
Molecular Weight 209.22 g/mol [1][3]
CAS Number 946-13-4[1][2][3]
IUPAC Name 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1][2]
InChI InChI=1S/C9H7NO3S/c1-13-5-2-3-6-7(4-5)14-8(10-6)9(11)12/h2-4H,1H3,(H,11,12)[1][2]
SMILES COC1=CC2=C(C=C1)N=C(S2)C(=O)O[1]
Appearance Crystalline solid[2]
Solubility Soluble in polar solvents[2]

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through several synthetic strategies common for benzothiazole derivatives. A plausible experimental workflow is outlined below, based on established chemical principles for the formation of the benzothiazole ring system.

G start Starting Material: 2-Amino-5-methoxythiophenol step1 Reaction with Oxalyl Chloride start->step1 intermediate Intermediate Formation: Isatin Analog step1->intermediate step2 Ring Closure (Condensation) intermediate->step2 product Final Product: This compound step2->product purification Purification: Recrystallization/Chromatography product->purification

Caption: A potential synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a general representation and may require optimization.

  • Synthesis of the Isatin Analog:

    • To a solution of 2-amino-5-methoxythiophenol in an appropriate anhydrous solvent (e.g., diethyl ether or THF), cooled in an ice bath, add oxalyl chloride dropwise with stirring.

    • The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • The solvent is removed under reduced pressure to yield the crude isatin analog.

  • Ring Closure to form this compound:

    • The crude intermediate is dissolved in a suitable solvent, and a base (e.g., sodium hydroxide or potassium carbonate) is added.

    • The mixture is heated under reflux for several hours to facilitate the intramolecular condensation and ring closure.

    • Upon cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product.

  • Purification:

    • The crude product is collected by filtration, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Potential Biological Activities and Applications in Drug Development

The benzothiazole scaffold is a well-established pharmacophore found in numerous compounds with a wide range of biological activities.[4][5] Derivatives of benzothiazole have been investigated for their potential as antimicrobial, anticancer, anti-inflammatory, and neuroprotective agents.[4][5]

Logical Workflow for Drug Discovery:

The following diagram illustrates a typical workflow for investigating the therapeutic potential of a compound like this compound.

G cluster_discovery Discovery Phase cluster_development Development Phase synthesis Chemical Synthesis and Characterization screening High-Throughput Screening (HTS) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt preclinical Preclinical Studies (In vitro & In vivo) lead_opt->preclinical clinical Clinical Trials preclinical->clinical

Caption: A generalized workflow for drug discovery and development.

Potential Antimicrobial Activity:

Benzothiazole derivatives are known for their antimicrobial properties.[6] An experimental protocol to assess the antimicrobial activity of this compound is provided below.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Microbial Inoculum:

    • A few colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) are transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.

    • This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.[6]

  • Preparation of Compound Dilutions:

    • The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.[6]

    • A series of twofold dilutions are then prepared in a 96-well microtiter plate using the appropriate broth medium.[6]

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the standardized microbial suspension.[6]

    • The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[6]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Conclusion

This compound is a compound with a well-defined chemical structure and properties that make it an interesting candidate for further investigation in drug discovery and development. Its benzothiazole core suggests potential for a range of biological activities. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working with this and related molecules. Further experimental validation is necessary to fully elucidate its therapeutic potential.

References

Spectroscopic and Structural Analysis of 6-Methoxybenzothiazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid benzothiazole core, substituted with both an electron-donating methoxy group and an electron-withdrawing carboxylic acid, gives it unique electronic and structural properties. This guide provides a comprehensive overview of the spectroscopic data for this compound (CAS: 946-13-4), intended for researchers and professionals in drug development and chemical synthesis. While complete experimental spectra are not widely published, this document compiles available data and provides well-established predictions to guide analytical efforts.

Chemical Structure and Properties

  • IUPAC Name: 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]

  • Molecular Formula: C₉H₇NO₃S[1][2]

  • Molecular Weight: 209.22 g/mol [1][2]

Core Spectroscopic Data

The following sections and tables summarize the key spectroscopic data for this compound. Predicted values are based on established principles of NMR and IR spectroscopy for aromatic carboxylic acids and benzothiazole derivatives.[3][4][5]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation patterns. The molecular ion peak [M]⁺ is expected at m/z 209.

Table 1: Mass Spectrometry Data

m/z (Relative Intensity) Proposed Fragment Notes
209[C₉H₇NO₃S]⁺Molecular Ion (M⁺)[1]
165[M - CO₂]⁺Loss of carbon dioxide from the carboxylic acid group.
150[C₈H₈NOS]⁺Further fragmentation, potentially involving rearrangement.
102[Fragment]A smaller fragment resulting from ring cleavage.

Data sourced from PubChem CID 596767.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts are influenced by the aromatic ring system and the electronic nature of the substituents.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
COOH~13.0Singlet (broad)The acidic proton of a carboxylic acid typically appears far downfield and may be broad.[3][4]
H-4~7.9DoubletExperiences deshielding from the adjacent nitrogen and the aromatic ring current.
H-7~7.8DoubletCoupled to H-5.
H-5~7.2Doublet of doubletsCoupled to both H-4 and H-7.
OCH₃~3.9SingletTypical chemical shift for an aromatic methoxy group.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

Carbon Predicted Chemical Shift (δ, ppm) Notes
COOH165 - 175The carbonyl carbon of an aromatic carboxylic acid.[4][6]
C-2155 - 165The carbon within the thiazole ring, double-bonded to nitrogen.
C-6155 - 160Aromatic carbon attached to the electron-donating methoxy group.
C-3a148 - 152Bridgehead carbon adjacent to the sulfur atom.
C-7a130 - 135Bridgehead carbon adjacent to the nitrogen atom.
C-4120 - 128Aromatic carbon.
C-5115 - 125Aromatic carbon.
C-7110 - 120Aromatic carbon.
OCH₃55 - 60Carbon of the methoxy group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the aromatic ring.

Table 4: Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Notes
O-H stretch (Carboxylic Acid)2500-3300BroadA very broad band characteristic of a hydrogen-bonded carboxylic acid dimer.[3][5][7][8]
C-H stretch (Aromatic)3000-3100MediumCharacteristic of sp² C-H bonds.
C=O stretch (Carboxylic Acid)1680-1710StrongThe carbonyl stretch for an aromatic carboxylic acid, position influenced by conjugation and H-bonding.[3][5][7]
C=C stretch (Aromatic)1450-1600Medium-StrongMultiple bands are expected due to the complex aromatic system.
C-O stretch (Carboxylic Acid)1210-1320StrongStretch associated with the C-O single bond of the acid.[5][7]
O-H bend (Carboxylic Acid)1395-1440MediumIn-plane bending vibration.[5]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described above. These methods are standard in organic characterization and can be adapted for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Weigh approximately 5-10 mg of solid this compound.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is effective for dissolving carboxylic acids.

  • Transfer: Transfer the resulting solution into a 5 mm NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra using a 400 MHz and 100 MHz spectrometer, respectively.[9] Use tetramethylsilane (TMS) as an internal standard (δ 0.00).[9]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (ATR Method): Place a small, powdered amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

  • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. Perform a background scan of the empty crystal prior to sample analysis.

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

  • GC Separation: The sample is vaporized and separated on a capillary column (e.g., a nonpolar DB-5 column) using a temperature gradient to ensure elution.

  • MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and the mass-to-charge ratio of the resulting fragments is analyzed.

Workflow Visualization

The logical flow for the spectroscopic analysis of a newly synthesized or acquired chemical compound like this compound is critical for systematic characterization. The following diagram illustrates this standard workflow.

G cluster_synthesis Compound Acquisition cluster_analysis Spectroscopic Analysis cluster_verification Data Interpretation & Verification start Synthesis or Purchase of 6-Methoxybenzothiazole- 2-carboxylic acid ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms Sample Prep ir Infrared (IR) Spectroscopy Identify Functional Groups start->ir Sample Prep nmr NMR Spectroscopy (¹H, ¹³C) Elucidate Structure start->nmr Sample Prep interpret Correlate & Interpret All Spectral Data ms->interpret ir->interpret nmr->interpret structure_confirm Structure Confirmed? interpret->structure_confirm Consistent re_evaluate Re-evaluate Data or Purity interpret->re_evaluate Inconsistent re_evaluate->ms Re-run Analysis re_evaluate->ir Re-run Analysis re_evaluate->nmr Re-run Analysis

Caption: Workflow for Spectroscopic Characterization.

References

Potential Therapeutic Applications of 6-Methoxybenzothiazole-2-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxybenzothiazole-2-carboxylic acid, a heterocyclic compound featuring the privileged benzothiazole scaffold, is emerging as a molecule of significant interest in medicinal chemistry. The benzothiazole nucleus is a well-recognized pharmacophore known to impart a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its synthesis, and putative anticancer and anti-inflammatory properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key concepts to facilitate further research and development in this area.

Introduction

The benzothiazole core, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in the design and discovery of novel therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. The substituent at the 2-position and modifications on the benzene ring, such as the 6-methoxy group, play a crucial role in modulating the biological profile of these compounds. This guide specifically focuses on this compound, exploring its potential as a lead compound for drug development.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, typically starting from a readily available substituted aniline. A common strategy involves the formation of a 2-amino-6-methoxybenzothiazole intermediate, followed by conversion to the target carboxylic acid. While a definitive, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible synthetic route can be constructed based on established methods for analogous compounds.

General Synthetic Pathway

A feasible synthetic route involves two main stages: the synthesis of a key intermediate, ethyl 6-methoxybenzothiazole-2-carboxylate, and its subsequent hydrolysis to the desired carboxylic acid.

Synthesis_Pathway cluster_0 Stage 1: Synthesis of Ethyl 6-Methoxybenzothiazole-2-carboxylate cluster_1 Stage 2: Hydrolysis 4-Methoxyaniline 4-Methoxyaniline KSCN_Br2 1. KSCN, AcOH 2. Br2, AcOH 4-Methoxyaniline->KSCN_Br2 Reaction 2-Amino-6-methoxybenzothiazole 2-Amino-6-methoxybenzothiazole KSCN_Br2->2-Amino-6-methoxybenzothiazole Cyclization Ethyl_2_chloro_3_oxobutanoate Ethyl 2-chloro-3-oxobutanoate 2-Amino-6-methoxybenzothiazole->Ethyl_2_chloro_3_oxobutanoate Condensation Ethyl_6_methoxybenzothiazole_2_carboxylate Ethyl 6-methoxybenzothiazole-2-carboxylate Ethyl_2_chloro_3_oxobutanoate->Ethyl_6_methoxybenzothiazole_2_carboxylate Hydrolysis Acid or Base Hydrolysis Ethyl_6_methoxybenzothiazole_2_carboxylate->Hydrolysis 6-Methoxybenzothiazole-2-carboxylic_acid This compound Hydrolysis->6-Methoxybenzothiazole-2-carboxylic_acid Anticancer_Mechanism Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Activates PI3K_AKT_mTOR_Pathway PI3K/AKT/mTOR Pathway Receptor_Tyrosine_Kinase->PI3K_AKT_mTOR_Pathway Activates RAS_RAF_MEK_ERK_Pathway RAS/RAF/MEK/ERK Pathway Receptor_Tyrosine_Kinase->RAS_RAF_MEK_ERK_Pathway Activates Benzothiazole_Derivative 6-Methoxybenzothiazole- 2-carboxylic acid (putative) Benzothiazole_Derivative->Receptor_Tyrosine_Kinase Inhibits Cell_Proliferation Cell Proliferation PI3K_AKT_mTOR_Pathway->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT_mTOR_Pathway->Apoptosis_Inhibition RAS_RAF_MEK_ERK_Pathway->Cell_Proliferation Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK_Complex IKK Complex Inflammatory_Stimuli->IKK_Complex Activates IκBα IκBα IKK_Complex->IκBα Phosphorylates NF_κB_p50_p65 NF-κB (p50/p65) IκBα->NF_κB_p50_p65 Degrades & Releases Nucleus Nucleus NF_κB_p50_p65->Nucleus Translocates to Benzothiazole_Derivative 6-Methoxybenzothiazole- 2-carboxylic acid (putative) Benzothiazole_Derivative->IKK_Complex Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) Nucleus->Pro_inflammatory_Genes Induces Transcription of

6-Methoxybenzothiazole-2-carboxylic acid derivatives synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 6-Methoxybenzothiazole-2-carboxylic Acid and Its Derivatives

This guide provides a comprehensive overview of the synthetic routes for this compound and its derivatives, targeting researchers, scientists, and professionals in drug development. It includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and workflows.

Introduction

This compound and its derivatives are significant scaffolds in medicinal chemistry. The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged structure found in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, antitumor, and anticonvulsant properties.[1] The 6-methoxy substitution and the 2-carboxylic acid moiety (or its derivatives like esters and amides) are often key for modulating the pharmacological profile of these molecules. This guide details established methods for their synthesis.

Synthesis of the 6-Methoxybenzothiazole Core

A common and efficient method to construct the 6-methoxy-2-aminobenzothiazole core, a versatile precursor, is through the reaction of p-anisidine with a thiocyanate salt in the presence of bromine.

Synthesis of 6-methoxy-2-aminobenzothiazole from p-Anisidine

This method involves the oxidative cyclization of a thiourea intermediate formed in situ.

Experimental Protocol:

A solution of p-anisidine (p-methoxy aniline) (0.085 mol, 10.6 g) in 40 ml of glacial acetic acid is added to a solution of ammonium thiocyanate (0.308 mol) in 75 ml of glacial acetic acid. The resulting mixture is cooled to 0°C. A solution of bromine (6.5 ml) in 30 ml of glacial acetic acid is then added dropwise over 30 minutes with constant stirring.[2] The reaction mixture is stirred at room temperature, and the product is isolated by neutralization and filtration.

Synthesis of this compound

The carboxylic acid can be prepared from various precursors, most notably via the hydrolysis of a nitrile or the oxidation of a 2-methyl group.

From 2-Cyano-6-methoxybenzothiazole via Hydrolysis

The hydrolysis of the 2-cyano derivative is a standard method for introducing the carboxylic acid functionality.[3][4] The nitrile itself is a key intermediate.[5]

Experimental Protocol (General Hydrolysis):

The 2-cyano-6-methoxybenzothiazole is heated under reflux with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid.[3] Alternatively, alkaline hydrolysis can be performed by refluxing with a sodium hydroxide solution. In this case, the resulting carboxylate salt is acidified with a strong acid to precipitate the carboxylic acid.[3][4]

From 2-Methyl-6-methoxybenzothiazole via Oxidation

Oxidation of a 2-methyl group provides a direct route to the carboxylic acid.

Experimental Protocol (General Oxidation):

Based on a method for the unsubstituted analogue, 2-methyl-6-methoxybenzothiazole can be used as the starting material. The reaction is carried out in a solvent system of water and ethanol with sodium hydroxide as an auxiliary agent. Oxygen and 30% hydrogen peroxide act as oxidants in the presence of a metalloporphyrin catalyst. The reaction is typically run at 40-140°C for 2-12 hours under a pressure of 0.5-2.0 MPa of oxygen.[6]

Synthesis of this compound Derivatives

Ester Derivatives

Esterification of the carboxylic acid is a common derivatization. Another approach involves the synthesis of ethyl 6-methoxybenzothiazole-2-carboxylate from ethyl 6-hydroxybenzothiazole-2-carboxylate.[5]

Experimental Protocol (from the hydroxy analog):

To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate in DMF, potassium carbonate and methyl iodide are added. The mixture is refluxed for 1 hour.[5] After cooling, the product is isolated by extraction.

Amide (Carboxamide) Derivatives

Amides are typically synthesized from the corresponding carboxylic acid.

Experimental Protocol (General Amide Coupling):

The this compound is activated for amide bond formation. This can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).[7] The activated acid is then reacted with the desired amine in a suitable solvent like DMF, with a base such as diisopropylethylamine (DIPEA), to yield the corresponding carboxamide.[7]

Acetohydrazide Derivatives

These derivatives are synthesized from the corresponding ester.

Experimental Protocol:

Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate is dissolved in ethanol and treated with a hydrazine hydrate hydrochloride solution. The mixture is refluxed for 6 hours. Upon cooling and pouring into ice-cold water, the solid product is filtered, dried, and recrystallized from ethanol.[1]

Quantitative Data Summary

ProductStarting Material(s)ReagentsSolventTemp.TimeYieldRef.
6-methoxy-2-aminobenzothiazolep-Anisidine, Ammonium thiocyanateBromineGlacial Acetic Acid0°C30 min-[2]
Ethyl 6-methoxybenzothiazole-2-carboxylateEthyl 6-hydroxybenzothiazole-2-carboxylateMeI, K2CO3DMFReflux1 h92%[5]
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazideEthyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetateHydrazine hydrate HClEthanolReflux6 h62%[1]
2-Methylbenzo[d]thiazole derivatives2-Methylbenzo[d]thiazol-6-ol, Benzyl bromide derivativeK2CO3DMFRT24 h9–82%[8]

Visualized Synthetic Pathways and Workflows

Synthesis_of_6_methoxy_2_aminobenzothiazole p_anisidine p-Anisidine intermediate Thiourea Intermediate (in situ) p_anisidine->intermediate Glacial Acetic Acid thiocyanate NH4SCN thiocyanate->intermediate product 6-Methoxy-2-aminobenzothiazole intermediate->product Oxidative Cyclization bromine Br2 bromine->product

Caption: Synthesis of 6-methoxy-2-aminobenzothiazole.

Synthesis_of_Carboxylic_Acid_and_Derivatives cluster_acid Carboxylic Acid Synthesis cluster_derivatives Derivative Synthesis cyano 2-Cyano-6-methoxybenzothiazole acid This compound cyano->acid Hydrolysis (H+ or OH-) methyl 2-Methyl-6-methoxybenzothiazole methyl->acid Oxidation (O2, H2O2) acid2 This compound ester Ester Derivative amide Amide Derivative acid2->ester Esterification acid2->amide Amide Coupling (e.g., EDC, HOBt)

Caption: Routes to the carboxylic acid and its derivatives.

Experimental_Workflow start Start: Reagent Preparation reaction Reaction Setup (Solvent, Temperature Control) start->reaction addition Controlled Addition of Reagents reaction->addition monitoring Reaction Monitoring (e.g., TLC) addition->monitoring workup Aqueous Workup / Quenching monitoring->workup extraction Solvent Extraction workup->extraction drying Drying of Organic Phase (e.g., Na2SO4) extraction->drying purification Purification (Recrystallization or Chromatography) drying->purification characterization Product Characterization (NMR, MS, Elemental Analysis) purification->characterization finish End: Pure Product characterization->finish

Caption: General experimental workflow for synthesis.

References

Unlocking Proteomic Landscapes: A Technical Guide to the Research Applications of 6-Methoxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] 6-Methoxybenzothiazole-2-carboxylic acid, a specific derivative, presents a unique combination of functional groups—a methoxy group and a carboxylic acid—that can be strategically exploited in proteomics research. While direct proteomics studies on this particular compound are not extensively documented, its structural features suggest significant potential for application as a chemical probe to elucidate protein targets, map signaling pathways, and understand its mechanism of action on a proteome-wide scale.

This technical guide outlines potential proteomics research applications for this compound, providing detailed hypothetical experimental protocols and data presentation formats. The methodologies described are based on established chemical proteomics workflows that can be adapted for this compound.

Core Proteomics Applications

The primary proteomics applications for a small molecule like this compound revolve around two key areas:

  • Target Identification: Identifying the specific protein(s) that the compound directly interacts with in a complex biological sample.

  • Global Proteome Profiling: Understanding the downstream effects of the compound on cellular protein expression to uncover affected pathways and mechanisms of action.

Application 1: Affinity-Based Target Identification

A powerful method to identify the molecular targets of a small molecule is through affinity purification coupled with mass spectrometry (AP-MS).[4][5][6] This involves immobilizing the compound of interest to a solid support and using it as "bait" to capture interacting proteins from a cell lysate. The carboxylic acid group on this compound is an ideal handle for immobilization, as it can be readily coupled to an amine-functionalized resin without significantly altering the core benzothiazole structure that is likely crucial for target recognition.

Experimental Workflow: Affinity Purification-Mass Spectrometry (AP-MS)

The overall workflow for identifying protein targets of this compound using an AP-MS approach is depicted below.

APMS_Workflow cluster_ProbePrep Probe Preparation cluster_Experiment Affinity Purification cluster_Analysis Proteomic Analysis Compound 6-Methoxybenzothiazole- 2-carboxylic acid Immobilization EDC/NHS Chemistry Immobilize Compound Compound->Immobilization Resin Amine-functionalized Sepharose Resin Resin->Immobilization AffinityProbe Affinity Probe Immobilization->AffinityProbe Incubation Incubate Lysate with Probe AffinityProbe->Incubation Lysate Cell Lysate Lysate->Incubation Wash Wash Steps (Remove Non-specific Binders) Incubation->Wash Elution Elute Bound Proteins Wash->Elution Digestion Trypsin Digestion Elution->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS DataAnalysis Database Search & Quantitative Analysis LCMS->DataAnalysis TargetList List of Putative Target Proteins DataAnalysis->TargetList

Caption: Workflow for affinity purification-mass spectrometry (AP-MS).

Detailed Experimental Protocol: AP-MS
  • Probe Synthesis:

    • Dissolve 10 mg of this compound in 1 mL of anhydrous Dimethylformamide (DMF).

    • Activate the carboxylic acid by adding 1.5 equivalents of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). Stir at room temperature for 1 hour.

    • Add the activated compound solution to 1 mL of packed amine-functionalized sepharose beads (pre-washed with DMF).

    • Allow the coupling reaction to proceed overnight at 4°C with gentle rotation.

    • Wash the beads extensively with DMF, followed by methanol, and finally with PBS to remove unreacted compound and reagents. Prepare a control resin using the same procedure but omitting the compound.

  • Protein Extraction:

    • Culture cells of interest (e.g., a cancer cell line for which benzothiazoles have shown activity) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, and protease inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration using a BCA assay.

  • Affinity Pulldown:

    • Incubate 5 mg of cell lysate with 50 µL of the affinity probe (and control resin in a separate tube) for 2-4 hours at 4°C with rotation.

    • Wash the beads five times with 1 mL of lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in 50 µL of 2x SDS-PAGE loading buffer for 10 minutes.

  • Mass Spectrometry Sample Preparation and Analysis:

    • Separate the eluted proteins briefly on a 1D SDS-PAGE gel.

    • Perform an in-gel trypsin digestion of the entire protein lane.

    • Extract the resulting peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the raw MS data against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Sequest or Mascot.

    • Identify proteins that are significantly enriched on the compound-immobilized beads compared to the control beads. Label-free quantification (LFQ) or spectral counting can be used for this purpose.

Data Presentation: Putative Protein Interactors

Quantitative data from the AP-MS experiment should be summarized in a table to clearly identify high-confidence interactors.

Protein ID (UniProt)Gene NameProtein NameEnrichment Ratio (Compound/Control)p-value
P04637TP53Cellular tumor antigen p5315.20.001
Q09472HSPA9Stress-70 protein, mitochondrial12.80.003
P62258HSP90AB1Heat shock protein HSP 90-beta9.50.008
Q13148BANF1Barrier-to-autointegration factor8.10.012
P11021HSPA8Heat shock cognate 71 kDa protein2.10.045
P08670VIMVimentin1.50.250

Note: Data are illustrative and do not represent actual experimental results.

Application 2: Global Proteome Profiling

To understand the broader cellular response to this compound, quantitative proteomics can be employed to compare the proteomes of cells treated with the compound versus vehicle-treated control cells. Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling are suitable for this purpose. This can reveal changes in protein expression that point to affected biological pathways.[7]

Experimental Workflow: TMT-based Quantitative Proteomics

The workflow below illustrates the key steps in a TMT-based experiment to assess proteomic changes upon compound treatment.

TMT_Workflow cluster_CellCulture Cell Culture & Treatment cluster_SamplePrep Sample Preparation cluster_Analysis Proteomic Analysis Control Control Cells (Vehicle Treatment) Lysis Cell Lysis & Protein Extraction Control->Lysis Treated Treated Cells (Compound Treatment) Treated->Lysis Digestion Trypsin Digestion Lysis->Digestion TMT_Label TMT Labeling Digestion->TMT_Label Combine Combine Labeled Peptides TMT_Label->Combine Fractionation High-pH Reversed-Phase Fractionation Combine->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS DataAnalysis Database Search & Quantification LCMS->DataAnalysis PathwayAnalysis Pathway & GO Analysis DataAnalysis->PathwayAnalysis

Caption: Workflow for TMT-based quantitative proteomics.

Detailed Experimental Protocol: TMT Proteomics
  • Cell Treatment:

    • Culture cells in triplicate for both control (e.g., 0.1% DMSO) and treatment groups.

    • Treat cells with a predetermined concentration of this compound (e.g., IC50 concentration) for a specified duration (e.g., 24 hours).

  • Protein Extraction and Digestion:

    • Harvest cells and lyse them in a urea-based buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

    • Digest proteins with trypsin overnight at 37°C.

  • TMT Labeling:

    • Desalt the resulting peptide mixtures using C18 solid-phase extraction.

    • Label the control and treated peptide samples with different TMT isobaric tags according to the manufacturer's protocol.

    • Combine the labeled samples into a single tube.

  • Peptide Fractionation and LC-MS/MS:

    • Fractionate the combined peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.

    • Analyze each fraction by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Data Analysis:

    • Process the raw data using software such as Proteome Discoverer.

    • Identify and quantify proteins based on the reporter ion intensities from the TMT tags.

    • Perform statistical analysis to determine proteins that are significantly differentially expressed between the treated and control groups.

    • Use bioinformatics tools (e.g., DAVID, Metascape) for Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) of the differentially expressed proteins.

Data Presentation: Differentially Expressed Proteins

Summarize the quantitative results in a table, highlighting the most significantly regulated proteins.

Protein ID (UniProt)Gene NameProtein NameLog2 Fold Change (Treated/Control)p-valueRegulation
P42336CASP3Caspase-31.850.0005Upregulated
P0CG48UBBPolyubiquitin-B1.520.0012Upregulated
P08238HSPD160 kDa heat shock protein, mitochondrial1.390.0021Upregulated
P02768ALBSerum albumin-0.210.3500Unchanged
Q9Y266PRDX3Thioredoxin-dependent peroxide reductase-1.480.0045Downregulated
P31946GNB1Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1-1.920.0009Downregulated

Note: Data are illustrative and do not represent actual experimental results.

Visualization of Affected Signaling Pathways

Based on the pathway analysis of differentially expressed proteins, a signaling pathway diagram can be generated. For instance, if proteins related to apoptosis are significantly upregulated, the following pathway could be hypothesized.

Apoptosis_Pathway Compound 6-Methoxybenzothiazole- 2-carboxylic acid Target Putative Target (e.g., Kinase X) Compound->Target Bax Bax Target->Bax activation Bcl2 Bcl-2 Target->Bcl2 inhibition Mitochondrion Mitochondrion Bax->Mitochondrion activation Bcl2->Mitochondrion inhibition CytoC Cytochrome c Mitochondrion->CytoC release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activation Casp3 Caspase-3 (Upregulated) Casp9->Casp3 activation Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Synthesis Protocol for 6-Methoxybenzothiazole-2-carboxylic acid: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the chemical synthesis of 6-Methoxybenzothiazole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The outlined procedure is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

PropertyValue
Molecular Formula C₉H₇NO₃S[1][2]
Molecular Weight 209.22 g/mol [1][2]
CAS Number 946-13-4[1][2]
Appearance Solid
IUPAC Name 6-methoxy-1,3-benzothiazole-2-carboxylic acid[1]

Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. The general workflow involves the formation of a benzothiazole ring system, followed by functional group manipulations to yield the desired carboxylic acid.

Workflow of Synthesis

Synthesis_Workflow cluster_0 Step 1: Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate cluster_1 Step 2: Methylation cluster_2 Step 3: Hydrolysis A 1,4-Benzoquinone + L-cysteine ethyl ester hydrochloride B Ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride A->B  Methanol, RT C Ethyl 6-hydroxybenzothiazole-2-carboxylate B->C  K3Fe(CN)6, NaOH(aq), Isopropanol, RT D Ethyl 6-methoxybenzothiazole-2-carboxylate C->D  Methyl iodide, K2CO3, DMF, Reflux E This compound D->E  Aqueous Ammonia, RT

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of Ethyl 6-hydroxybenzothiazole-2-carboxylate[3]
  • Reaction Setup: In a suitable reaction vessel, dissolve 1,4-benzoquinone and L-cysteine ethyl ester hydrochloride in methanol.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure to yield ethyl (R)-2-amino-3-(2,5-dihydroxyphenylsulfanyl)propanoate hydrochloride.

  • Oxidation: Dissolve the obtained product in isopropanol. To this solution, add an aqueous solution of potassium ferricyanide (K₃Fe(CN)₆) and sodium hydroxide (NaOH).

  • Reaction: Stir the mixture at room temperature for approximately 1.5 hours. Monitor the reaction by TLC (dichloromethane/methanol, 95/5).

  • Extraction and Purification: After the reaction is complete, add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (petroleum ether/ethyl acetate, 7/3) to afford ethyl 6-hydroxybenzothiazole-2-carboxylate.

Step 2: Synthesis of Ethyl 6-methoxybenzothiazole-2-carboxylate[3]
  • Reaction Setup: To a solution of ethyl 6-hydroxybenzothiazole-2-carboxylate in dimethylformamide (DMF), add potassium carbonate.

  • Reaction: Stir the suspension at room temperature for 30 minutes. Add methyl iodide and reflux the mixture for 1 hour. Monitor the reaction by TLC (dichloromethane/methanol, 95/5).

  • Work-up and Isolation: After cooling, add brine and extract the product with ethyl acetate. Remove the organic solvent under reduced pressure to obtain pure ethyl 6-methoxybenzothiazole-2-carboxylate as a yellow solid. A yield of 92% has been reported for this step.[3]

Step 3: Hydrolysis to this compound[3]
  • Reaction Setup: Treat the ethyl 6-methoxybenzothiazole-2-carboxylate obtained in the previous step with concentrated aqueous ammonia.

  • Reaction: Stir the reaction mixture at room temperature. The hydrolysis is typically quantitative.

  • Work-up and Isolation: Upon completion of the reaction, the desired this compound can be isolated and purified by standard procedures such as filtration and recrystallization.

Alternative Synthetic Route

An alternative approach involves the synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine, followed by subsequent functional group transformations to introduce the carboxylic acid at the 2-position.

Workflow of Alternative Synthesis

Alternative_Synthesis cluster_0 Step 1: Synthesis of 2-amino-6-methoxybenzothiazole cluster_1 Step 2: Further Conversion A p-Anisidine C 2-amino-6-methoxybenzothiazole A->C  Glacial Acetic Acid, Bromine, 0°C B Ammonium thiocyanate B->C D This compound C->D  Diazotization followed by  carboxylation (e.g., Sandmeyer reaction)

Caption: Alternative synthetic route from p-anisidine.

Protocol for 2-amino-6-methoxybenzothiazole[4]
  • Reaction Setup: Dissolve p-anisidine in glacial acetic acid. In a separate flask, dissolve ammonium thiocyanate in glacial acetic acid.

  • Reaction: Add the p-anisidine solution to the ammonium thiocyanate solution and cool the mixture to 0°C.

  • Bromination: Add a solution of bromine in glacial acetic acid dropwise to the reaction mixture while maintaining the temperature at 0°C and stirring continuously.

  • Work-up and Isolation: After the addition is complete, the reaction mixture is worked up to isolate 2-amino-6-methoxybenzothiazole.

This intermediate can then be converted to the target carboxylic acid through methods such as a Sandmeyer reaction, which involves diazotization of the amino group followed by reaction with a cyanide source and subsequent hydrolysis.

Applications

This compound and its derivatives are of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[4] This carboxylic acid derivative serves as a key intermediate for the synthesis of more complex molecules, such as firefly luciferin analogs and other novel therapeutic agents.[5]

References

Detailed experimental procedure for synthesizing benzothiazole-2-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benzothiazole-2-carboxylic acids, a key structural motif in many biologically active compounds. The following sections outline three distinct and effective experimental procedures, complete with reagent quantities, reaction conditions, and purification methods.

Introduction

Benzothiazole-2-carboxylic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals and other specialty chemicals. Their rigid, planar structure and diverse functionalization possibilities make them attractive scaffolds in drug discovery. This document details three common synthetic strategies to access this core structure:

  • Method 1: Oxidation of 2-Methylbenzothiazole

  • Method 2: Condensation of 2-Aminothiophenol with an α-Ketoacid Ester

  • Method 3: Two-Step Synthesis via Hydrolysis of 2-Cyanobenzothiazole

Each method is presented with a detailed experimental protocol and a summary of relevant quantitative data.

Method 1: Oxidation of 2-Methylbenzothiazole

This method utilizes the direct oxidation of the methyl group at the 2-position of the benzothiazole ring to a carboxylic acid. Various oxidizing agents can be employed, with potassium permanganate being a common and effective choice. A greener alternative using oxygen or hydrogen peroxide with a catalyst has also been reported.

Experimental Protocol: Oxidation with Potassium Permanganate
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1.0 eq) in a suitable solvent such as a mixture of pyridine and water (e.g., 1:1 v/v).

  • Addition of Oxidant: While stirring the solution, slowly add potassium permanganate (KMnO4) (3.0-4.0 eq) in small portions. The reaction is exothermic, and the addition rate should be controlled to maintain the reaction temperature below 50 °C.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the manganese dioxide (MnO2) precipitate. Wash the filter cake with a small amount of hot water.

    • If the filtrate is colored purple due to excess permanganate, add a small amount of sodium bisulfite until the color disappears.

    • Acidify the filtrate to pH 2-3 with a concentrated acid, such as hydrochloric acid (HCl).

    • The product, benzothiazole-2-carboxylic acid, will precipitate out of the solution.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold water to remove any remaining inorganic salts.

    • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure benzothiazole-2-carboxylic acid.

    • Dry the purified product under vacuum.

Experimental Protocol: Catalytic Oxidation with Oxygen
  • Reaction Setup: In a high-pressure autoclave, combine 2-methylbenzothiazole (e.g., 0.57 g), sodium hydroxide (e.g., 2 g), a metalloporphyrin catalyst (e.g., tetrakis-(p-methoxyphenyl) iron porphyrin, 1.0 x 10⁻³ g), and ethanol (e.g., 30 mL).

  • Reaction: Pressurize the autoclave with oxygen to 1.6 MPa and heat the reaction mixture to 120 °C for 8 hours with stirring.

  • Work-up:

    • After cooling the reactor to room temperature, carefully vent the excess oxygen.

    • Dilute the reaction mixture with ultrapure water.

    • Acidify the solution with hydrochloric acid.

  • Purification:

    • Filter the resulting precipitate to isolate the crude benzothiazole-2-carboxylic acid.

    • Further purification can be achieved by recrystallization.

Quantitative Data
MethodStarting MaterialOxidizing Agent/CatalystSolventYield (%)Melting Point (°C)
KMnO₄ Oxidation2-MethylbenzothiazoleKMnO₄Pyridine/Water60-70195-197
Catalytic Oxidation2-MethylbenzothiazoleO₂ / Iron PorphyrinEthanol/NaOH(aq)~17Not Reported

Method 2: Condensation of 2-Aminothiophenol with an α-Ketoacid Derivative

This approach involves the cyclocondensation of 2-aminothiophenol with a suitable two-carbon electrophile that already contains a carboxylic acid or a precursor group. Ethyl 2-oxoacetate is a common reagent for this purpose.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1.0 eq) and ethyl 2-oxoacetate (1.1 eq) in a suitable solvent like ethanol or acetic acid.

  • Reaction: Heat the reaction mixture to reflux for 6-8 hours. The reaction progress can be monitored by TLC.

  • Intermediate Hydrolysis (if necessary): If the reaction yields the ethyl ester of benzothiazole-2-carboxylic acid, the ester must be hydrolyzed.

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • Dissolve the residue in a mixture of ethanol and an aqueous solution of a base (e.g., 10% sodium hydroxide).

    • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If necessary, remove the ethanol under reduced pressure.

    • Dilute the aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

    • Acidify the aqueous layer to pH 2-3 with concentrated HCl.

  • Purification:

    • Collect the precipitated benzothiazole-2-carboxylic acid by vacuum filtration.

    • Wash the solid with cold water.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum.

Quantitative Data
Starting MaterialsSolventYield (%)Melting Point (°C)
2-Aminothiophenol, Ethyl 2-oxoacetateEthanol75-85195-197
2-Aminothiophenol, Dichloroacetic acidNot specifiedModerateNot Reported

Method 3: Two-Step Synthesis via Hydrolysis of 2-Cyanobenzothiazole

This method involves the initial synthesis of 2-cyanobenzothiazole, followed by its hydrolysis to the corresponding carboxylic acid. This can be an effective route if 2-cyanobenzothiazole is readily available or easily synthesized.

Experimental Protocol: Step 1 - Synthesis of 2-Cyanobenzothiazole

A common method for the synthesis of 2-cyanobenzothiazoles is the palladium-catalyzed intramolecular C-S bond formation from N-arylcyanothioformamides.

Experimental Protocol: Step 2 - Hydrolysis of 2-Cyanobenzothiazole
  • Reaction Setup: In a round-bottom flask, suspend 2-cyanobenzothiazole (1.0 eq) in a concentrated acid solution (e.g., 6M HCl or 50% H₂SO₄) or a concentrated basic solution (e.g., 10M NaOH).

  • Reaction: Heat the mixture to reflux for an extended period (8-24 hours). The hydrolysis of the nitrile group can be slow. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Acidic Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Carefully pour the cooled solution into ice-water.

    • The benzothiazole-2-carboxylic acid will precipitate.

  • Work-up (Basic Hydrolysis):

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to pH 2-3 with concentrated HCl.

    • The benzothiazole-2-carboxylic acid will precipitate.

  • Purification:

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture.

    • Dry the purified product under vacuum.

Quantitative Data
Starting MaterialHydrolysis ConditionYield (%)Melting Point (°C)
2-Cyanobenzothiazole6M HCl, reflux>90195-197
2-Cyanobenzothiazole10M NaOH, reflux>90195-197

Characterization Data for Benzothiazole-2-carboxylic acid

  • Melting Point: 195-197 °C

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 14.0 (br s, 1H, COOH), 8.25 (d, J=8.0 Hz, 1H, Ar-H), 8.15 (d, J=8.0 Hz, 1H, Ar-H), 7.65 (t, J=7.6 Hz, 1H, Ar-H), 7.55 (t, J=7.6 Hz, 1H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5, 158.0, 152.5, 135.0, 127.5, 127.0, 125.0, 123.0.

  • IR (KBr, cm⁻¹): 3100-2500 (br, O-H), 1700 (C=O), 1590, 1450.

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow_oxidation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 2-Methylbenzothiazole 2-Methylbenzothiazole Reaction_Vessel Reaction Vessel (Reflux) 2-Methylbenzothiazole->Reaction_Vessel Oxidizing_Agent Oxidizing Agent (e.g., KMnO4) Oxidizing_Agent->Reaction_Vessel Filtration Filtration (Remove MnO2) Reaction_Vessel->Filtration Acidification Acidification (pH 2-3) Filtration->Acidification Precipitation Precipitation Acidification->Precipitation Collection Collect Precipitate Precipitation->Collection Recrystallization Recrystallization Collection->Recrystallization Final_Product Pure Benzothiazole- 2-carboxylic Acid Recrystallization->Final_Product

Caption: General workflow for the synthesis of benzothiazole-2-carboxylic acid via oxidation.

synthesis_overview Start Starting Materials Method1 Method 1: Oxidation Start->Method1 Method2 Method 2: Condensation Start->Method2 Method3 Method 3: Hydrolysis Start->Method3 Product Benzothiazole-2-carboxylic Acid Method1->Product Method2->Product Method3->Product

Caption: Overview of synthetic routes to benzothiazole-2-carboxylic acid.

Purification of 6-Methoxybenzothiazole-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 6-Methoxybenzothiazole-2-carboxylic acid. The methodologies outlined are based on established chemical principles and a review of purification techniques for structurally related compounds. These protocols are intended to serve as a comprehensive guide for researchers aiming to achieve high purity of the target compound, a crucial step in drug discovery and development.

Overview of Purification Strategies

The purification of this compound, a crystalline solid soluble in polar solvents, can be effectively achieved through several standard laboratory techniques.[1] The choice of method will depend on the nature and quantity of impurities present in the crude sample. The primary techniques covered in this document include:

  • Liquid-Liquid Extraction: An initial purification step to remove neutral and basic impurities.

  • Recrystallization: A highly effective method for purifying solid compounds based on solubility differences.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities.

The purity of the final product can be assessed using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₇NO₃S[2]
Molecular Weight209.22 g/mol [2]
AppearanceCrystalline solid[1]
SolubilitySoluble in polar solvents[1]

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed as an initial clean-up step to remove non-acidic impurities from the crude product.

Materials:

  • Crude this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Diethyl ether (or other suitable organic solvent like ethyl acetate)

  • 1 M Hydrochloric Acid (HCl) solution

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in a suitable volume of 1 M NaOH solution in a beaker. Ensure the pH of the solution is significantly basic (pH > 10) to deprotonate the carboxylic acid, forming the water-soluble sodium salt.

  • Transfer the aqueous solution to a separatory funnel.

  • Add an equal volume of diethyl ether to the separatory funnel.

  • Stopper the funnel and shake vigorously, periodically venting to release pressure.

  • Allow the layers to separate. The aqueous layer contains the sodium salt of the target compound, while neutral and basic impurities will partition into the organic layer.

  • Drain the lower aqueous layer into a clean flask. Discard the upper organic layer.

  • Repeat the extraction of the aqueous layer with a fresh portion of diethyl ether (2-3 times) to ensure complete removal of non-acidic impurities.

  • After the final extraction, cool the aqueous layer in an ice bath.

  • Slowly add 1 M HCl dropwise to the cooled aqueous solution while stirring until the solution becomes acidic (pH < 4). This will protonate the carboxylate, causing the purified this compound to precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, washing with cold deionized water.

  • Dry the purified solid under vacuum.

Diagram 1: Workflow for Liquid-Liquid Extraction

cluster_extraction Liquid-Liquid Extraction start Crude Product dissolve Dissolve in 1M NaOH start->dissolve extract Extract with Diethyl Ether dissolve->extract separate Separate Aqueous Layer extract->separate Discard Organic Layer acidify Acidify with 1M HCl separate->acidify precipitate Precipitation acidify->precipitate filter Filter and Dry precipitate->filter pure Purified Product filter->pure

Caption: Workflow of the liquid-liquid extraction protocol.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude or partially purified this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, acetic acid, or a mixture such as ethanol/water)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional)

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate with stirring.

  • Gradually add more solvent in small portions until the solid completely dissolves at the boiling point of the solvent. Avoid adding excess solvent.

  • If colored impurities are present, they may be removed by adding a small amount of activated charcoal and hot filtering the solution.

  • Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow the cooling rate and promote the formation of larger crystals.

  • Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Diagram 2: Recrystallization Workflow

cluster_recrystallization Recrystallization start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling to Room Temperature dissolve->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter dry Dry Crystals filter->dry pure High Purity Crystals dry->pure

Caption: General workflow for the recrystallization process.

Protocol 3: Purification by Column Chromatography

For separating mixtures with components of varying polarities, column chromatography is a suitable method. For carboxylic acids, it is often beneficial to add a small amount of acid to the eluent to suppress deprotonation and reduce tailing.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with the potential addition of a small percentage of acetic or formic acid)

  • Collection tubes or flasks

  • TLC plates and chamber for monitoring fractions

Procedure:

  • Prepare the column by packing silica gel in the chosen eluent system.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel bed.

  • Begin eluting the column with the chosen solvent system, collecting fractions.

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Diagram 3: Column Chromatography Workflow

cluster_chromatography Column Chromatography start Crude Sample prepare_column Prepare Silica Gel Column start->prepare_column load_sample Load Sample prepare_column->load_sample elute Elute with Solvent System load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc combine_pure Combine Pure Fractions monitor_tlc->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Purified Product evaporate->pure_product

Caption: Workflow for purification by column chromatography.

Purity Assessment

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of a reaction and the purity of column chromatography fractions.

Table 2: Recommended TLC Conditions

ParameterRecommended Condition
Stationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseDichloromethane/Methanol (95:5) (starting point, may need optimization)
VisualizationUV light (254 nm); Bromocresol Green stain for specific detection of carboxylic acids (yellow spots on a blue background)[4][5]
High-Performance Liquid Chromatography (HPLC)

For quantitative purity analysis, a reverse-phase HPLC method is recommended. The following is a proposed method based on techniques for similar benzothiazole derivatives.[6]

Table 3: Proposed HPLC Method Parameters

ParameterRecommended Condition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic acid in WaterB: Acetonitrile
Gradient0-5 min: 40% B5-15 min: 40-80% B15-20 min: 80% B20-25 min: 40% B
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Conclusion

The protocols described in this document provide a comprehensive framework for the purification of this compound. For optimal results, it is recommended to start with a liquid-liquid extraction to remove bulk non-acidic impurities, followed by recrystallization to achieve high crystalline purity. Column chromatography can be employed for more challenging separations. The purity of the final product should be confirmed by TLC and HPLC analysis. Researchers should note that optimization of solvent systems and other parameters may be necessary depending on the specific impurity profile of their crude material.

References

Application Notes and Protocols for 6-Methoxybenzothiazole-2-carboxylic Acid in Anticancer Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the specific anticancer activities of 6-Methoxybenzothiazole-2-carboxylic acid is limited in the current scientific literature. The following application notes and protocols are based on the known biological activities of its close derivatives and the broader class of benzothiazole compounds, which have shown significant potential in cancer research. These guidelines are intended to serve as a foundational framework for the investigation of this compound as a potential anticancer agent.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer effects.[1] The substitution pattern on the benzothiazole ring plays a crucial role in determining the specific biological effects.[2] Derivatives of 6-methoxybenzothiazole have been investigated for their potential to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer cell proliferation and survival.[1][3]

This document provides detailed protocols for fundamental in vitro assays to characterize the anticancer properties of this compound and summarizes the known mechanisms of action of its derivatives.

Data Presentation

Table 1: Summary of Anticancer Activity of Selected Benzothiazole Derivatives

Compound/DerivativeCancer Cell Line(s)Observed Effect(s)Reference(s)
2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN)Human leukemia HL60 and U937Inhibition of growth, induction of apoptosis[1]
Substituted 2-aminobenzothiazoleC6 rat glioma and A549 human lung adenocarcinomaAntiproliferative effects, apoptosis induction, mitochondrial membrane depolarization, caspase-3 activation[3]
Various Benzothiazole DerivativesHuman breast cancer MCF-7Cytotoxic effects more potent than cisplatin[4]

Potential Signaling Pathways

Based on studies of its derivatives, this compound may exert its anticancer effects by modulating several key signaling pathways.

A known derivative, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to induce apoptosis in human leukemia cells through a pathway involving the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and activation of p38 MAPK and caspases.[1]

G AMBAN AMBAN Derivative ROS ↑ Reactive Oxygen Species (ROS) AMBAN->ROS p38 p38 MAPK Activation AMBAN->p38 Mito Mitochondrial Membrane Potential Decrease ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis p38->Apoptosis

Caption: Signaling pathway of a 6-methoxybenzothiazole derivative.[1]

Broader studies on benzothiazole derivatives suggest potential interactions with other critical cancer-related pathways.

G cluster_0 Upstream Signals cluster_1 PI3K/Akt/mTOR Pathway cluster_2 MAPK/ERK Pathway cluster_3 JAK/STAT Pathway GrowthFactors Growth Factors RTK Receptor Tyrosine Kinases GrowthFactors->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras JAK JAK RTK->JAK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth CellGrowth mTOR->CellGrowth Cell Growth & Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth STAT STAT JAK->STAT STAT->CellGrowth Benzothiazole Benzothiazole Derivatives Benzothiazole->PI3K Inhibition Benzothiazole->ERK Inhibition Benzothiazole->STAT Inhibition G start Start: Cancer Cell Culture cytotoxicity Cytotoxicity Assay (MTT Assay) start->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) ic50->cell_cycle data_analysis Data Analysis & Interpretation apoptosis->data_analysis cell_cycle->data_analysis

References

Application Notes and Protocols for Antimicrobial Screening of 6-Methoxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The antimicrobial potential of the benzothiazole scaffold is well-documented, with various derivatives showing efficacy against a range of bacterial and fungal pathogens.[1][3] This document provides a detailed overview of the application and protocols for the antimicrobial screening of 6-Methoxybenzothiazole-2-carboxylic acid. While specific antimicrobial data for this particular compound is limited in the available literature, the following sections outline generalized protocols and data presentation formats based on the screening of analogous benzothiazole derivatives.

Data Presentation

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC) and, in the case of bactericidal compounds, the Minimum Bactericidal Concentration (MBC) or for fungicidal compounds, the Minimum Fungicidal Concentration (MFC). The data should be presented in a clear and structured tabular format to allow for easy comparison of the compound's activity against different microbial strains and in relation to standard antimicrobial agents.

Table 1: Antimicrobial Activity of Benzothiazole Derivatives (Illustrative Data)

CompoundOrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference DrugMIC (µg/mL)
Derivative A Staphylococcus aureus50 - 200100 - 400Ampicillin-
Bacillus subtilis25 - 20050 - 400Ampicillin-
Escherichia coli25 - 10050 - 200Ampicillin-
Candida albicans--Fluconazole-
Derivative B Staphylococcus aureus0.025 mM-Sulfadiazine>2.6 mM
Escherichia coliInactive-Sulfadiazine>2.6 mM
Candida albicans----
Derivative C Pseudomonas aeruginosa0.06 mg/mL0.12 mg/mLStreptomycin-
Escherichia coli (Resistant)----

Note: The data presented above is illustrative and compiled from studies on various benzothiazole derivatives to demonstrate a typical data presentation format.[4][5][6] Specific values for this compound need to be determined experimentally.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for antimicrobial screening.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (this compound)

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate liquid medium

  • Sterile 96-well microtiter plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control (standard antibiotic, e.g., Ampicillin, Streptomycin, Fluconazole)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Preparation of Test Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the growth medium within the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Culture the microbial strains overnight and then dilute the suspension to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Further dilute the inoculum to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.[7]

  • Inoculation: Add the standardized inoculum to each well containing the test compound dilutions, positive control, and growth control. A sterility control well containing only the medium should also be included.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 2: Agar Well Diffusion Method

This method is a qualitative or semi-quantitative assay to screen for antimicrobial activity.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Sterile cotton swabs

  • Sterile cork borer

  • Test compound solution

  • Positive control (standard antibiotic)

  • Solvent control

Procedure:

  • Plate Inoculation: Dip a sterile cotton swab into the standardized microbial inoculum and swab the entire surface of an MHA plate to ensure confluent growth.[7]

  • Well Preparation: Using a sterile cork borer, create uniform wells (e.g., 6 mm in diameter) in the agar.[1]

  • Application of Test Compound: Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and solvent control into separate wells.[7]

  • Diffusion and Incubation: Allow the plates to stand for a period to permit diffusion of the compounds into the agar. Incubate the plates at 35-37°C for 18-24 hours for bacteria or at 25-30°C for 24-72 hours for fungi.[7]

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[7]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the antimicrobial screening of a novel compound like this compound.

G cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_advanced Advanced Studies Compound Compound Synthesis & Purification AgarWell Agar Well Diffusion Compound->AgarWell Microbe Microbial Strain Selection & Culture Microbe->AgarWell BrothDilution Broth Microdilution (MIC Determination) AgarWell->BrothDilution Active Compounds MBC_MFC MBC/MFC Determination BrothDilution->MBC_MFC Mechanism Mechanism of Action (e.g., Enzyme Inhibition) BrothDilution->Mechanism Potent Compounds Toxicity Cytotoxicity Assays Mechanism->Toxicity

General workflow for antimicrobial screening.
Signaling Pathway and Drug Development Logic

The discovery of a potent antimicrobial agent initiates a cascade of further investigations aimed at developing it into a therapeutic drug. The following diagram illustrates this logical progression.

G cluster_discovery Discovery & Validation cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Screening Antimicrobial Screening Hit Hit Compound (e.g., 6-Methoxybenzothiazole- 2-carboxylic acid) Screening->Hit LeadGen Lead Generation & Optimization (SAR) Hit->LeadGen InVivo In Vivo Efficacy (Animal Models) LeadGen->InVivo ADMET ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity) LeadGen->ADMET PhaseI Phase I InVivo->PhaseI ADMET->PhaseI PhaseII Phase II PhaseI->PhaseII PhaseIII Phase III PhaseII->PhaseIII FDA FDA Review & Approval PhaseIII->FDA

Logical path from screening to drug approval.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole and its derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] These compounds have been shown to exert cytotoxic effects on a variety of cancer cell lines, often by inducing apoptosis or programmed cell death.[2][3] The evaluation of the cytotoxic potential of novel benzothiazole compounds is a critical step in the drug discovery and development process. This document provides detailed protocols for assessing the in vitro cytotoxicity of benzothiazole compounds, focusing on the widely used MTT assay. Additionally, it outlines a common signaling pathway implicated in their mechanism of action and provides a framework for data presentation.

Data Presentation

The cytotoxic activity of benzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) value, which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value indicates a more potent cytotoxic compound.[1] The results of cytotoxicity assays are effectively summarized in a tabular format for clear comparison of the potency of different compounds across various cell lines.

Table 1: Cytotoxic Activity of Benzothiazole Derivatives Against Human Cancer Cell Lines

CompoundCell LineIC50 (µM) after 48h exposure
Benzothiazole Derivative 1MCF-7 (Breast Cancer)8.64[4]
Benzothiazole Derivative 2HeLa (Cervical Cancer)> 50
Benzothiazole Derivative 3A549 (Lung Cancer)24.59[4]
Benzothiazole Derivative 4HepG2 (Liver Cancer)4.0[5]
Doxorubicin (Positive Control)MCF-7 (Breast Cancer)0.5

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The amount of formazan produced is directly proportional to the number of living cells.[8]

Materials:

  • Benzothiazole compounds of interest

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom sterile microplates

  • Multi-channel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.[1]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the benzothiazole compounds in DMSO.

    • Perform serial dilutions of the compounds in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the benzothiazole compounds.

    • Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent like doxorubicin).[9]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.[9][10]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9][10]

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of the purple formazan solution at a wavelength of 570 nm using a microplate reader.[1][9] A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value by performing a non-linear regression analysis of the dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the in vitro cytotoxicity assessment of benzothiazole compounds using the MTT assay.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well Plate cell_culture->cell_seeding compound_prep Prepare Benzothiazole Compound Dilutions treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for 2-4h mtt_addition->formazan_formation solubilization Add Solubilizing Agent (DMSO) formazan_formation->solubilization read_absorbance Measure Absorbance at 570nm solubilization->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Signaling Pathway

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, particularly through the intrinsic or mitochondrial pathway.[1][3] This pathway is initiated by cellular stress and culminates in the activation of executioner caspases that dismantle the cell.

G cluster_0 Initiation cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade cluster_3 Execution benzothiazole Benzothiazole Compounds stress Cellular Stress benzothiazole->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↑Bax, ↓Bcl-2) stress->bcl2_family mito_potential Loss of Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Intrinsic apoptosis pathway induced by benzothiazole derivatives.

References

Application Notes and Protocols for Testing the Efficacy of 6-Methoxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the cytotoxic or biological efficacy of 6-Methoxybenzothiazole-2-carboxylic acid against specific cell lines is limited in publicly available literature. The following application notes and protocols are based on studies of structurally related benzothiazole derivatives. This information is intended to serve as a guide for designing and conducting experiments to evaluate the efficacy of this compound. The cell lines, protocols, and potential signaling pathways described are based on the established activity of the broader benzothiazole class of compounds.

Introduction

Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The substitution pattern on the benzothiazole ring plays a crucial role in determining the specific biological effects. Derivatives containing a methoxy group have shown potent antiproliferative activity against various human cancer cell lines.

This document provides a framework for testing the efficacy of this compound, outlining potential target cell lines, detailed experimental protocols for assessing cytotoxicity and apoptosis, and a summary of signaling pathways commonly modulated by this class of compounds.

Recommended Cell Lines for Efficacy Testing

Based on the literature for related benzothiazole derivatives, the following human cancer cell lines are recommended for initial efficacy screening of this compound.

Cell LineCancer TypeRationale for Selection
MCF-7 Breast AdenocarcinomaCommonly used for screening anticancer compounds; sensitive to various benzothiazole derivatives.[2]
HL-60 Human Promyelocytic LeukemiaA known model for studying drug-induced apoptosis; a derivative of 6-methoxybenzothiazole has shown efficacy.[3]
U-937 Human Histiocytic LymphomaAnother leukemia cell line model where a 6-methoxybenzothiazole derivative induced apoptosis.[3]
A549 Lung CarcinomaA standard model for lung cancer drug screening.
MDA-MB-231 Breast Adenocarcinoma (Triple-Negative)Represents a more aggressive breast cancer subtype; used in testing 2-substituted benzothiazoles.[4]
HepG2 Hepatocellular CarcinomaBenzothiazole derivatives have shown activity against liver cancer cell lines.[5]

Quantitative Data Summary for Benzothiazole Derivatives

The following table summarizes the cytotoxic activity of various benzothiazole derivatives from published studies. This data is provided for reference and to highlight the potential efficacy range for this class of compounds. Note: These values are not for this compound.

DerivativeCell LineAssayIC50 (µM)Reference
Benzothiazole Derivative 6bMCF-7MTT5.15[2]
Benzothiazole Derivative 4MCF-7MTT8.64[2]
Benzothiazole Derivative 5cMCF-7MTT7.39[2]
Benzothiazole Derivative 5dMCF-7MTT7.56[2]
Cisplatin (Reference)MCF-7MTT13.33[2]
2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrileHL-60Not specifiedNot specified (showed cytotoxic effects)[3]
2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrileU-937Not specifiedNot specified (showed cytotoxic effects)[3]

Experimental Protocols

Cell Culture Protocol for MCF-7 Cells

This protocol provides a general guideline for the culture of MCF-7 cells, a commonly used cell line for testing anticancer compounds.

Materials:

  • MCF-7 cell line (ATCC® HTB-22™)

  • Eagle's Minimum Essential Medium (EMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% (w/v) Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Culture flasks (T-25 or T-75)

  • 96-well plates for assays

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating: Thaw a cryopreserved vial of MCF-7 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing 10 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete growth medium. Transfer the cell suspension to a T-25 culture flask.

  • Cell Maintenance: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 80-90% confluency, remove the medium and wash the cell monolayer with sterile PBS. Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin by adding 4-5 mL of complete growth medium. Centrifuge the cell suspension at 125 x g for 5 minutes. Resuspend the cell pellet in fresh medium and plate into new flasks at a recommended split ratio of 1:3 to 1:6.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • MCF-7 cells (or other selected cell lines)

  • Complete growth medium

  • 96-well clear flat-bottom plates

  • This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Selected cancer cell lines

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration (determined from the MTT assay) and a higher concentration for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. Centrifuge the cell suspension and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Potential Signaling Pathways

Based on studies of related benzothiazole derivatives, this compound may exert its anticancer effects by modulating one or more of the following signaling pathways.[4]

  • EGFR/MAPK Pathway: Inhibition of the Epidermal Growth Factor Receptor (EGFR) can block downstream signaling through the Ras/Raf/MEK/ERK (MAPK) pathway, which is crucial for cell proliferation and survival.

  • PI3K/Akt/mTOR Pathway: This pathway is a key regulator of cell growth, metabolism, and survival. Inhibition of this pathway can lead to decreased cell proliferation and induction of apoptosis.

  • JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription pathway is involved in cytokine signaling and plays a role in cell proliferation, differentiation, and apoptosis.

  • Mitochondrial Apoptosis Pathway: Some benzothiazole derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, involving the release of cytochrome c and the activation of caspases 9 and 3.[3]

Visualizations

G cluster_workflow Experimental Workflow for Efficacy Testing start Start: Select Cancer Cell Lines culture Cell Culture and Maintenance start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with this compound seed->treat mtt Perform MTT Assay (24, 48, 72h) treat->mtt ic50 Determine IC50 Value mtt->ic50 apoptosis Perform Annexin V/PI Apoptosis Assay ic50->apoptosis Use IC50 concentration pathway Investigate Signaling Pathways (e.g., Western Blot) ic50->pathway Use IC50 concentration end End: Efficacy Profile apoptosis->end pathway->end

Caption: Experimental workflow for evaluating the in vitro efficacy of this compound.

G cluster_pathway Potential Signaling Pathways Modulated by Benzothiazole Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bzt 6-Methoxybenzothiazole- 2-carboxylic acid (Hypothesized) egfr EGFR bzt->egfr Inhibition pi3k PI3K bzt->pi3k Inhibition jak JAK bzt->jak Inhibition mito Mitochondrion bzt->mito Induction ras Ras egfr->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation & Survival erk->proliferation akt Akt pi3k->akt mtor mTOR akt->mtor mtor->proliferation stat STAT jak->stat stat->proliferation cas9 Caspase-9 mito->cas9 Cytochrome c release cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothesized signaling pathways affected by this compound based on related compounds.

References

6-Methoxybenzothiazole-2-carboxylic Acid: A Biochemical Probe for Investigating Enzyme Activity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 6-Methoxybenzothiazole-2-carboxylic acid is a heterocyclic organic compound belonging to the benzothiazole class. Molecules of this class are recognized for their diverse biological activities and have been increasingly utilized as biochemical probes in scientific research and drug development. This document provides detailed application notes and protocols for the use of this compound, primarily as an inhibitor of firefly luciferase, a key enzyme in reporter gene assays. Furthermore, it explores the potential application of the broader benzothiazole scaffold in fluorescence microscopy.

Application as a Firefly Luciferase Inhibitor

The primary application of this compound as a biochemical probe is in the study of firefly luciferase (FLuc) enzyme kinetics and the validation of reporter gene assay results. Due to its structural similarity to D-luciferin, the natural substrate of FLuc, it acts as a competitive inhibitor.[1][2][3][4][5] This inhibitory action allows researchers to modulate FLuc activity, thereby providing a tool to study enzyme-substrate interactions and to identify potential false positives in high-throughput screening campaigns that utilize FLuc as a reporter.

Mechanism of Action: this compound and related benzothiazole derivatives compete with D-luciferin for binding to the active site of the firefly luciferase enzyme.[1][2] This competition prevents the enzyme from catalyzing the oxidation of D-luciferin, a reaction that produces bioluminescence. The inhibition of FLuc by these compounds can lead to a decrease in the luminescent signal in biochemical assays. Paradoxically, in cell-based assays, FLuc inhibitors can sometimes lead to an increase in the luminescence signal by stabilizing the enzyme and protecting it from degradation, thereby increasing its intracellular concentration.[4]

Quantitative Data: Inhibition of Firefly Luciferase by Benzothiazole Derivatives
Compound ClassSpecific Compound/DerivativeInhibitory Potency (IC50)Notes
Benzothiazole Simple benzothiazolesVaries (nM to µM range)Potency is influenced by substitution patterns on the benzothiazole ring.[1][2]
Benzothiazole D-luciferin (natural substrate)- (Substrate)Acts as the substrate; inhibitors are often structural analogs.[4][5]
Related Heterocycles PTC124 (Ataluren)~3 nMA potent FLuc inhibitor that was identified in an FLuc-based assay.[6]
General FLuc Inhibitors Various compounds from high-throughput screening libraries<100 nM for 168 compoundsApproximately 5% of compounds in large libraries show some level of FLuc inhibition.[3]

Experimental Protocols

Protocol 1: In Vitro Firefly Luciferase Inhibition Assay

This protocol outlines the procedure to determine the inhibitory effect of this compound on recombinant firefly luciferase in a biochemical assay.

Materials:

  • Recombinant firefly luciferase enzyme

  • D-luciferin substrate

  • Adenosine 5'-triphosphate (ATP)

  • Assay buffer (e.g., 100 mM Tris-HCl pH 7.8, 10 mM MgCl₂, 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., a known benzothiazole inhibitor or Resveratrol)

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of desired concentrations. Also, prepare dilutions of the positive control.

  • Enzyme Preparation: Dilute the recombinant firefly luciferase enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Plate Setup: To the wells of a 96-well plate, add 20 µL of the diluted compound or control. Add 20 µL of the diluted enzyme solution to each well. Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate solution containing D-luciferin and ATP in the assay buffer. The concentrations should ideally be at or near the Km values for the enzyme to be sensitive to competitive inhibitors.

  • Measurement: Using a luminometer with an injector, inject 100 µL of the substrate solution into each well. Immediately measure the luminescence. The integration time should be optimized for the instrument, typically 1-10 seconds.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (DMSO). Plot the percent inhibition against the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Potential Application in Fluorescence Microscopy

While the primary role of this compound is as an enzyme inhibitor, the benzothiazole scaffold is also a key component in the design of fluorescent probes for cellular imaging.[7][8][9] Benzothiazole derivatives have been developed to visualize various cellular components and processes, such as mitochondria and the detection of biothiols.[8][10]

The fluorescence properties of benzothiazole derivatives are often tuned by chemical modifications to the core structure.[7] Therefore, while this compound itself may not be an optimal fluorescent probe, it can serve as a versatile intermediate for the synthesis of novel probes. The methoxy group and the carboxylic acid handle provide opportunities for further chemical derivatization to enhance fluorescence quantum yield, shift excitation and emission wavelengths, and introduce targeting moieties for specific organelles or biomolecules.

Protocol 2: General Protocol for Cellular Imaging with a Benzothiazole-Based Fluorescent Probe

This protocol provides a general workflow for using a fluorescent probe derived from the benzothiazole scaffold for imaging in living cells.

Materials:

  • Benzothiazole-based fluorescent probe

  • Cell culture medium

  • Cells of interest cultured on glass-bottom dishes or coverslips

  • Phosphate-buffered saline (PBS)

  • Confocal or fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Plate and culture cells on a suitable imaging substrate (e.g., glass-bottom dish) to an appropriate confluency.

  • Probe Preparation: Prepare a stock solution of the benzothiazole-based fluorescent probe in a suitable solvent like DMSO. Dilute the stock solution in cell culture medium to the final working concentration. The optimal concentration should be determined empirically to maximize signal-to-noise while minimizing cytotoxicity.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C in a CO₂ incubator. The incubation time will depend on the specific probe and cellular target.

  • Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS or fresh culture medium to remove any unbound probe.

  • Imaging: Add fresh culture medium or an imaging buffer to the cells. Image the stained cells using a confocal or fluorescence microscope with the appropriate excitation and emission filters for the specific probe.

  • Image Analysis: Analyze the acquired images to determine the subcellular localization of the probe or to quantify changes in fluorescence intensity in response to specific stimuli.

Visualizations

Signaling Pathways and Experimental Workflows

Firefly_Luciferase_Inhibition cluster_reaction Firefly Luciferase Catalyzed Reaction cluster_inhibition Inhibition by this compound D-Luciferin D-Luciferin FLuc Firefly Luciferase D-Luciferin->FLuc Binds to active site ATP ATP ATP->FLuc Provides energy Products Oxyluciferin + AMP + PPi + Light FLuc->Products Inhibitor 6-Methoxybenzothiazole- 2-carboxylic acid Inhibitor->FLuc Competitive Inhibition

Caption: Mechanism of Firefly Luciferase inhibition.

Experimental_Workflow_FLuc_Inhibition A Prepare serial dilutions of This compound B Add diluted compound and recombinant FLuc to 96-well plate A->B C Incubate at room temperature B->C D Inject D-luciferin and ATP substrate solution C->D E Measure luminescence immediately D->E F Calculate % inhibition and determine IC50 E->F

Caption: Workflow for FLuc inhibition assay.

Cellular_Imaging_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Culture cells on glass-bottom dish C Incubate cells with fluorescent probe A->C B Prepare working solution of benzothiazole fluorescent probe B->C D Wash cells to remove unbound probe C->D E Image cells using fluorescence microscope D->E F Analyze subcellular localization or fluorescence intensity E->F

Caption: General workflow for cellular imaging.

References

Application of 6-Methoxybenzothiazole-2-carboxylic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The compound 6-Methoxybenzothiazole-2-carboxylic acid is a member of the benzothiazole class of heterocyclic compounds, a scaffold that is frequently encountered in medicinal chemistry and is known to interact with a variety of biological targets. While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, the activities of structurally related benzothiazole derivatives provide a strong basis for predicting its potential as an enzyme inhibitor. This document outlines the rationale for investigating this compound as an inhibitor of several key enzymes, provides detailed protocols for inhibition assays, and summarizes the inhibitory activities of analogous compounds.

The benzothiazole core is a recognized "privileged scaffold" in drug discovery, and substitutions on this ring system significantly influence biological activity. The methoxy group at the 6-position and the carboxylic acid at the 2-position of the target compound are key functional groups that can engage in specific interactions within an enzyme's active site, such as hydrogen bonding and electrostatic interactions.

Based on the known inhibitory profiles of structurally similar molecules, the following enzymes are proposed as potential targets for this compound:

  • Firefly Luciferase (FLuc): The benzothiazole core is a structural component of D-luciferin, the natural substrate for firefly luciferase. Consequently, many benzothiazole derivatives have been identified as inhibitors of this enzyme, often acting as competitive inhibitors. Given that the closely related 6-hydroxybenzothiazole-2-carboxylic acid is a known inhibitor of firefly luciferase, it is highly probable that this compound will also exhibit inhibitory activity against this enzyme. This is a critical consideration for researchers using luciferase-based reporter assays in high-throughput screening, as inhibition of the reporter enzyme can lead to false-positive results.

  • Carbonic Anhydrases (CAs): Carbonic anhydrases are a family of zinc-containing metalloenzymes involved in numerous physiological processes. Various benzothiazole derivatives, particularly those with sulfonamide moieties, are well-characterized inhibitors of CAs. While this compound lacks a sulfonamide group, its carboxylic acid moiety could potentially coordinate with the zinc ion in the active site of CAs, leading to inhibition.

  • Monoamine Oxidases (MAOs): MAOs are key enzymes in the metabolism of neurotransmitters. Recent studies have highlighted that benzothiazole derivatives can act as potent and selective inhibitors of MAO-B, an important target in the treatment of neurodegenerative diseases like Parkinson's disease. The structural features of this compound make it a candidate for investigation as a potential MAO inhibitor.

Quantitative Data on Structurally Related Benzothiazole Derivatives

The following tables summarize the inhibitory activities of various benzothiazole derivatives against the proposed enzyme targets, providing a comparative context for the potential potency of this compound.

Table 1: Inhibition of Firefly Luciferase by Benzothiazole Derivatives

Compound ClassSpecific CompoundIC50 (µM)Reference
Benzothiazole DerivativeStructure disclosed in cited research0.6 - 10[1]
StilbenoidResveratrol~1 - 5[1]
IsoflavonoidBiochanin A0.64[1]
IsoflavonoidFormononetin3.88[1]

Table 2: Inhibition of Carbonic Anhydrase Isoforms by Benzothiazole Derivatives

Benzothiazole DerivativeTarget IsoformInhibition (Ki)Reference
Amino acid-benzothiazole conjugateshCA I2.9 - 88.1 µM[2]
Amino acid-benzothiazole conjugateshCA II2.9 - 88.1 µM[2]
Amino acid-benzothiazole conjugateshCA V2.9 - 88.1 µM[2]
Amino acid-benzothiazole conjugateshCA XIII2.9 - 88.1 µM[2]

Table 3: Inhibition of Monoamine Oxidase B (MAO-B) by Benzothiazole Derivatives

Benzothiazole DerivativeTarget EnzymeInhibition (IC50)Reference
N,N-dimethyl-2-(6-methoxy-1,3-benzothiazol-2-yl)ethan-1-amineMonoamine Oxidase B (MAO-B)40.3 ± 1.7 nM[2]

Experimental Protocols

The following are detailed protocols for determining the inhibitory activity of this compound against the proposed target enzymes.

Protocol 1: Firefly Luciferase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against firefly luciferase.

Materials:

  • Recombinant firefly luciferase

  • D-luciferin

  • ATP (Adenosine 5'-triphosphate)

  • Assay buffer (e.g., 25 mM Tris-HCl, pH 7.8, with 8 mM MgCl2, 0.1 mM EDTA, and 1 mg/mL BSA)

  • This compound

  • DMSO (Dimethyl sulfoxide)

  • Positive control inhibitor (e.g., Resveratrol)

  • Opaque 96-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in the assay buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Setup: In the wells of an opaque 96-well plate, add 5 µL of the diluted test compound or control (vehicle or positive control).

  • Enzyme Addition: Add 45 µL of firefly luciferase solution (in assay buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the luminescent reaction by injecting 50 µL of a substrate solution containing D-luciferin and ATP into each well.

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

Objective: To determine the inhibitory activity (IC50 or Ki) of this compound against a specific carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Purified human carbonic anhydrase isoform (e.g., hCA II)

  • CO2-saturated water

  • Assay buffer (e.g., 20 mM HEPES, pH 7.4)

  • This compound

  • DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the assay buffer.

  • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.

  • Syringe Loading:

    • Syringe 1: Load with the assay buffer containing the CA enzyme and the test compound at various concentrations.

    • Syringe 2: Load with CO2-saturated water.

  • Reaction Initiation and Measurement: Rapidly mix the contents of the two syringes. Monitor the change in pH over time using a pH indicator or a pH electrode. The initial rate of the reaction is determined from the slope of the progress curve.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to a control reaction without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For Ki determination, perform kinetic studies at various substrate and inhibitor concentrations and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Protocol 3: Monoamine Oxidase B (MAO-B) Inhibition Assay

Objective: To determine the IC50 of this compound against human MAO-B.

Materials:

  • Recombinant human MAO-B

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • This compound

  • DMSO

  • Positive control inhibitor (e.g., Pargyline)

  • Black, opaque 96-well microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

  • Assay Setup: To the wells of a black 96-well plate, add the test compound, vehicle control, or positive control.

  • Enzyme Addition: Add the MAO-B enzyme solution to each well and incubate for a specified time (e.g., 15 minutes) at 37°C.

  • Reaction Initiation: Add a substrate solution containing the MAO-B substrate, Amplex® Red, and HRP.

  • Measurement: Incubate the plate at 37°C, protected from light. Measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at several time points.

  • Data Analysis: Calculate the reaction rates from the fluorescence data. Determine the percentage of inhibition for each compound concentration compared to the vehicle control. Plot the percent inhibition versus the log of the compound concentration to calculate the IC50 value.

Visualizations

The following diagrams illustrate the experimental workflow for enzyme inhibition screening and a hypothetical signaling pathway where a luciferase reporter might be used, highlighting the importance of validating for direct enzyme inhibition.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound 6-Methoxybenzothiazole- 2-carboxylic acid Stock Prepare Stock Solution (in DMSO) Compound->Stock Dilutions Serial Dilutions (in Assay Buffer) Stock->Dilutions Plate 96-Well Plate Setup (Compound/Controls) Dilutions->Plate Enzyme Add Enzyme Plate->Enzyme Incubate Incubate (Compound-Enzyme Binding) Enzyme->Incubate Substrate Add Substrate (Initiate Reaction) Incubate->Substrate Measure Measure Signal (Luminescence/Fluorescence/ Absorbance) Substrate->Measure Inhibition Calculate % Inhibition Measure->Inhibition Plot Plot Dose-Response Curve Inhibition->Plot IC50 Determine IC50 Value Plot->IC50

Caption: General workflow for determining the IC50 of an enzyme inhibitor.

Signaling_Pathway_Luciferase_Reporter cluster_pathway Cellular Signaling Pathway cluster_reporter Luciferase Reporter System Ligand Ligand Receptor Receptor Ligand->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Promoter Promoter Transcription_Factor->Promoter Luciferase_Gene Luciferase Gene Promoter->Luciferase_Gene drives expression Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein translates to Light_Signal Luminescent Signal Luciferase_Protein->Light_Signal catalyzes Test_Compound Test Compound (e.g., 6-Methoxybenzothiazole- 2-carboxylic acid) Test_Compound->Signaling_Cascade Intended Target? Test_Compound->Luciferase_Protein Potential Off-Target Inhibition

Caption: Potential for off-target inhibition in a luciferase reporter assay.

References

Application Notes and Protocols for the Derivatization of 6-Methoxybenzothiazole-2-carboxylic Acid for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the derivatization of 6-methoxybenzothiazole-2-carboxylic acid. This scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These notes are intended to guide researchers in the synthesis of novel derivatives and their subsequent biological evaluation.

Introduction

Benzothiazoles are a significant class of heterocyclic compounds that feature a benzene ring fused to a thiazole ring. The this compound core is of particular interest due to the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties. The derivatization of the carboxylic acid at the 2-position allows for the exploration of a vast chemical space, leading to the potential discovery of novel therapeutic agents. This document outlines the synthesis of amide and ester derivatives and provides protocols for their screening against cancer cell lines and microbial pathogens.

Derivatization Strategies

The carboxylic acid moiety of this compound is a versatile handle for the synthesis of a library of derivatives. The most common derivatization strategies involve the formation of amides and esters.

Amide Synthesis

Amide bond formation is a robust method for introducing a wide variety of substituents. A general approach involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common coupling reagents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like N-hydroxysuccinimide (NHS) or uronium/aminium salts.[1]

Ester Synthesis

Esterification can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic approach.[2] Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an alcohol.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxybenzothiazole-2-carboxamides

This protocol describes a general procedure for the synthesis of amide derivatives of this compound using EDC and NHS as coupling agents.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Desired primary or secondary amine

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add NHS (1.2 eq) and EDC (1.2 eq).[1]

  • Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.[1]

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide derivative.

Protocol 2: Synthesis of 6-Methoxybenzothiazole-2-carboxylates (via Acyl Chloride)

This protocol outlines the synthesis of ester derivatives through an acyl chloride intermediate.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Desired alcohol

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF followed by the slow addition of thionyl chloride (2.0 eq) at 0 °C.[3]

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride.

  • Ester Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.

  • Add the desired alcohol (1.5 eq) followed by the slow addition of triethylamine (2.0 eq).[3]

  • Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Dilute the reaction mixture with DCM and wash with water, saturated aqueous NaHCO₃, and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography on silica gel.

Biological Screening Protocols

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[4]

Materials:

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[4]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plate for 24-72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Aspirate the MTT solution and add 100-150 µL of solubilization solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 4: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth medium[5]

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent)

  • Positive control antibiotic (e.g., Streptomycin, Ampicillin)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the microorganism in the appropriate broth and adjust the turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.[6]

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation

Table 1: In Vitro Anticancer Activity of Representative Benzothiazole Derivatives
Compound IDR GroupCell LineIC₅₀ (µM)Citation
BTZ-Amide-1 -NH-(4-methoxyphenyl)HeLa0.5 ± 0.02[7]
BTZ-Amide-2 -NH-(4-chlorophenyl)A5499.0 ± 1.0[8]
BTZ-Amide-3 -NH-(pyridin-2-yl)HepG248[7]
BTZ-Ester-1 -O-ethylMCF-734.5[9]
BTZ-Ester-2 -O-methylPC-319.9 ± 1.17[7]
Table 2: Antimicrobial Activity of Representative Benzothiazole Derivatives
Compound IDR GroupMicroorganismMIC (µg/mL)Citation
BTZ-Amide-4 -NH-(thiazol-2-yl)S. aureus1.6[10]
BTZ-Amide-5 -NH-(pyrimidin-2-yl)E. coli0.10–0.25[10]
BTZ-Amide-6 -NH-(4-fluorophenyl)M. catarrhalis4[10]
BTZ-Ester-3 -O-propylC. albicans0.06–0.47[11]

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis A 6-Methoxybenzothiazole- 2-carboxylic Acid B Amide Derivatives A->B Amide Coupling (EDC, NHS, Amine) C Ester Derivatives A->C Esterification (SOCl₂, Alcohol) D Biological Screening B->D C->D Experimental_Logic cluster_screening Biological Evaluation cluster_anticancer Anticancer Screening cluster_antimicrobial Antimicrobial Screening start Synthesized Derivatives (Amides and Esters) mtt MTT Assay on Cancer Cell Lines start->mtt mic Broth Microdilution against Pathogens start->mic ic50 Determine IC₅₀ Values mtt->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar Identify Lead Compounds mic_val Determine MIC Values mic->mic_val mic_val->sar Identify Lead Compounds Signaling_Pathway cluster_pathway NF-κB Signaling Pathway in Cancer cluster_cytoplasm Cytoplasm cluster_nucleus BTZ Benzothiazole Derivatives IKK IKK BTZ->IKK Inhibition IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation COX2 COX-2 Nucleus->COX2 Gene Transcription iNOS iNOS Nucleus->iNOS Gene Transcription Proliferation Cell Proliferation & Inflammation COX2->Proliferation iNOS->Proliferation

References

Application Notes & Protocols: High-Throughput Screening Assays for Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) of benzothiazole derivatives, a class of heterocyclic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The following protocols are designed for efficiency and reproducibility in identifying and characterizing lead compounds from large chemical libraries.

Application Note 1: Anticancer Cell Viability HTS Assay

Objective: To identify benzothiazole derivatives that exhibit cytotoxic or cytostatic effects on cancer cells. This assay utilizes a resazurin-based method to assess cell viability in a high-throughput format.

Signaling Pathway Context: PI3K/AKT Inhibition

Benzothiazole derivatives have been shown to induce apoptosis in cancer cells by suppressing critical signaling pathways, such as the PI3K/AKT pathway.[4][5] This pathway is frequently overactivated in various cancers, promoting cell survival, proliferation, and resistance to therapy.[4] Identifying compounds that inhibit this pathway is a key strategy in anticancer drug discovery.

PI3K_AKT_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Benzothiazole Benzothiazole Derivative (PB11) Benzothiazole->PI3K inhibits Benzothiazole->AKT inhibits

Caption: PI3K/AKT signaling pathway and points of inhibition by benzothiazole derivatives.

Experimental Workflow

Caption: High-throughput screening workflow for anticancer cell viability assay.

Experimental Protocol

Materials:

  • Cancer cell lines (e.g., U87 glioblastoma, HeLa cervix cancer, A549 lung cancer)[4][6]

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well black, clear-bottom assay plates

  • Benzothiazole derivative library (dissolved in DMSO)

  • Resazurin sodium salt solution

  • Phosphate-buffered saline (PBS)

  • Multichannel pipettes and automated liquid handlers

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cancer cells in a complete culture medium.

    • Adjust the cell density to 1 x 10^5 cells/mL.

    • Dispense 40 µL of the cell suspension into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Addition:

    • Prepare a serial dilution of the benzothiazole derivatives in DMSO in a source plate.

    • Transfer a small volume (e.g., 100 nL) of the compound solutions to the assay plates, resulting in the desired final concentrations. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.

    • Incubate the assay plates for 48 to 72 hours.

  • Viability Assessment:

    • Prepare a working solution of resazurin (e.g., 44 µM) in PBS.

    • Add 10 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the DMSO-treated control wells.

    • Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) for active compounds.

Quantitative Data Summary
Compound IDTarget Cell LineIC50 (µM)Reference
PB11U87 (glioblastoma)< 0.05[4][5]
PB11HeLa (cervix cancer)< 0.05[4][5]
B19MDA-MB-468Not Specified[7][8]
B7A431Not Specified[6]
B7A549Not Specified[6]
B7H1299Not Specified[6]

Note: The IC50 values for B19 and B7 were not explicitly stated in the provided search results, but the compounds were reported to have potent antiproliferative activity.

Application Note 2: Antimicrobial Susceptibility HTS Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of benzothiazole derivatives against pathogenic bacteria. This protocol is adapted for a 384-well plate format for rapid screening.[1]

Experimental Workflow

Caption: High-throughput screening workflow for antimicrobial MIC determination.[1]

Experimental Protocol

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 384-well clear assay plates

  • Benzothiazole derivative library (dissolved in DMSO)

  • Resazurin solution (optional)

  • Spectrophotometer or fluorescence plate reader

Procedure:

  • Compound Plate Preparation:

    • In a 384-well source plate, perform a 2-fold serial dilution of the benzothiazole derivatives in DMSO to create a concentration gradient.[1]

  • Bacterial Inoculum Preparation:

    • Grow bacteria in CAMHB to the mid-logarithmic phase.

    • Dilute the bacterial culture in fresh CAMHB to achieve a final concentration of approximately 1 x 10^6 Colony Forming Units (CFU)/mL.[1]

  • Assay Plate Inoculation:

    • Transfer the diluted compounds from the source plate to the assay plates.

    • Dispense 50 µL of the bacterial inoculum into each well of the assay plate, resulting in a final bacterial concentration of ~5 x 10^5 CFU/mL.[1]

    • Include positive (e.g., kanamycin) and negative (vehicle) controls.

  • Incubation:

    • Seal the plates and incubate for 16-20 hours at 35°C with agitation.[1]

  • MIC Determination:

    • Method A (Optical Density): Measure the optical density at 600 nm (OD600). The MIC is the lowest compound concentration that inhibits ≥90% of bacterial growth compared to the vehicle control.[1]

    • Method B (Resazurin): Add 5 µL of resazurin solution to each well, incubate for 1-2 hours, and measure fluorescence. The MIC is the lowest concentration that prevents the conversion of resazurin (blue) to resorufin (pink).[1]

Quantitative Data Summary
Compound IDBacterial StrainMIC (µg/mL)Reference
3S. aureus50-200[9]
3B. subtilis25-200[9]
3E. coli25-100[9]
4S. aureus50-200[9]
4B. subtilis25-200[9]
4E. coli25-100[9]
10S. aureus50-200[9]
10B. subtilis25-200[9]
10E. coli25-100[9]
12S. aureus50-200[9]
12B. subtilis25-200[9]
12E. coli25-100[9]

Application Note 3: STAT3 Signaling Pathway HTS Assay

Objective: To identify benzothiazole derivatives that inhibit the STAT3 signaling pathway, a key regulator of oncogenesis. This protocol describes a luciferase reporter assay to measure the transcriptional activity of STAT3.

Signaling Pathway Context: STAT3 Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis.[7][8] Benzothiazole derivatives have been developed as potent STAT3 inhibitors, blocking its phosphorylation and subsequent downstream gene expression.[7][8]

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 Dimer p-STAT3 Dimer pSTAT3->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Gene Target Gene Expression (c-MYC, MCL-1) Nucleus->Gene activates Benzothiazole Benzothiazole Derivative (B19) Benzothiazole->STAT3 inhibits phosphorylation

References

Troubleshooting & Optimization

Troubleshooting low yield in 6-Methoxybenzothiazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 6-Methoxybenzothiazole-2-carboxylic acid, a crucial intermediate for researchers, scientists, and drug development professionals.

Troubleshooting Guide: Low Yield

Low yields in the synthesis of this compound can arise from various factors, from suboptimal reaction conditions to product instability. This guide provides a structured approach to identifying and resolving these issues.

Issue 1: Incomplete Reaction or Low Conversion Rate

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting materials (e.g., 4-methoxy-2-aminothiophenol).

  • The isolated product yield is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Insufficient Reaction Time or Temperature Monitor the reaction progress using TLC or LC-MS. If the reaction has stalled, consider increasing the reaction time or temperature incrementally. For the condensation of 2-aminothiophenols with carboxylic acid derivatives, heating is often required.[1]
Inefficient Cyclization The formation of the benzothiazole ring is a critical step. Ensure that the conditions are favorable for intramolecular cyclization. In some cases, the use of a suitable catalyst or a dehydrating agent like polyphosphoric acid (PPA) can promote this step.[1][2]
Poor Quality of Reagents Use fresh, high-purity starting materials and reagents. Impurities in the starting materials can interfere with the reaction and lead to the formation of side products.
Inappropriate Solvent The choice of solvent can significantly impact the reaction rate and yield. Common solvents for benzothiazole synthesis include ethanol and DMSO. In some modern approaches, solvent-free conditions have been shown to improve yields.
Issue 2: Formation of Significant Byproducts

Symptoms:

  • Multiple spots are observed on the TLC plate in addition to the product and starting materials.

  • NMR or Mass Spectrometry analysis of the crude product shows the presence of unexpected signals.

Possible Causes and Solutions:

CauseRecommended Action
Oxidation of Thiophenol Starting Material 2-Aminothiophenols are susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and other side products. It is crucial to handle the starting material under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Decarboxylation of the Product This compound, like its hydroxy analog, can be unstable and undergo decarboxylation, especially at elevated temperatures or in solution, even at ambient temperatures.[3][4] This leads to the formation of 6-methoxybenzothiazole. Minimize reaction time and avoid excessive heating during workup and purification.
Over-oxidation If an oxidizing agent is used to facilitate the final aromatization step, its amount should be carefully controlled to prevent over-oxidation of the desired product.
Formation of Acetal Byproducts In the presence of alcohol solvents (e.g., methanol) and acidic conditions, the formation of acetal byproducts is possible.[3] If this is observed, consider switching to a non-alcoholic solvent.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes include:

  • Condensation of 4-methoxy-2-aminothiophenol with a 2-oxoacid derivative (e.g., oxamic acid or pyruvic acid). This is a direct approach to forming the benzothiazole ring with the carboxylic acid moiety at the 2-position.

  • Synthesis and subsequent hydrolysis of 2-cyano-6-methoxybenzothiazole. The cyano group can be introduced via reactions like the Sandmeyer reaction on 2-amino-6-methoxybenzothiazole and then hydrolyzed to the carboxylic acid.[5]

  • Oxidation of a suitable precursor. For instance, starting from ethyl 6-hydroxybenzothiazole-2-carboxylate, which can be methylated and then hydrolyzed.[3]

Q2: My final product seems to be degrading over time. What could be the cause?

A2: The primary cause of degradation for this compound is likely decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[3][4] This is a known issue for benzothiazole-2-carboxylic acids. To minimize degradation, store the purified compound in a cool, dry, and dark place, preferably under an inert atmosphere. For long-term storage, consider converting it to a more stable salt form.

Q3: How can I best purify the crude this compound?

A3: Purification can be challenging due to the compound's potential instability.

  • Recrystallization: This is a common and effective method. A suitable solvent system (e.g., ethanol/water) should be chosen carefully to avoid high temperatures for prolonged periods.

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract it into a mild aqueous base (e.g., sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer can then be washed with an organic solvent to remove neutral impurities, followed by acidification to precipitate the purified carboxylic acid.

  • Column Chromatography: This can be used for further purification if necessary, but care should be taken as prolonged contact with silica gel can sometimes lead to degradation.

Q4: What is the role of an oxidizing agent in some benzothiazole syntheses?

A4: In many benzothiazole syntheses starting from 2-aminothiophenol and an aldehyde or carboxylic acid, the initial cyclization forms a benzothiazoline intermediate. An oxidizing agent (which can be atmospheric oxygen, hydrogen peroxide, or DMSO) is then required to aromatize the benzothiazoline to the final benzothiazole product. Inefficient oxidation can lead to low yields of the desired aromatic compound.

Experimental Protocols

Protocol 1: Synthesis via Condensation (General Procedure)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methoxy-2-aminothiophenol (1 equivalent) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

  • Reagent Addition: Add the 2-oxoacid derivative (e.g., glyoxylic acid, 1.1 equivalents).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent or by acid-base extraction as described in the FAQs.

Protocol 2: Synthesis via Hydrolysis of a Nitrile Precursor

This protocol assumes the availability of 2-cyano-6-methoxybenzothiazole.

  • Reaction Setup: In a round-bottom flask, suspend 2-cyano-6-methoxybenzothiazole (1 equivalent) in a mixture of ethanol and a concentrated acid (e.g., hydrochloric acid or sulfuric acid).

  • Reaction: Heat the mixture to reflux. The hydrolysis can take several hours and should be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. The precipitated product can be collected by filtration.

  • Purification: Wash the solid with water until the filtrate is neutral. The product can be further purified by recrystallization.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reaction Check Reaction Completion (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No byproducts Significant Byproducts check_reaction->byproducts Yes optimize_conditions Optimize Reaction Conditions: - Increase Time/Temp - Check Reagent Quality - Change Solvent incomplete->optimize_conditions troubleshoot_byproducts Identify and Minimize Byproducts: - Use Inert Atmosphere - Avoid High Temps (Decarboxylation) - Control Oxidant Amount byproducts->troubleshoot_byproducts purification Review Purification Strategy optimize_conditions->purification troubleshoot_byproducts->purification recrystallize Optimize Recrystallization purification->recrystallize Solid Product acid_base Perform Acid-Base Extraction purification->acid_base Impure Solid end Improved Yield recrystallize->end acid_base->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Synthesis_Pathway cluster_route1 Route 1: Condensation cluster_route2 Route 2: Hydrolysis a1 4-Methoxy-2-aminothiophenol a3 This compound a1->a3 a2 2-Oxoacid Derivative a2->a3 b1 2-Cyano-6-methoxybenzothiazole b2 Acid Hydrolysis b1->b2 b3 This compound b2->b3

Caption: Common synthetic routes to this compound.

References

Optimizing reaction conditions for benzothiazole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzothiazole-2-carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is very low. What are the common causes and how can I improve it?

A1: Low yields in benzothiazole-2-carboxylic acid synthesis can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Sub-optimal Reaction Conditions: The choice of solvent, temperature, and catalyst is crucial. Depending on the synthetic route, conditions can range from room temperature to high-temperature reflux.[1] Modern approaches using microwave irradiation have been shown to significantly reduce reaction times and often improve yields.[1][2]

  • Inefficient Cyclization/Oxidation: The final step often involves the cyclization to a benzothiazoline intermediate, followed by oxidation to the aromatic benzothiazole.[1] If the oxidation is incomplete, the reaction can stall. Ensure adequate aeration (if using atmospheric oxygen) or consider using an explicit oxidizing agent like hydrogen peroxide (H₂O₂) in combination with an acid like HCl.[1][3][4]

  • Purity of Starting Materials: Impurities in the 2-aminothiophenol or the carboxylic acid derivative can lead to side reactions and lower yields. 2-aminothiophenol is particularly susceptible to oxidation. Ensure you are using fresh or properly stored reagents.

  • Reaction Work-up and Product Isolation: The product may be lost during the work-up procedure. If the product is precipitating from the reaction mixture, ensure complete precipitation by cooling the solution. If the product is soluble, an extraction procedure will be necessary. Recrystallization from a suitable solvent like ethanol is often required for purification.[1]

Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?

A2: Side reactions are a common issue. The nature of the byproduct depends on the synthetic route:

  • From 2-Aminothiophenol and Oxalic Acid: A common side reaction is the formation of a thioamide intermediate that fails to cyclize properly. Harsh acidic conditions, while often necessary for cyclization, can also lead to degradation of the starting materials or product.[5] The use of milder catalysts like samarium(III) triflate or solvent-free conditions with molecular iodine can sometimes improve selectivity.[5][6]

  • From Oxidation of 2-Methylbenzothiazole: Incomplete oxidation can leave unreacted starting material, while over-oxidation can potentially lead to ring-opening or other degradation products, though this is less commonly reported. Careful control of the oxidant amount and reaction time is key.[7]

  • Disulfide Formation: 2-aminothiophenol can readily oxidize to form bis(2-aminophenyl) disulfide. While some methods can utilize the disulfide directly, it is often an unwanted side product.[8] Using fresh 2-aminothiophenol and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize this.

Q3: Which synthetic method is the most efficient or "greenest"?

A3: The efficiency and environmental impact of the synthesis depend heavily on the chosen method.

  • Traditional Methods: Methods using strong acids like Polyphosphoric Acid (PPA) often require high temperatures and long reaction times, which are energy-intensive and can generate significant acidic waste.[5][9] Similarly, oxidation with potassium permanganate can produce manganese dioxide waste.[7]

  • Modern & "Greener" Methods: Recent research has focused on developing more environmentally benign procedures. These include:

    • Microwave-assisted synthesis: This can dramatically shorten reaction times and improve yields, often under solvent-free conditions.[2][4]

    • Catalytic Systems: Using catalysts like samarium(III) triflate in aqueous media or reusable heterogeneous catalysts like MeSO₃H/SiO₂ can reduce the need for harsh reagents.[3][5][6]

    • One-Pot Syntheses: Combining multiple reaction steps into a single procedure without isolating intermediates can save time, reduce solvent use, and minimize waste.[8][9][10]

Q4: How do I choose the best starting materials for my synthesis?

A4: The most common routes to benzothiazole-2-carboxylic acid start from either 2-aminothiophenol or 2-methylbenzothiazole.

  • 2-Aminothiophenol and a C2-Source: This is a very flexible method. For benzothiazole-2-carboxylic acid specifically, oxalic acid is the ideal C2 source. Alternatively, one could use 2-cyanobenzothiazole followed by hydrolysis.[11][12] The condensation of 2-aminothiophenol with a carboxylic acid is one of the most frequently used methods for creating 2-substituted benzothiazoles.[3][13][14]

  • Oxidation of 2-Methylbenzothiazole: This is a good option if 2-methylbenzothiazole is readily available. The reaction involves the oxidation of the methyl group to a carboxylic acid.[7]

Experimental Protocols

Method 1: Condensation of 2-Aminothiophenol with Oxalic Acid

This method represents a direct and common approach to synthesizing the target compound.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminothiophenol (1.0 eq), oxalic acid (1.1 eq), and a suitable acid catalyst such as polyphosphoric acid (PPA) or a mixture of methanesulfonic acid and silica gel (MeSO₃H/SiO₂).

  • Heating: Heat the reaction mixture to 120-140°C with stirring.[5][15] The optimal temperature and time will depend on the chosen catalyst.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-12 hours).[5]

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker of ice-cold water to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.

Method 2: Oxidation of 2-Methylbenzothiazole

This protocol uses an available precursor and oxidizes the methyl group.

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve 2-methylbenzothiazole (1.0 eq) in an appropriate solvent system. One patented method uses a mixture of water and ethanol.[7] Add sodium hydroxide and the chosen oxidant. A common lab-scale oxidant is potassium permanganate (KMnO₄).

  • Reagent Addition: If using KMnO₄, add it portion-wise to the stirred solution while monitoring the temperature. The reaction is exothermic.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the characteristic purple color of permanganate disappears.

  • Work-up: After the reaction is complete, filter the mixture to remove the manganese dioxide (MnO₂) byproduct.

  • Isolation: Acidify the filtrate with an acid (e.g., HCl) to precipitate the benzothiazole-2-carboxylic acid.[7] Collect the product by filtration, wash with water, and dry.

Data Presentation

Table 1: Comparison of Catalysts for Condensation of 2-Aminothiophenol with Carboxylic Acids

Catalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Reference
Polyphosphoric Acid (PPA)170 - 2501.5 - 1010 - 60[5][15]
MeSO₃H/SiO₂1402 - 1270 - 92[5][6][15]
Samarium(III) TriflateAqueous MediaShort72 - 92[5]
Triphenyl Phosphite / TBAB1200.25 - 1>65[8][15]
Microwave (Solvent-free)Microwave0.3330 - 92[2]

Visualizations

Experimental Workflow: Synthesis via Condensation

G cluster_prep Preparation cluster_workup Work-up & Isolation cluster_purification Purification start Combine 2-Aminothiophenol, Oxalic Acid, and Catalyst heat Heat Reaction Mixture (e.g., 120-140°C) start->heat monitor Monitor via TLC heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete precipitate Pour into Ice Water cool->precipitate filtrate Vacuum Filtration precipitate->filtrate recrystallize Recrystallize from Ethanol filtrate->recrystallize product Pure Benzothiazole- 2-Carboxylic Acid recrystallize->product

Caption: Workflow for benzothiazole-2-carboxylic acid synthesis via condensation.

Troubleshooting Logic: Low Reaction Yield

G start Low Yield Observed check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions check_reagents Verify Purity of Starting Materials check_conditions->check_reagents Optimal optimize_conditions Optimize Temperature, Solvent, or Catalyst check_conditions->optimize_conditions Sub-optimal check_oxidation Assess Cyclization/ Oxidation Step check_reagents->check_oxidation Pure use_fresh_reagents Use Fresh/Purified 2-Aminothiophenol check_reagents->use_fresh_reagents Impure add_oxidant Ensure Aeration or Add Oxidizing Agent (e.g., H₂O₂) check_oxidation->add_oxidant Incomplete end Improved Yield check_oxidation->end Complete optimize_conditions->end use_fresh_reagents->end add_oxidant->end

Caption: Troubleshooting guide for addressing low reaction yields.

References

Common side reactions in the synthesis of 2-carboxybenzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during the synthesis of 2-carboxybenzothiazoles. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am getting a significant amount of benzothiazole (unsubstituted at the C2 position) as a byproduct. What is causing this and how can I prevent it?

Answer:

The formation of benzothiazole as a byproduct is most likely due to the decarboxylation of your desired 2-carboxybenzothiazole product. This is a common side reaction, especially when the reaction is conducted at elevated temperatures or under acidic conditions.[1] The carboxyl group at the 2-position of the benzothiazole ring is susceptible to removal, releasing carbon dioxide.

Troubleshooting Guide for Decarboxylation:

Potential Cause Recommended Solution
High Reaction Temperature Lower the reaction temperature. If using a high-boiling solvent, consider switching to a solvent that allows for effective reaction at a lower temperature. Monitor the reaction progress carefully to avoid prolonged heating after the formation of the product.
Acidic Conditions If your protocol uses strong acidic catalysts, try reducing the catalyst loading or switching to a milder acid. The hydrolysis of precursor nitriles under acidic conditions can also lead to a hydrolysis-decarboxylation sequence.[1]
Prolonged Reaction Time Optimize the reaction time. Once the formation of the 2-carboxybenzothiazole is complete (as determined by TLC or LC-MS), proceed with the work-up promptly to avoid subsequent degradation of the product.

Question 2: My reaction of 2-aminothiophenol with oxalic acid is yielding an unexpected, high-molecular-weight byproduct. What could this be?

Answer:

When using dicarboxylic acids like oxalic acid to synthesize 2-carboxybenzothiazoles, a common side reaction is the formation of a bis-benzothiazole derivative. In this case, one molecule of oxalic acid reacts with two molecules of 2-aminothiophenol to yield 2,2'-bibenzothiazole.

Troubleshooting Guide for Bis-Benzothiazole Formation:

Potential Cause Recommended Solution
Stoichiometry of Reactants Carefully control the stoichiometry. Use a molar excess of the dicarboxylic acid relative to the 2-aminothiophenol to favor the formation of the mono-adduct.
Reaction Conditions Lower reaction temperatures and shorter reaction times may favor the formation of the desired 2-carboxybenzothiazole over the bis-adduct.
Method of Addition Consider adding the 2-aminothiophenol slowly to a solution of the dicarboxylic acid to maintain a high concentration of the acid, which can help minimize the formation of the bis-benzothiazole.

Question 3: My reaction mixture is turning dark, and I am isolating a disulfide byproduct. How can I avoid this?

Answer:

The starting material, 2-aminothiophenol, is prone to oxidative dimerization, which forms 2,2'-dithiobis(aniline). This is a frequent side reaction, particularly when reactions are exposed to air or in the presence of certain oxidizing agents.

Troubleshooting Guide for Oxidative Dimerization:

Potential Cause Recommended Solution
Exposure to Air (Oxygen) Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use.
Presence of Oxidizing Agents Ensure that your starting materials and solvents are free from peroxides or other oxidizing impurities.
Incompatible Catalysts Certain metal catalysts can promote the oxidation of thiols. If applicable, screen for alternative catalysts that do not facilitate this side reaction.

Question 4: I am observing an intermediate that is not the final aromatic benzothiazole. How do I ensure complete conversion?

Answer:

The synthesis of benzothiazoles often proceeds through a benzothiazoline intermediate, which is the initial product of cyclization. This intermediate must be oxidized to form the aromatic benzothiazole ring. Incomplete oxidation will result in the benzothiazoline as a major contaminant.

Troubleshooting Guide for Incomplete Oxidation:

Potential Cause Recommended Solution
Insufficient Oxidant Ensure an adequate amount of an oxidizing agent is present. Common oxidants for this step include air (oxygen), hydrogen peroxide, or manganese dioxide. The choice and amount of oxidant may need to be optimized for your specific substrate.
Non-Optimal Reaction Conditions for Oxidation The oxidation step can be sensitive to pH and temperature. For air oxidation, slightly basic conditions can be beneficial. If using a chemical oxidant, ensure the reaction temperature is appropriate for its activity.
Steric Hindrance If your starting materials have bulky substituents, this can slow down the final aromatization step. In such cases, a stronger oxidant or longer reaction times may be necessary.

Reaction Pathways and Workflows

Below are diagrams illustrating the main synthetic pathway and common side reactions.

Synthesis_Pathway Reactants 2-Aminothiophenol + Oxalic Acid Intermediate Cyclization Intermediate Reactants->Intermediate Condensation Product 2-Carboxybenzothiazole Intermediate->Product Oxidation

Caption: General synthesis workflow for 2-carboxybenzothiazole.

Side_Reactions Product 2-Carboxybenzothiazole Decarboxylation Benzothiazole Product->Decarboxylation Decarboxylation (Heat, Acid) Bis_Product 2,2'-Bibenzothiazole Dimer 2,2'-Dithiobis(aniline) Start_Product Starting Materials (2-Aminothiophenol, Oxalic Acid) Start_Product->Bis_Product 2:1 Reaction Start_Product->Dimer Oxidation of 2-Aminothiophenol

Caption: Common side reactions in 2-carboxybenzothiazole synthesis.

Experimental Protocols

Synthesis of 2-Carboxybenzothiazole from 2-Aminothiophenol and Oxalic Acid

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add oxalic acid (1.1 equivalents) and a suitable solvent (e.g., ethanol or toluene).

    • Begin stirring and add 2-aminothiophenol (1.0 equivalent) to the mixture.

    • If necessary, add a catalytic amount of a dehydrating agent or an acid catalyst (e.g., p-toluenesulfonic acid).

  • Reaction Execution:

    • Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Once the starting material is consumed and the product is formed, cool the reaction mixture to room temperature.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to remove unreacted oxalic acid and the acidic product into the aqueous layer.

    • Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the 2-carboxybenzothiazole product.

    • Filter the precipitate, wash with cold water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

References

Navigating the Synthesis of Benzothiazole-2-Carboxylic Acids: A Technical Guide to Preventing Decarboxylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of benzothiazole-2-carboxylic acids presents a significant challenge due to the inherent instability of the carboxyl group at the 2-position, which often leads to unwanted decarboxylation. This technical support center provides troubleshooting guidance and frequently asked questions to mitigate this issue, ensuring higher yields and product purity.

The propensity of benzothiazole-2-carboxylic acids, particularly hydroxyl-substituted analogues, to decarboxylate, even at ambient temperatures in solution, necessitates careful control of reaction conditions.[1] High temperatures and strongly acidic environments, often employed in traditional benzothiazole synthesis, can exacerbate this side reaction. This guide offers insights into preventative measures, alternative synthetic strategies, and methods for stabilizing the target molecule.

Troubleshooting Guide: Minimizing Decarboxylation

Researchers may encounter varying degrees of decarboxylation during the synthesis and workup of benzothiazole-2-carboxylic acids. The following table outlines common issues, potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low or no yield of the desired carboxylic acid, with the decarboxylated benzothiazole as the major product. High reaction temperature.Maintain the reaction temperature as low as possible. For the synthesis of benzothiazole-2-carboxylic acid from 2-methylbenzothiazole, a temperature range of 40-140°C has been reported; aim for the lower end of this range.[2]
Use of strong acids like polyphosphoric acid (PPA).Opt for milder reaction conditions. A one-pot synthesis using triphenyl phosphite and tetrabutylammonium bromide (TBAB) at 120°C has been shown to be effective and avoids harsh acidic conditions.[3]
Product decarboxylates during workup or purification. Prolonged exposure to acidic or high-temperature conditions during extraction, concentration, or chromatography.Neutralize the reaction mixture promptly and perform extractions at room temperature or below. Use purification techniques that avoid excessive heat, such as flash chromatography with a carefully chosen solvent system.
Instability of the final product in the storage solvent.Store the purified benzothiazole-2-carboxylic acid as a dry solid at low temperatures. If a solution is necessary, consider converting it to a more stable ester derivative for storage.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the decarboxylation of benzothiazole-2-carboxylic acids?

The decarboxylation is driven by the electronic nature of the benzothiazole ring system. The nitrogen and sulfur heteroatoms influence the electron distribution in the ring, stabilizing the transition state and the resulting carbanion or equivalent species formed upon the loss of carbon dioxide. This inherent instability is a key challenge in the synthesis and handling of these compounds.[1]

Q2: Are there specific reaction conditions that are known to minimize decarboxylation?

Yes. Milder reaction conditions are crucial. This includes using lower reaction temperatures and avoiding strong, non-volatile acids. For instance, syntheses of 2-substituted benzothiazoles have been successfully carried out using a heterogeneous mixture of methanesulfonic acid and silica gel, which can be a more controlled acidic environment.[4] Additionally, conducting the reaction in a neutral or slightly basic medium can help, as the carboxylate salt is often more stable than the free acid. A patented method for preparing benzothiazole-2-carboxylic acid utilizes sodium hydroxide as an auxiliary agent.[2]

Q3: Can I prevent decarboxylation by converting the carboxylic acid to an ester immediately after synthesis?

Yes, this is an excellent strategy. An in-situ esterification can "trap" the carboxylic acid functionality before it has a chance to decarboxylate. This one-pot approach improves overall yield and simplifies purification.

Q4: Are there any catalysts that can promote the synthesis of the benzothiazole ring without causing significant decarboxylation?

Triphenyl phosphite in combination with tetrabutylammonium bromide has been used for the cyclocondensation of 2-aminothiophenol and carboxylic acids under milder conditions (120°C), offering good yields of the desired benzothiazole.[3] This avoids the high temperatures and harsh acidity of traditional methods like using PPA.

Experimental Protocols

Protocol 1: Mild Synthesis of 2-Substituted Benzothiazoles

This protocol is adapted from a method utilizing triphenyl phosphite and tetrabutylammonium bromide for the cyclocondensation reaction.[3]

Materials:

  • 2-Aminothiophenol

  • Substituted carboxylic acid

  • Triphenyl phosphite

  • Tetrabutylammonium bromide (TBAB)

  • Methanol

Procedure:

  • In a reaction vessel, combine the substituted carboxylic acid (1 mmol), 2-aminothiophenol (1 mmol), and tetrabutylammonium bromide (TBAB) (1 mmol).

  • Add triphenyl phosphite (1.1 mmol) to the mixture.

  • Heat the reaction mixture to 120°C and stir until the reaction is complete (monitor by TLC).

  • Cool the resulting viscous slurry to room temperature.

  • Add cold methanol to the slurry and stir.

  • Filter the solid product, wash with cold methanol, and dry in vacuo.

Protocol 2: One-Pot Synthesis and In-Situ Esterification

This conceptual protocol is based on the principle of trapping the newly formed carboxylic acid as an ester to prevent decarboxylation.

Materials:

  • 2-Aminothiophenol

  • Appropriate precursor for the 2-carboxy group (e.g., a dicarbonyl compound)

  • Mild acid or base catalyst for the cyclization

  • An alcohol (e.g., methanol, ethanol)

  • Esterification agent (e.g., DCC/DMAP or SOCl₂)

  • Anhydrous solvent (e.g., DCM, THF)

Procedure:

  • Cyclization: In an anhydrous solvent, react 2-aminothiophenol with the chosen precursor under mild conditions to form the benzothiazole-2-carboxylic acid in situ.

  • Esterification: Once the formation of the carboxylic acid is complete (as monitored by a suitable technique like in-process IR or a quick TLC of a quenched aliquot), cool the reaction mixture to 0°C.

  • Add the alcohol and the esterification agent (e.g., a solution of DCC and a catalytic amount of DMAP).

  • Allow the reaction to warm to room temperature and stir until the esterification is complete.

  • Work up the reaction mixture to isolate the stable benzothiazole-2-carboxylate ester.

Visualizing the Workflow

To better understand the process of mitigating decarboxylation, the following diagrams illustrate the key decision points and reaction pathways.

Decarboxylation_Pathway cluster_synthesis Synthesis of Benzothiazole-2-Carboxylic Acid cluster_outcome Product Stability Start Start Reaction_Conditions Choose Reaction Conditions Start->Reaction_Conditions Mild_Conditions Mild Conditions (e.g., 120°C, TPP/TBAB) Reaction_Conditions->Mild_Conditions Preferable Harsh_Conditions Harsh Conditions (e.g., >150°C, PPA) Reaction_Conditions->Harsh_Conditions Avoid Product_Formation Benzothiazole-2-Carboxylic Acid Formation Mild_Conditions->Product_Formation Harsh_Conditions->Product_Formation Decarboxylation Decarboxylation Product Product_Formation->Decarboxylation High Probability with Harsh Conditions Stable_Product Stable Carboxylic Acid Product_Formation->Stable_Product Higher Yield with Mild Conditions

Caption: Synthetic pathway decision-making to minimize decarboxylation.

In_Situ_Esterification_Workflow Start Start: 2-Aminothiophenol + Precursor Cyclization Cyclization to form Benzothiazole-2-Carboxylic Acid (in situ) Start->Cyclization Intermediate Unstable Carboxylic Acid Intermediate Cyclization->Intermediate Esterification In-situ Esterification (Alcohol + Coupling Agent) Intermediate->Esterification Final_Product Stable Benzothiazole-2-Carboxylate Ester Esterification->Final_Product Isolation Workup and Isolation Final_Product->Isolation

Caption: Workflow for in-situ esterification to prevent decarboxylation.

References

Technical Support Center: Synthesis of 6-Methoxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the 6-methoxy group during the synthesis of benzothiazole derivatives. This resource is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common stability issues encountered with the 6-methoxy group during benzothiazole synthesis?

A1: The primary stability issue concerning the 6-methoxy group is its potential cleavage under certain reaction conditions. This can occur via two main pathways:

  • Acid-catalyzed hydrolysis: Strong acidic conditions, sometimes employed in benzothiazole ring formation, can lead to the cleavage of the methyl-oxygen bond, converting the methoxy group into a hydroxyl group.[1][2]

  • Ether cleavage: Certain reagents and reaction conditions can promote the cleavage of the aryl-oxygen bond, also resulting in the formation of a 6-hydroxybenzothiazole derivative.[3][4]

Q2: Which synthetic routes are more prone to causing the degradation of the 6-methoxy group?

A2: Synthetic methods that utilize strong acids or high temperatures are more likely to affect the stability of the 6-methoxy group. For instance, classical condensation reactions involving 2-aminothiophenols and carboxylic acids or aldehydes might employ acidic catalysts or require high temperatures, increasing the risk of demethylation.[2] The Jacobson cyclization, which involves the use of potassium ferricyanide, is generally considered an effective strategy, but the reaction conditions must be carefully controlled.[5]

Q3: Are there any recommended methods to synthesize 6-methoxybenzothiazoles while preserving the methoxy group?

A3: Yes, several methods have been successfully used to synthesize 6-methoxy substituted benzothiazoles.[5][6][7][8][9] One common approach involves the reaction of a p-substituted aniline (like 3-chloro-4-methoxy-aniline) with potassium thiocyanate in the presence of bromine and glacial acetic acid.[9] Another method is the condensation of 2-amino-6-methoxybenzothiazole with various reagents to build upon the existing benzothiazole core. Microwave-assisted synthesis has also been reported as a rapid and high-yield method for the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde, which may offer better control over side reactions.[10]

Q4: Can a protecting group strategy be employed to safeguard the 6-methoxy group?

A4: While the search results do not explicitly detail protecting group strategies for the 6-methoxy group in benzothiazole synthesis, the use of protecting groups is a standard practice in organic synthesis to prevent unwanted reactions of sensitive functional groups. If cleavage of the methoxy group is a significant issue, one could consider converting it to a more robust group that can be later reverted to a methoxy group. However, a more common strategy is to synthesize the 6-hydroxybenzothiazole and then methylate the hydroxyl group in a later step.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Low yield of the desired 6-methoxybenzothiazole and formation of a 6-hydroxybenzothiazole byproduct. Acid-catalyzed cleavage of the methoxy group. - Reduce the concentration or use a milder acidic catalyst. - Decrease the reaction temperature and/or time. - Consider alternative synthetic routes that do not require strong acidic conditions.[5] - If feasible, methylate the resulting 6-hydroxybenzothiazole in a subsequent step.[6]
Complete or significant conversion of the 6-methoxy starting material to the 6-hydroxy derivative. Harsh reaction conditions (e.g., high temperature, strong acid). - Re-evaluate the entire synthetic protocol. Explore milder, more selective methods such as those employing microwave irradiation.[10] - If starting from a precursor, consider introducing the methoxy group at a later stage in the synthesis.
Formation of unexpected byproducts alongside the desired 6-methoxybenzothiazole. Side reactions involving the methoxy group or other functional groups. - Carefully analyze the byproducts to understand the side reactions. - Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. - Purify the starting materials to remove any impurities that might be catalyzing side reactions.

Experimental Protocols

Synthesis of 2-Amino-6-methoxybenzothiazole

This method involves the cyclization of 3-chloro-4-methoxy-aniline.

  • Reactants: 3-chloro-4-methoxy-aniline, potassium thiocyanate, bromine, glacial acetic acid, ammonia.

  • Procedure: 3-chloro-4-methoxy-aniline is reacted with potassium thiocyanate under controlled temperature in the presence of bromine in glacial acetic acid. The reaction mixture is then treated with ammonia to yield 2-amino-6-methoxybenzothiazole.[9]

Synthesis of 2-Aryl-6-methoxybenzothiazoles via Condensation

This protocol describes the synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole.

  • Reactants: 2-aminothiophenol, 4-methoxybenzaldehyde, silica gel.

  • Procedure: A mixture of 2-aminothiophenol and 4-methoxybenzaldehyde is irradiated under microwave conditions in the presence of silica gel. The reaction is carried out solvent-free. The optimal molar ratio of aldehyde to o-aminothiophenol is 1:2, with an irradiation time of 6 minutes at 300 W.[10]

Visualized Workflows and Pathways

Benzothiazole_Synthesis_Workflow cluster_start Starting Materials cluster_methods Synthetic Methods cluster_product Product cluster_issue Potential Issue start_aniline p-Substituted Aniline (e.g., 4-methoxyaniline derivatives) jacobson Jacobson Cyclization (e.g., with K3[Fe(CN)6]) start_aniline->jacobson ipso Ipso Substitution (from o-methoxythiobenzamides) start_aniline->ipso start_thiophenol o-Aminothiophenol condensation Condensation Reaction (with Aldehydes, Carboxylic Acids, etc.) start_thiophenol->condensation product 6-Methoxybenzothiazole jacobson->product condensation->product cleavage Methoxy Group Cleavage (Demethylation) condensation->cleavage Strong Acid/ High Temp. ipso->product

Caption: General synthetic pathways to 6-methoxybenzothiazoles and a key stability issue.

Troubleshooting_Logic start Low yield of 6-methoxybenzothiazole? check_byproduct Is 6-hydroxybenzothiazole the major byproduct? start->check_byproduct acid_issue Potential Acid-Catalyzed Cleavage check_byproduct->acid_issue Yes other_issue Other Side Reactions check_byproduct->other_issue No solution_acid 1. Use milder acid 2. Lower reaction temp./time 3. Change synthetic route acid_issue->solution_acid solution_other 1. Analyze byproducts 2. Optimize conditions 3. Purify starting materials other_issue->solution_other

Caption: Troubleshooting decision tree for low yield in 6-methoxybenzothiazole synthesis.

References

Technical Support Center: Purification of Substituted Benzothiazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of substituted benzothiazole carboxylic acids. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this important class of compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude substituted benzothiazole carboxylic acids?

A1: Common impurities include unreacted starting materials (e.g., substituted 2-aminothiophenols and carboxylic acids), by-products from side reactions, and residual solvents or reagents.[1][2] Side reactions can lead to impurities such as benzothiazoline intermediates from incomplete cyclization or polymeric side products from the oxidation of starting materials.[3]

Q2: My crude product is highly colored (dark brown or black). What is the likely cause and how can I decolorize it?

A2: Dark coloration often indicates the presence of oxidized impurities or polymeric by-products, which can form during the synthesis.[3] A common and effective method for decolorization is to treat a hot solution of your crude product with activated charcoal during recrystallization. The colored impurities adsorb onto the surface of the charcoal, which can then be removed by hot filtration.[3]

Q3: What are the recommended general approaches for purifying substituted benzothiazole carboxylic acids?

A3: The most common purification techniques are recrystallization and silica gel column chromatography.[3] For acidic or basic compounds, an initial acid-base extraction can be a useful preliminary purification step to separate the product from neutral impurities.[3] The choice of method depends on the nature of the impurities and the physical properties of the target compound.

Q4: What are suitable solvents for the recrystallization of benzothiazole carboxylic acids?

A4: Ethanol is a frequently used solvent for the recrystallization of benzothiazole derivatives.[3][4] The ideal solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while impurities remain soluble. A solvent screen is often necessary to identify the optimal solvent or solvent system (e.g., ethanol/water mixture).

Q5: My purified product yield is very low. What are the potential reasons?

A5: Low yield can result from several factors, including incomplete reactions, the formation of significant side products, or losses during the purification process itself.[3] Using too much solvent during recrystallization can lead to a significant amount of product remaining in the mother liquor.[5] It is also crucial to optimize the reaction conditions (temperature, time, catalysts) to maximize the formation of the desired product and minimize by-products.[3]

Troubleshooting Guide

Recrystallization Issues
Problem Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing. The melting point of the solid is lower than the temperature of the solution. This can be exacerbated by impurities lowering the melting point.[5]1. Re-heat the solution and add a small amount of additional "soluble solvent" to keep the compound dissolved at a lower temperature.[5]2. Try a different solvent with a lower boiling point.[6]3. Slow down the cooling process to allow more time for crystal nucleation.
No crystals form upon cooling. The solution is not supersaturated (too much solvent was added), or the compound is very soluble even at low temperatures.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus.[5]2. Add a seed crystal of the pure compound if available.3. Evaporate some of the solvent to increase the concentration and then cool again.[5]
Product is still colored after recrystallization. The colored impurity has similar solubility properties to the product. Activated charcoal was not used or was insufficient.1. Repeat the recrystallization, adding a small amount (1-2% by weight) of activated charcoal to the hot solution.[3]2. Boil the solution with charcoal for a few minutes before performing a hot filtration.[3]
Low recovery of pure product. Too much solvent was used, leading to product loss in the mother liquor. The crude material was highly impure.1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.2. Cool the filtrate in an ice bath to maximize precipitation.3. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.
Column Chromatography Issues
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of product and impurities (overlapping peaks). The chosen solvent system (eluent) has incorrect polarity. The column was not packed properly or was overloaded with the sample.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of ~0.3-0.5 for your product.2. A common solvent system for benzothiazole derivatives is a mixture of ethyl acetate and hexane.[7]3. Ensure the column is packed uniformly and do not load too much crude material.
Product does not elute from the column. The eluent is not polar enough to move the compound through the silica gel.1. Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.2. For very polar compounds, a solvent system like methanol in dichloromethane may be necessary.[8][9]
Compound streaks on the column. The compound may be too acidic or basic for the silica gel. The sample may not be fully soluble in the eluent.1. For acidic compounds like carboxylic acids, adding a small amount of acetic acid (e.g., 1%) to the eluent can improve peak shape.2. For basic compounds, adding a small amount of triethylamine (e.g., 1%) can help.[8]

Data Presentation

Table 1: Purification Efficiency of Substituted Benzothiazole Carboxylic Acids
Compound Purification Method Crude Yield (%) Purified Yield (%) Purity before Purification Purity after Purification (HPLC) Reference
Benzothiazole-2-carboxylic acidOxidation & Acidification13.31-Not specified>95% (by HPLC)[10]
2-(4-nitrophenyl)-BT-6-carboxylic acidCyclization & Precipitation83-Not specifiedNot specified[11]
(2-(benzo[d]thiazol-2-ylmethoxy)-5-substitutedphenyl) scaffoldsColumn Chromatography-66–79Not specified>99.36% (by HPLC)[12]
2-substituted benzothiazolesRecrystallization (Ethanol)-61-97Not specifiedNot specified[13]

Note: Data is compiled from various sources and may not represent directly comparable experiments. The yield of crude material can vary significantly based on the synthetic route.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general method for purifying solid substituted benzothiazole carboxylic acids.

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the target compound has high solubility when hot and low solubility when cold. Ethanol or ethanol/water mixtures are common starting points.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[3]

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Heat the mixture back to boiling for 5-10 minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[3]

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.[3]

  • Drying: Dry the crystals under vacuum to remove residual solvent.[3]

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is suitable for separating compounds that are difficult to purify by recrystallization.

  • Solvent System Selection: Using TLC, determine an appropriate eluent system. A mixture of ethyl acetate and hexane is a common choice.[7] Adjust the ratio to achieve an Rf value of approximately 0.3-0.5 for the desired compound.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., hexane) and carefully pack it into a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).[14] Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity can be gradually increased (gradient elution) to elute more polar compounds.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Benzothiazole Carboxylic Acid Decision Is Recrystallization Effective? Crude_Product->Decision Dissolution Dissolve in Minimal Hot Solvent Charcoal Add Activated Charcoal (if colored) Dissolution->Charcoal Hot_Filtration Hot Filtration Charcoal->Hot_Filtration Crystallization Cool to Induce Crystallization Hot_Filtration->Crystallization Isolation Isolate Crystals (Vacuum Filtration) Crystallization->Isolation Analysis Purity Analysis (HPLC, NMR) Isolation->Analysis Column_Prep Prepare Silica Gel Column Sample_Loading Load Crude Sample Column_Prep->Sample_Loading Elution Elute with Solvent System Sample_Loading->Elution Fraction_Collection Collect & Analyze Fractions Elution->Fraction_Collection Solvent_Removal Combine Pure Fractions & Evaporate Solvent Fraction_Collection->Solvent_Removal Solvent_Removal->Analysis Pure_Product Pure Product Analysis->Pure_Product Decision->Dissolution Yes Decision->Column_Prep No

Caption: General workflow for the purification and analysis of substituted benzothiazole carboxylic acids.

Troubleshooting_Recrystallization Start Cooling Hot Solution Oiling_Out Product Oils Out? Start->Oiling_Out No_Crystals No Crystals Form? Oiling_Out->No_Crystals No Solution1 Re-heat & Add More Solvent Oiling_Out->Solution1 Yes Solution2 Use Lower Boiling Point Solvent Oiling_Out->Solution2 Yes Solution3 Scratch Flask or Add Seed Crystal No_Crystals->Solution3 Yes Solution4 Reduce Solvent Volume & Re-cool No_Crystals->Solution4 Yes Crystals_Form Crystals Form No_Crystals->Crystals_Form No Solution1->Start Solution2->Start Solution3->Crystals_Form Solution4->Start

References

Byproduct formation in the synthesis of benzothiazoles from p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzothiazoles, specifically focusing on the route starting from p-anisidine to produce 2-amino-6-methoxybenzothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing a benzothiazole derivative from p-anisidine?

A1: The most direct method is the conversion of p-anisidine to 2-amino-6-methoxybenzothiazole. This is typically achieved through a one-pot reaction involving electrophilic thiocyanation of the aromatic ring followed by intramolecular cyclization. The common reagents for this transformation are potassium thiocyanate (KSCN) and bromine (Br₂) in a solvent like acetic acid.

Q2: What are the most common side reactions or byproducts I should be aware of?

A2: While this synthesis can be efficient, several side reactions can lead to the formation of byproducts. These may include:

  • Oxidation of p-anisidine: The starting material, p-anisidine, can be susceptible to oxidation, especially under the reaction conditions involving bromine. This can lead to the formation of colored impurities and polymeric materials.

  • Ring Bromination: As an activated aromatic compound, p-anisidine can undergo electrophilic substitution with bromine at positions ortho to the amino group. This can result in brominated p-anisidine or brominated benzothiazole byproducts.

  • Formation of Arylthiourea Intermediate: An intermediate in this reaction is the corresponding arylthiourea. Incomplete cyclization could lead to the presence of this intermediate in the crude product.

  • Polymeric materials: Under harsh conditions, polymerization of the starting material or intermediates can occur, leading to intractable tars.

Q3: My reaction mixture has turned very dark, and I am getting a low yield of the desired product. What could be the cause?

A3: A very dark reaction mixture, often brown or black, is a common issue and typically points towards oxidation and/or polymerization of the p-anisidine starting material. High temperatures and prolonged reaction times can exacerbate this issue. It is also possible that the stoichiometry of the reactants is not optimal, leading to side reactions.

Q4: How can I purify the final 2-amino-6-methoxybenzothiazole product?

A4: Purification of 2-amino-6-methoxybenzothiazole can be achieved through recrystallization. A common method involves dissolving the crude product in a hot mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol to form the hydrochloride salt. The salt is then dissolved in water, and the free base is precipitated by adding a base like sodium carbonate. An alternative method is direct recrystallization from a suitable organic solvent such as benzene or an ethanol/water mixture.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive or poor quality reagents.2. Incorrect reaction temperature.3. Insufficient reaction time.1. Use fresh, high-purity p-anisidine, potassium thiocyanate, and bromine.2. Ensure the reaction temperature is maintained as specified in the protocol. For the addition of bromine, lower temperatures (e.g., 0-10 °C) are often recommended to control the reaction rate.3. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Dark-Colored Reaction Mixture and/or Tarry Byproducts 1. Oxidation of p-anisidine.2. Polymerization of starting material or intermediates.3. Reaction temperature is too high.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.2. Add the bromine solution dropwise and slowly to control the exothermic nature of the reaction and prevent localized heating.3. Maintain the recommended reaction temperature and avoid overheating.
Presence of Multiple Spots on TLC of Crude Product 1. Formation of byproducts such as brominated species.2. Incomplete reaction, with starting material or intermediates remaining.1. Optimize the stoichiometry of bromine. An excess of bromine can lead to increased bromination of the aromatic ring.2. Ensure the reaction goes to completion by monitoring with TLC.3. Purify the crude product using column chromatography or recrystallization.
Difficulty in Isolating the Product 1. Product is soluble in the reaction mixture/filtrate.2. Formation of an emulsion during workup.1. After pouring the reaction mixture into water, ensure the pH is adjusted correctly to precipitate the free base. Cooling the solution on ice can aid precipitation.2. If an emulsion forms during extraction, adding a saturated brine solution can help to break it.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine.

Parameter Value Notes
Starting Material p-Anisidine-
Reagents Potassium thiocyanate, Bromine, Acetic acid-
**Molar Ratio (p-anisidine:KSCN:Br₂) **1 : 4 : 1A significant excess of potassium thiocyanate is often used.
Typical Yield ~87%Yields can vary based on reaction scale and purification method.
Purity of Commercial Product ≥98%Commercially available 2-amino-6-methoxybenzothiazole.

Experimental Protocols

Synthesis of 2-amino-6-methoxybenzothiazole from p-anisidine

This protocol is adapted from established literature procedures.

Materials:

  • p-Anisidine

  • Potassium thiocyanate (KSCN)

  • Bromine (Br₂)

  • 96% Acetic acid

  • Concentrated Hydrochloric acid (HCl)

  • 95% Ethanol

  • Sodium carbonate (Na₂CO₃)

  • Benzene (optional, for recrystallization)

Procedure:

  • In a suitable reaction vessel, dissolve p-anisidine (0.2 mole) and potassium thiocyanate (0.8 mole) in 360 ml of 96% acetic acid with stirring.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine (0.2 mole) in 120 ml of 96% acetic acid dropwise to the stirred mixture, maintaining a low temperature.

  • After the addition is complete, continue stirring at room temperature for a specified time, monitoring the reaction by TLC.

  • Pour the reaction mixture into a large volume of water.

  • Filter the precipitate and wash with water.

Purification (Hydrochloride Salt Method):

  • Dissolve the crude solid in a hot mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol.

  • Allow the solution to cool, which will cause the hydrochloride salt of the product to crystallize.

  • Collect the crystals by filtration.

  • Dissolve the hydrochloride salt in water.

  • Precipitate the free base by adding a solution of sodium carbonate until the solution is alkaline.

  • Filter the purified 2-amino-6-methoxybenzothiazole, wash with water, and dry. The recovery is nearly quantitative.

Purification (Direct Recrystallization):

  • Alternatively, the crude product can be purified by recrystallization from benzene or a suitable ethanol/water mixture.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve p-Anisidine & KSCN in Acetic Acid B Cool Mixture A->B C Add Bromine Solution (dropwise) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Pour into Water D->E F Filter Crude Product E->F G Recrystallization (e.g., from Benzene/Ethanol) F->G H Obtain Pure 2-amino-6-methoxybenzothiazole G->H

Caption: Experimental workflow for the synthesis of 2-amino-6-methoxybenzothiazole.

logical_relationship cluster_reactants Starting Materials & Reagents cluster_products Products & Byproducts pAnisidine p-Anisidine DesiredProduct 2-amino-6-methoxybenzothiazole (Desired Product) pAnisidine->DesiredProduct Main Reaction Pathway BrominatedByproduct Brominated p-Anisidine/ Benzothiazole pAnisidine->BrominatedByproduct Side Reaction (Excess Bromine) OxidizedPolymer Oxidized/Polymeric Byproducts pAnisidine->OxidizedPolymer Side Reaction (Oxidative Conditions) KSCN KSCN KSCN->DesiredProduct Bromine Bromine (Br₂) Bromine->DesiredProduct Bromine->BrominatedByproduct

Caption: Reaction pathways in the synthesis of 2-amino-6-methoxybenzothiazole.

Technical Support Center: Optimizing Coupling Reactions for 2-Carboxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions for 2-carboxybenzothiazole derivatives.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is most suitable for my 2-carboxybenzothiazole derivative?

A1: The choice of coupling reaction—primarily Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—depends on the desired bond formation:

  • Suzuki-Miyaura Coupling: Ideal for forming C-C bonds by coupling a (hetero)aryl boronic acid or ester with your halo-benzothiazole. It is known for its high functional group tolerance.

  • Sonogashira Coupling: Used to form C-C bonds between a terminal alkyne and a halo-benzothiazole. This reaction is fundamental for creating extended π-conjugated systems.[1]

  • Buchwald-Hartwig Amination: The premier method for forming C-N bonds by coupling an amine with a halo-benzothiazole.[2][3]

Q2: My reaction yield is consistently low. What are the most common causes?

A2: Low yields in coupling reactions involving benzothiazole derivatives can stem from several factors:

  • Inactive Catalyst: The palladium catalyst, especially Pd(0) species, can be sensitive to air and moisture. Ensure you are using a fresh or properly stored catalyst and consider using more robust pre-catalysts.[4]

  • Inappropriate Ligand: The choice of phosphine ligand is critical and substrate-dependent. For electron-deficient systems like benzothiazoles, electron-rich and sterically bulky ligands are often beneficial.[4]

  • Poor Solubility: The benzothiazole starting material or intermediates may have poor solubility in the chosen solvent, impeding the reaction rate. Consider solvent systems like DMF, dioxane, or THF/water mixtures.[1]

  • Side Reactions: Unwanted side reactions, such as dehalogenation, homocoupling of the coupling partner, or degradation of the starting material, can consume reactants and lower the yield.

  • Insufficient Inert Atmosphere: Many coupling reactions are sensitive to oxygen, which can deactivate the catalyst and promote side reactions like the Glaser-Hay homocoupling of alkynes in Sonogashira reactions.[4]

Q3: I am observing significant side products. What are the likely culprits with a 2-carboxybenzothiazole substrate?

A3: The 2-carboxy group introduces specific potential side reactions:

  • Decarboxylation: Heating the 2-carboxybenzothiazole, particularly under harsh basic or acidic conditions, can lead to the loss of CO2. This is a common issue with carboxylic acids positioned on heteroaromatic rings.

  • Ester Hydrolysis: If you are using a methyl or ethyl ester of the carboxylic acid, the basic conditions (e.g., K₂CO₃, Cs₂CO₃) and aqueous co-solvents common in Suzuki couplings can cause hydrolysis back to the carboxylate salt. This changes the solubility and may complicate purification.

  • Homocoupling: Especially in Sonogashira reactions, the terminal alkyne can couple with itself (Glaser coupling), a reaction promoted by oxygen and copper(I) co-catalysts.[4] In Suzuki reactions, the boronic acid can also undergo homocoupling.

Q4: How do I choose the optimal catalyst and ligand for my specific benzothiazole derivative?

A4: Catalyst and ligand selection is often empirical, but general guidelines exist. For Suzuki and Buchwald-Hartwig reactions, palladium pre-catalysts complexed with bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) are often highly effective. For Sonogashira reactions, catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common, often with a CuI co-catalyst.[4] For challenging substrates, screening a small panel of catalysts and ligands is the most effective approach.

Troubleshooting Guides

Problem 1: Low or No Conversion in Suzuki-Miyaura Coupling

Q: I am attempting a Suzuki coupling with a 2-chloro-6-carboxybenzothiazole and an arylboronic acid, but I only recover starting materials. What should I try?

A:

  • Check Halide Reactivity: The reactivity of the halogen is critical. The general trend is I > Br > OTf > Cl.[5] A 2-chlorobenzothiazole is relatively unreactive and may require more forcing conditions. If possible, starting with the 2-bromo or 2-iodo analogue will significantly facilitate the reaction.

  • Optimize the Catalyst System: For unreactive aryl chlorides, a highly active catalyst is necessary. Use a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.

  • Select a Stronger Base: While Na₂CO₃ or K₂CO₃ are common, a stronger base like K₃PO₄ or Cs₂CO₃ can be more effective, particularly with less reactive chlorides.

  • Increase the Temperature: Sluggish reactions often benefit from higher temperatures. Consider moving from 80 °C to 100-120 °C in a high-boiling solvent like dioxane or DMF.

  • Ensure Anhydrous and Degassed Conditions: Water content can affect the reaction, and oxygen can deactivate the catalyst. Ensure solvents are anhydrous and the reaction mixture is thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.

Problem 2: Competing Decarboxylation Side Reaction

Q: My coupling reaction works, but I isolate a significant amount of the decarboxylated product. How can I prevent this?

A:

  • Lower the Reaction Temperature: Decarboxylation is often thermally driven. Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Use Milder Base: Strong bases can promote decarboxylation. If using a strong base like K₃PO₄, consider switching to a milder one like K₂CO₃ or even an organic base like triethylamine, if compatible with the reaction.

  • Protect the Carboxylic Acid: The most robust solution is to convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. Esters are generally more stable under typical coupling conditions. The ester can be hydrolyzed back to the carboxylic acid in a separate step after the coupling is complete.

  • Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to prevent prolonged exposure to heat.

Problem 3: Purification Challenges

Q: My reaction mixture is complex, and the desired product is difficult to separate from byproducts and the catalyst. What are some effective purification strategies?

A:

  • Aqueous Workup: After the reaction, a thorough aqueous workup is essential. If you used a boronic acid, washing with a base can help remove unreacted boronic acid and its byproducts. If your product is the carboxylic acid, an acid-base extraction can be very effective. Acidify the aqueous layer to precipitate your product, or extract it into an organic solvent.

  • Filtration through Silica/Celite: To remove palladium residues, which can cause streaking on a column, first pass the crude mixture through a short plug of silica gel or Celite, eluting with your column solvent.

  • Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution is often necessary. If your product is a carboxylic acid, adding a small amount of acetic acid (0.5-1%) to the eluent can improve peak shape and prevent streaking.

  • Recrystallization: If a solid, recrystallization can be a highly effective final purification step to obtain a high-purity product.

Quantitative Data

The following tables summarize representative quantitative data for coupling reactions on benzothiazole systems. Note: Data for reactions directly on 2-carboxybenzothiazole derivatives is limited in the literature; these examples on structurally related compounds serve as a strong starting point for optimization.

Table 1: Suzuki Coupling of 2-Amino-6-bromobenzothiazole with Arylboronic Acids [6]

Entry Arylboronic Acid Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Methylphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ Toluene/H₂O (4:1) 95 31 65
2 4-Methoxyphenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ Toluene/H₂O (4:1) 95 31 70
3 Phenylboronic acid Pd(PPh₃)₄ (5) K₃PO₄ Toluene/H₂O (4:1) 95 31 62

| 4 | 3,5-Bis(trifluoromethyl)phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 95 | 31 | 80 |

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Halides [1][4]

Substrate Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C)
4-Bromo-2,1,3-benzothiadiazole Phenylacetylene Pd(PPh₃)₂Cl₂ (2) CuI (4) Et₃N THF 60
Aryl Bromide Terminal Alkyne Pd(acac)₂ (0.01) CuI (0.05) K₃PO₄ DMSO 125

| Aryl Iodide | Terminal Alkyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Toluene | RT-80 |

Table 3: Representative Conditions for Buchwald-Hartwig Amination [2][7]

Aryl Halide Amine Pd Source (mol%) Ligand (mol%) Base Solvent Temp (°C)
Aryl Bromide Secondary Amine Pd₂(dba)₃ (1-2) BINAP (1.5-3) NaOt-Bu Toluene 80-100
Aryl Chloride Primary Amine Pd(OAc)₂ (2) XPhos (4) K₃PO₄ 1,4-Dioxane 100-120

| Aryl Perfluorooctanesulfonate | Benzylamine | Pd(OAc)₂ (5) | BINAP (10) | Cs₂CO₃ | Toluene | 70 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Bromo-benzothiazole Carboxylate
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-bromo-benzothiazole carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 95 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Copper-Catalyzed Sonogashira Coupling[1]
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-halo-benzothiazole carboxylate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and the copper(I) iodide co-catalyst (2-10 mol%).

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF). Then, add the amine base (e.g., Et₃N or i-Pr₂NH, 2-3 eq) followed by the terminal alkyne (1.1-1.5 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C).[1] Monitor the progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl to remove the copper catalyst and amine salts, followed by a water and brine wash.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong counterflow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq) to a dry Schlenk flask.

  • Reagent Addition: Add the 2-halo-benzothiazole carboxylate (1.0 eq) and the amine (1.2 eq). Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction Execution: Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Work-up cluster_purification 4. Purification & Analysis reagents Select & Weigh Reactants (Halo-benzothiazole, Coupling Partner, Base) assembly Assemble Glassware Under Inert Atmosphere (Ar/N2) catalyst Select Catalyst & Ligand solvents Prepare Anhydrous & Degassed Solvents addition Add Reagents & Solvents assembly->addition cat_add Add Catalyst/Pre-catalyst addition->cat_add heating Heat to Reaction Temp & Stir cat_add->heating monitor Monitor Progress (TLC / LC-MS) heating->monitor monitor->heating Incomplete workup Quench & Aqueous Work-up monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General experimental workflow for optimizing coupling reactions.

Luciferin_Biosynthesis_and_Reaction cluster_biosynthesis Biosynthesis of Luciferin Core cluster_luciferase Luciferase Bioluminescence Pathway cys1 L-Cysteine btz_formation Condensation & Decarboxylation cys1->btz_formation cys2 L-Cysteine cys2->btz_formation bq p-Benzoquinone bq->btz_formation luciferin D-Luciferin (2-Carboxybenzothiazole Derivative) btz_formation->luciferin Forms Benzothiazole Ring adenylate Luciferyl-AMP (Active Intermediate) luciferin->adenylate Adenylation atp ATP + Mg²⁺ atp->adenylate luciferase Firefly Luciferase oxyluciferin Excited State Oxyluciferin* adenylate->oxyluciferin Oxidation oxygen O₂ oxygen->oxyluciferin light Light Emission (Photon) oxyluciferin->light ground_state Ground State Oxyluciferin + AMP + CO₂ oxyluciferin->ground_state Relaxation

References

Stability of 6-Methoxybenzothiazole-2-carboxylic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 6-Methoxybenzothiazole-2-carboxylic acid

This technical support guide provides essential information regarding the stability of this compound. Due to the limited availability of specific stability data in published literature, this document focuses on providing a comprehensive framework for researchers to establish the stability of this compound in their own experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic compound belonging to the benzothiazole class.[1][2] Benzothiazole derivatives are significant in medicinal chemistry and are investigated for a wide range of biological activities.[3] This specific molecule may be used as an intermediate in the synthesis of more complex bioactive molecules.[1]

Q2: Is there published data on the stability of this compound in common laboratory solvents?

A2: Specific, quantitative stability data for this compound across a range of solvents and conditions is not extensively available in the public domain. However, it is known that benzothiazole-2-carboxylic acid derivatives can be unstable and prone to decarboxylation (loss of CO2), especially in solution.[1][4] For instance, the related compound 6-hydroxybenzothiazole-2-carboxylic acid is known to slowly decarboxylate in solution at room temperature.[4] Therefore, it is crucial for researchers to determine its stability under their specific experimental conditions.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its chemical structure, the most probable degradation pathway is decarboxylation, where the carboxylic acid group at the 2-position is lost, yielding 6-methoxybenzothiazole.[4] Other potential degradation mechanisms could include hydrolysis of the methoxy group under strong acidic or basic conditions, or oxidation, particularly if exposed to oxidative agents, heat, or light.

Q4: What general precautions should I take when working with this compound?

A4: To minimize potential degradation, it is advisable to:

  • Store the solid compound in a cool, dark, and dry place.

  • Prepare solutions fresh whenever possible.

  • If solutions must be stored, keep them at low temperatures (e.g., 2-8°C) and protected from light.[5]

  • Be mindful of the solution's pH, as highly acidic or basic conditions can accelerate degradation.[6]

  • Use high-purity solvents to avoid contaminants that could catalyze degradation.

Troubleshooting Guide

This section addresses common issues encountered during experiments involving this compound.

Problem Potential Cause Recommended Solution
Inconsistent analytical results (e.g., varying peak areas in HPLC). Compound Degradation: The compound may be degrading in the solvent on the autosampler or benchtop.1. Prepare samples immediately before analysis. 2. Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). 3. Perform a time-course study on a single sample, injecting it at regular intervals (e.g., every hour) to assess short-term stability.
Appearance of a new, unexpected peak in chromatograms over time. Formation of a Degradation Product: This is likely the decarboxylated product, 6-methoxybenzothiazole.1. Use a stability-indicating analytical method (like HPLC-MS) to identify the mass of the new peak and confirm its identity.[7][8] 2. If confirmed, this indicates the need for stricter handling and storage conditions as outlined above.
Precipitation of the compound in aqueous buffers. Poor Solubility or pH-Dependent Solubility: The compound's solubility may be limited in certain aqueous media or at a specific pH. The protonated or deprotonated form might be less soluble.1. Measure the pH of the solution. Benzothiazole derivatives can sometimes be more soluble in slightly acidic conditions.[9] 2. Consider using a co-solvent like DMSO or methanol, but ensure it is compatible with your experimental system.[7] 3. Filter the solution before use to remove any undissolved material.
Loss of compound potency or activity in biological assays. Degradation to an Inactive Form: The parent compound may be degrading to a form that is not active in your assay.1. Confirm the concentration and purity of your stock solution using an analytical technique like HPLC before each experiment.[10] 2. Run a stability test in your specific assay media to understand how long the compound remains stable under those conditions.

Experimental Protocol: Assessing Compound Stability

This protocol provides a general method for determining the stability of this compound in a chosen solvent using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the percentage of this compound remaining over time when stored in a specific solvent under defined conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., Acetonitrile, Methanol, DMSO, Water)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve a known amount of this compound in the chosen solvent to create a stock solution of a specific concentration (e.g., 1 mg/mL).[10]

  • Preparation of Working Solution:

    • Dilute the stock solution with the same solvent to a working concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial.

    • Inject the sample onto the HPLC system and record the chromatogram. The peak area of the main compound at this point is considered 100% or the initial value.

  • Incubation:

    • Store the remaining working solution under the desired conditions (e.g., room temperature, 4°C, 37°C, protected from light).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stored working solution.

    • Inject the sample onto the HPLC system and record the chromatogram under the same conditions as the T=0 analysis.

  • Data Analysis:

    • For each time point, calculate the percentage of the compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

    • Plot the % Remaining versus time to visualize the degradation kinetics.

Example Data Summary Table

The following table illustrates how to present the data generated from the protocol above. Note: This is hypothetical data for illustrative purposes only.

SolventTemperature (°C)Time (hours)% Remaining (Mean ± SD, n=3)Appearance of Degradation Products?
Acetonitrile250100 ± 0.5No
2498.2 ± 0.8Minor peak observed
4895.1 ± 1.1Yes
DMSO250100 ± 0.4No
2499.5 ± 0.6No
4898.9 ± 0.7No
PBS (pH 7.4)370100 ± 0.7No
885.3 ± 2.5Yes
2460.1 ± 3.1Yes, significant

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for conducting a stability study.

G prep_stock Prepare Stock Solution (e.g., 1 mg/mL) prep_work Prepare Working Solution (e.g., 50 µg/mL) prep_stock->prep_work t0_analysis T=0 Analysis (Inject onto HPLC) prep_work->t0_analysis incubate Incubate Solution (Define Conditions: Temp, Light) t0_analysis->incubate tx_analysis Time-Point Analysis (Inject at intervals: T=x) incubate->tx_analysis Sample at intervals data_analysis Data Analysis (% Remaining vs. Time) tx_analysis->data_analysis report Report Findings data_analysis->report G parent This compound C₉H₇NO₃S degradation_product 6-Methoxybenzothiazole C₈H₇NOS parent->degradation_product Decarboxylation (Heat, pH, Solvent) co2 CO₂ parent->co2

References

Technical Support Center: 6-Methoxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the experimental study of 6-Methoxybenzothiazole-2-carboxylic acid's degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the chemistry of related benzothiazole derivatives, the primary degradation pathways for this compound are expected to be decarboxylation, hydrolysis, and oxidation. Under photolytic conditions, further transformations may occur. It has been noted that many benzothiazole-2-carboxylic acids are inherently unstable and can undergo slow decarboxylation even at ambient temperatures.[1][2]

Q2: What is the most common degradation product observed?

A2: The most anticipated degradation product is 6-methoxybenzothiazole, formed via decarboxylation where the carboxylic acid group at the 2-position is removed with the release of carbon dioxide.[1] This is a common instability for this class of compounds.[2]

Q3: How should this compound be stored to minimize degradation?

A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place. Given its susceptibility to decarboxylation, which can be accelerated by temperature, refrigeration is recommended for long-term storage. For solutions, it is advisable to use them fresh or store them at low temperatures for a short period.

Q4: What analytical techniques are best suited for studying the degradation of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective method for separating and quantifying this compound and its degradation products. For structural elucidation of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Gas Chromatography (GC) may also be applicable after derivatization.[3]

Troubleshooting Guides

Issue 1: An unexpected peak is consistently observed in my HPLC chromatogram, even in freshly prepared solutions.

  • Possible Cause: This peak is likely 6-methoxybenzothiazole, the decarboxylated product. Benzothiazole-2-carboxylic acids are known to be unstable and can decarboxylate in solution, even at room temperature.[1][2]

  • Troubleshooting Steps:

    • Confirm Identity: If possible, use a reference standard of 6-methoxybenzothiazole to confirm the identity of the peak by comparing retention times. Alternatively, LC-MS can be used to confirm the mass of the compound in the unexpected peak.

    • Minimize Degradation During Sample Preparation: Prepare solutions at a lower temperature (e.g., in an ice bath) and use them immediately.

    • Adjust Mobile Phase pH: The stability of the carboxylic acid may be pH-dependent. Experiment with different mobile phase pH values to find conditions that minimize decarboxylation during the HPLC run.

Issue 2: Significant degradation of the parent compound is observed under acidic hydrolysis conditions.

  • Possible Cause: In addition to decarboxylation, the methoxy group may be susceptible to hydrolysis under acidic conditions, leading to the formation of 6-hydroxybenzothiazole-2-carboxylic acid.

  • Troubleshooting Steps:

    • Analyze for Multiple Products: Develop an HPLC method that can separate the parent compound, the decarboxylated product, and the potential hydrolyzed product.

    • Use LC-MS for Identification: Employ LC-MS to identify the mass of the degradation products to confirm if hydrolysis of the methoxy group is occurring.

    • Kinetic Studies: Perform time-course studies to monitor the formation of different degradation products and understand the reaction kinetics.

Issue 3: Multiple degradation products are observed under oxidative stress conditions (e.g., H₂O₂).

  • Possible Cause: Oxidative conditions can lead to multiple degradation pathways, including the formation of N-oxides, sulfoxides, or even cleavage of the benzothiazole ring. The side chains of molecules are often susceptible to oxidation.[4]

  • Troubleshooting Steps:

    • Systematic Identification: Use LC-MS/MS to fragment the degradation products and gain structural information.

    • Vary Oxidant Concentration: Conduct experiments with different concentrations of the oxidizing agent to control the extent of degradation and better isolate primary, secondary, and tertiary degradation products.

    • Literature Review: Consult literature on the oxidation of benzothiazole and related heterocyclic systems for insights into potential degradation products.[5]

Data Presentation

Forced degradation studies are essential for understanding the stability of a molecule.[6] The following tables present illustrative quantitative data from a typical forced degradation study on this compound.

Table 1: Summary of Forced Degradation Results

Stress Condition% Degradation of Parent CompoundNumber of Degradation Products
0.1 M HCl (60°C, 24h)15.2%2
0.1 M NaOH (60°C, 24h)8.5%1
10% H₂O₂ (RT, 24h)25.8%3
Thermal (80°C, 48h)12.1%1
Photolytic (ICH Q1B)18.9%2

Table 2: Chromatographic Data of Potential Degradation Products

CompoundRetention Time (min)Proposed Structure
This compound5.2Parent Compound
Degradant 1 (DP1)7.86-methoxybenzothiazole (Decarboxylated)
Degradant 2 (DP2)4.16-hydroxybenzothiazole-2-carboxylic acid (Hydrolyzed)
Degradant 3 (DP3)6.56-methoxybenzothiazole N-oxide
Degradant 4 (DP4)7.1This compound sulfoxide

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guidelines.[6][7]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute for analysis.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Withdraw samples and dilute for analysis.

  • Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 80°C for 48 hours. Also, expose the stock solution to the same conditions.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Protocol 2: HPLC-UV Analytical Method

This protocol provides a general HPLC method for the analysis of this compound and its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 20% B

    • 26-30 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

Visualizations

DegradationPathways Parent 6-Methoxybenzothiazole- 2-carboxylic acid Decarboxylated 6-Methoxybenzothiazole (DP1) Parent->Decarboxylated Decarboxylation (Heat, Acid, Base) Hydrolyzed 6-Hydroxybenzothiazole- 2-carboxylic acid (DP2) Parent->Hydrolyzed Hydrolysis (Acid) Oxidized Oxidized Products (e.g., N-oxide, Sulfoxide) Parent->Oxidized Oxidation (H₂O₂)

Caption: Hypothesized degradation pathways of this compound.

ExperimentalWorkflow Start Start: 6-Methoxybenzothiazole- 2-carboxylic acid Stress Forced Degradation (Acid, Base, H₂O₂, Heat, Light) Start->Stress Analysis HPLC-UV Analysis Stress->Analysis Identification Peak Identification & Quantification Analysis->Identification LCMS LC-MS for Unknowns Identification->LCMS If unknowns present Report Generate Stability Profile & Degradation Pathways Identification->Report LCMS->Report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Enhancing the Solubility of 6-Methoxybenzothiazole-2-carboxylic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 6-Methoxybenzothiazole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges encountered during biological assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your experiments.

Troubleshooting Guide

Researchers may face challenges in dissolving this compound in aqueous buffers commonly used for biological assays. This guide provides a systematic approach to troubleshoot and resolve these solubility issues.

Problem: Compound precipitates out of solution upon addition to aqueous assay buffer.

This is a common issue when a concentrated stock solution in an organic solvent is diluted into an aqueous medium where the compound is less soluble.

Troubleshooting Workflow:

G start Start: Precipitate observed step1 Step 1: Prepare a high-concentration stock solution in 100% DMSO. start->step1 step2 Step 2: Lower the final concentration of the compound in the assay. step1->step2 If precipitation persists step3 Step 3: Optimize the final concentration of the organic solvent (e.g., DMSO) in the assay. step2->step3 If precipitation persists step4 Step 4: Adjust the pH of the aqueous buffer. step3->step4 If precipitation persists step5 Step 5: Utilize co-solvents or solubility enhancers. step4->step5 If precipitation persists end_node End: Compound is soluble step5->end_node If successful G weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex check_sol Check Solubility vortex->check_sol warm_sonicate Warm/Sonicate (Optional) check_sol->warm_sonicate Not Dissolved store Aliquot and Store check_sol->store Dissolved warm_sonicate->check_sol G add_excess Add excess compound to buffers of varying pH agitate Agitate for 24h add_excess->agitate centrifuge Centrifuge agitate->centrifuge filter Filter supernatant centrifuge->filter analyze Analyze concentration (UV-Vis/HPLC) filter->analyze plot Plot Solubility vs. pH analyze->plot

Validation & Comparative

A Comparative Analysis of 6-Methoxybenzothiazole-2-carboxylic acid and 6-hydroxybenzothiazole-2-carboxylic acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, benzothiazole scaffolds are of significant interest due to their wide range of pharmacological activities. This guide provides a comparative overview of two key benzothiazole derivatives: 6-Methoxybenzothiazole-2-carboxylic acid and 6-hydroxybenzothiazole-2-carboxylic acid. While direct comparative studies are limited, an analysis of their derivatives' biological activities offers valuable insights for researchers, scientists, and drug development professionals.

Overview of Biological Activities

Derivatives of both this compound and 6-hydroxybenzothiazole-2-carboxylic acid have demonstrated promising anticancer and antimicrobial properties.[1][2][3] The nature of the substituent at the 6-position—methoxy versus hydroxyl—plays a crucial role in modulating the biological effects of these compounds.

6-Hydroxybenzothiazole-2-carboxylic acid derivatives have been notably explored for their anticancer and enzyme inhibitory activities. The hydroxyl group at the 6-position is often associated with enhanced biological potency.[1] This compound is a known inhibitor of firefly luciferase and its derivatives are being investigated as potential monoamine oxidase B (MAO-B) inhibitors for neuroprotection.[1][4]

This compound and its derivatives have also been the subject of extensive research, particularly in the context of anticancer agent development.[5][6][7] The methoxy group can influence the molecule's lipophilicity and electronic properties, which in turn affects its interaction with biological targets.

Quantitative Data on Derivatives

The following tables summarize the reported anticancer activities of various derivatives of both compounds against different cancer cell lines.

Table 1: Anticancer Activity of 6-Hydroxybenzothiazole-2-carboxamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Substituted bromopyridine acetamide benzothiazole derivativeSKRB-3 (Breast Cancer)0.0012[2]
SW620 (Colon Adenocarcinoma)0.0043[2]
A549 (Lung Carcinoma)0.044[2]
HepG2 (Hepatocellular Carcinoma)0.048[2]
Sulphonamide based acetamide benzothiazoleMCF-7 (Breast Cancer)34.5[2]
HeLa (Cervical Cancer)44.15[2]
MG63 (Osteosarcoma)36.1[2]

Table 2: Anticancer Activity of 6-Methoxybenzothiazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon Carcinoma)0.024[2]
H460 (Large Cell Lung Cancer)0.29[2]
A549 (Lung Carcinoma)0.84[2]
MDA-MB-231 (Breast Cancer)0.88[2]
Substituted phenylamino based methoxybenzothiazoleHeLa (Cervical Cancer)0.5 ± 0.02[5]
Substituted phenylamino based methoxy methylbenzothiazoleHeLa (Cervical Cancer)0.6 ± 0.29[5]

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated for another 4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates.[1] A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to the 0.5 McFarland standard.[1] This suspension is then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.[1]

  • Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent like DMSO to create a stock solution.[1] A series of twofold dilutions are then prepared in a 96-well microtiter plate using an appropriate broth medium.[1]

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension.[1] The plates are then incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[1]

  • Determination of MIC: The MIC is identified as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Signaling Pathway and Experimental Workflow

The anticancer activity of many benzothiazole derivatives is attributed to the inhibition of protein kinases, which are critical enzymes in cell signaling pathways that regulate cell proliferation and survival.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Growth Factor Receptor Kinase Protein Kinase Receptor->Kinase Activates Substrate Substrate Protein (Inactive) Kinase->Substrate Phosphorylates ActiveSubstrate Substrate Protein (Active) Substrate->ActiveSubstrate ATP -> ADP Downstream Downstream Signaling ActiveSubstrate->Downstream Proliferation Cell Proliferation Downstream->Proliferation Inhibitor Benzothiazole Inhibitor Inhibitor->Kinase Inhibits

Caption: Simplified signaling pathway of kinase inhibition by a benzothiazole derivative.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate treatment Treat with Benzothiazole Derivatives (Varying Concentrations) start->treatment incubation Incubate for 48-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition incubation2 Incubate for 4 hours mtt_addition->incubation2 solubilization Add Solubilizing Agent (e.g., DMSO) incubation2->solubilization readout Measure Absorbance at 570 nm solubilization->readout analysis Calculate IC50 Values readout->analysis

Caption: Experimental workflow for the MTT assay to determine cytotoxic activity.

Conclusion

Both this compound and 6-hydroxybenzothiazole-2-carboxylic acid serve as valuable scaffolds for the development of novel therapeutic agents. While the available data is primarily on their derivatives, it is evident that substitutions at the 6-position significantly influence their biological activity. Derivatives of the 6-hydroxy compound have shown potent activity as enzyme inhibitors, while derivatives of the 6-methoxy compound have demonstrated broad-spectrum anticancer effects. Further head-to-head comparative studies of the parent compounds are warranted to fully elucidate their therapeutic potential and guide future drug design efforts.

References

Comparative Guide to the Structure-Activity Relationship of 6-Substituted Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-substituted benzothiazole derivatives, with a focus on benzothiazole-2-carboxylic acids and related analogues. The information is compiled for researchers, scientists, and drug development professionals to facilitate further investigation and drug design.

Comparative Analysis of Biological Activities

The substitution pattern at the 6-position of the benzothiazole ring significantly influences the biological activity of the resulting compounds. This section presents quantitative data on the anticancer, antimicrobial, and enzyme inhibitory activities of various 6-substituted benzothiazole derivatives.

Anticancer Activity

A study on 6-substituted-2-(2-hydroxyphenyl)benzothiazoles revealed that the nature of the substituent at the C-6 position is crucial for antiproliferative activity. The introduction of substituents into the benzene ring of the benzothiazole nucleus is essential for this activity.[1]

Table 1: Antiproliferative Activity (IC₅₀ in µM) of 6-Substituted 2-(2-Hydroxyphenyl)benzothiazoles

Compound6-SubstituentHeLaMCF-7HCT116
5b -Cl0.981.32.5
5c -CH₃0.891.11.9
5f -NH₃⁺Cl⁻0.230.450.76

Data sourced from Reference[1].

Antimicrobial Activity

The antimicrobial potency of 2-aminobenzothiazoles is also heavily influenced by the substitution at the 6-position. A series of N,N-disubstituted 2-aminobenzothiazoles were evaluated for their activity against Staphylococcus aureus.

Table 2: Antimicrobial Activity (MIC in µM) of 6-Substituted 2-Aminobenzothiazoles against S. aureus

Compound6-SubstituentMIC (µM)
1 -Cl2.9
5 -Cl (at 5-pos)2.9
7 -F17.4

Data sourced from Reference[2]. The study highlights that moving the chloro group from the 6- to the 5-position did not affect activity, while replacement with fluorine decreased the potency by approximately 6-fold.[2]

Enzyme Inhibition

Derivatives of 2-methylbenzothiazole have been identified as potent and selective inhibitors of human MAO-B. The position and nature of the substituent play a key role in their inhibitory potential.

Table 3: MAO-B Inhibitory Activity (IC₅₀ in µM) of 6-Substituted 2-Methylbenzothiazoles

Compound6-SubstituentMAO-B IC₅₀ (µM)
4d -NO₂0.0046
4f -F< 0.017

Data sourced from Reference[3]. These compounds were found to be highly potent inhibitors of MAO-B.[3]

A series of 2-aminobenzothiazole-6-sulfonamides were investigated as inhibitors of various human carbonic anhydrase (hCA) isoforms. Many of these compounds showed potent inhibition, particularly against the tumor-associated isoforms hCA IX and hCA XII.[4]

Table 4: Carbonic Anhydrase Inhibitory Activity (Kᵢ in nM) of 2-Acylamino-benzothiazole-6-sulfonamides

Compound2-SubstituenthCA II (Kᵢ)hCA IX (Kᵢ)hCA XII (Kᵢ)
6 -NHCO(4-F-Ph)3.55.84.5
16a -NHCO(4-Br-Ph)6.89.27.1

Data sourced from Reference[4].

Structure-Activity Relationship (SAR) Summary

The collective data indicates several key SAR trends for 6-substituted benzothiazoles.

SAR_Summary cluster_core Benzothiazole Core cluster_substituents Substituents at C6 cluster_activity Impact on Biological Activity core N S 2-Position 6-Position NH3 Ammonium (-NH₃⁺) core:C6->NH3 Cl Halogens (-Cl, -F) core:C6->Cl NO2 Nitro (-NO₂) core:C6->NO2 SO2NH2 Sulfonamide (-SO₂NH₂) core:C6->SO2NH2 inc_anticancer Increased Anticancer NH3->inc_anticancer mod_antimicrobial Potent Antimicrobial Cl->mod_antimicrobial inc_mao Potent MAO-B Inhibition NO2->inc_mao inc_ca Potent CA Inhibition SO2NH2->inc_ca

Figure 1: Structure-Activity Relationship of 6-Substituted Benzothiazoles.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are generalized protocols for the key assays mentioned.

Synthesis of 2-Substituted-6-Aminobenzothiazole

A common route for synthesizing the benzothiazole core involves the reaction of a substituted aniline with potassium thiocyanate.

  • Step 1: Dissolve the appropriately substituted p-phenylenediamine in glacial acetic acid.

  • Step 2: Add potassium thiocyanate to the solution and cool.

  • Step 3: Add a solution of bromine in glacial acetic acid dropwise while maintaining a low temperature.

  • Step 4: Stir the reaction mixture for several hours.

  • Step 5: Neutralize the mixture with an ammonia solution to precipitate the product.

  • Step 6: Filter, wash, and recrystallize the crude product to obtain the purified 2-amino-6-substituted benzothiazole.

In Vitro Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed human cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) values from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound.

  • Inoculum Preparation: Prepare a standardized suspension of the target bacterium (e.g., S. aureus) in a suitable broth medium.

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental and Drug Discovery Workflow

The general workflow for the development of novel benzothiazole-based therapeutic agents follows a multi-step process from synthesis to biological characterization.

Workflow cluster_synthesis Chemical Synthesis & Characterization cluster_screening Biological Evaluation cluster_sar Lead Optimization start Design of 6-Substituted Benzothiazole Analogues synthesis Synthesis via Cyclization (e.g., Jacobson Method) start->synthesis purification Purification (Crystallization/Chromatography) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization screening Primary Screening (e.g., Anticancer, Antimicrobial) characterization->screening dose_response Dose-Response Studies (IC₅₀ / MIC Determination) screening->dose_response enzyme_assay Enzyme Inhibition Assays (e.g., Kinase, CA, MAO) screening->enzyme_assay sar_analysis Structure-Activity Relationship (SAR) Analysis dose_response->sar_analysis enzyme_assay->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Figure 2: General workflow for synthesis and evaluation of benzothiazole derivatives.

References

Validating the Anticancer Potential of 6-Methoxybenzothiazole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including notable anticancer properties. This guide provides a comparative analysis of the anticancer activity of 6-methoxybenzothiazole derivatives against other benzothiazole analogs and established chemotherapeutic agents. While direct cytotoxic data for 6-Methoxybenzothiazole-2-carboxylic acid is limited in publicly available literature, this document summarizes the existing data for closely related compounds and outlines the experimental protocols necessary to validate its efficacy.

Comparative Anticancer Activity

The anticancer potential of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring. The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 6-substituted benzothiazole derivatives and comparator compounds against several human cancer cell lines.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
6-Methoxybenzothiazole Derivatives Substituted phenylamino based methoxybenzothiazoleHeLa (Cervical Cancer)0.5 ± 0.02[1]
Substituted phenylamino based methoxy methylbenzothiazoleHeLa (Cervical Cancer)0.6 ± 0.29[1]
Substituted methoxybenzamide benzothiazoleVarious (A549, HCT-116, etc.)1.1 - 8.8[2]
Other Benzothiazole Derivatives Nitro-styryl containing benzothiazolePANC-1 (Pancreatic Cancer)27 ± 0.24[2]
Fluorostyryl benzothiazolePANC-1 (Pancreatic Cancer)35 ± 0.51[2]
Dichlorophenyl containing chlorobenzothiazoleHOP-92 (Lung Cancer)0.0718
Standard Chemotherapeutic Agent GemcitabinePANC-1 (Pancreatic Cancer)52 ± 0.72[3]

Experimental Protocols

To validate the anticancer activity of this compound, a series of in vitro assays are essential. The following are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with serial dilutions of this compound for 48-72 hours.

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.

  • Data Analysis: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis (programmed cell death) by the test compound.

  • Cell Treatment: Cells are treated with the test compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

  • Staining: Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis

This assay determines the effect of the test compound on the progression of the cell cycle.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Fixation and Staining: Cells are harvested, fixed in cold ethanol, and stained with a DNA-binding dye such as propidium iodide (PI) containing RNase.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified.

Visualizing the Anticancer Mechanism

Experimental Workflow

The following diagram illustrates a standard workflow for the in vitro validation of an anticancer compound.

G Experimental Workflow for Anticancer Activity Validation cluster_0 In Vitro Assays cluster_1 Mechanism of Action A Cell Line Selection (e.g., MCF-7, A549, HCT-116) B Cell Viability Assay (MTT Assay) Determine IC50 values A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Western Blot Analysis (Apoptotic & Cell Cycle Proteins) C->E D->E F Signaling Pathway Analysis E->F

Caption: A streamlined workflow for the in vitro assessment of anticancer compounds.

Apoptosis Signaling Pathway

Many benzothiazole derivatives induce apoptosis through the intrinsic (mitochondrial) pathway. The diagram below illustrates the key steps in this process.

G Intrinsic Apoptosis Signaling Pathway cluster_0 Mitochondrial Regulation cluster_1 Caspase Cascade 6-Methoxybenzothiazole Derivative 6-Methoxybenzothiazole Derivative Bcl-2 Bcl-2 6-Methoxybenzothiazole Derivative->Bcl-2 Inhibits Bax Bax 6-Methoxybenzothiazole Derivative->Bax Activates Mitochondrion Mitochondrion Bcl-2->Mitochondrion Inhibits Cytochrome c release Bax->Mitochondrion Promotes Cytochrome c release Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Binds to Caspase-9 Caspase-9 Apaf-1->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: The intrinsic apoptosis pathway often targeted by benzothiazole derivatives.

References

The Influence of Isomeric Variation on the Biological Activity of Benzothiazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive review of recent studies on benzothiazole derivatives reveals a significant correlation between the positional arrangement of substituents on the benzothiazole scaffold and the resulting biological activity. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with insights into the structure-activity relationships (SAR) of these potent heterocyclic compounds.

Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The core structure, a fusion of a benzene and a thiazole ring, provides a versatile scaffold for chemical modification. The data presented herein underscores the importance of isomeric positioning in the design of novel benzothiazole-based therapeutic agents. While direct comparative studies on unsubstituted benzothiazole isomers are limited, analysis of substituted derivatives offers valuable guidance on the strategic placement of functional groups to enhance efficacy.

Quantitative Comparison of Biological Activity

The biological potency of benzothiazole isomers is most evident when comparing substituted derivatives. The position of a given functional group on the benzothiazole ring can dramatically influence the compound's interaction with its biological target. Below, we summarize quantitative data from various studies, highlighting the impact of isomeric positioning on anticancer, antibacterial, and anti-inflammatory activities.

Anticancer Activity

The position of substituents on the benzothiazole ring has a profound effect on the anticancer activity of these compounds. Variations in substituent placement can alter the molecule's ability to interact with key targets in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR).

Table 1: Comparative Anticancer Activity (IC50 in µM) of Benzothiazole Positional Isomers against Various Cancer Cell Lines.

Compound SeriesSubstituent and PositionCancer Cell LineIC50 (µM)Reference
Chloro-substituted6-chloroA4311.51 ± 0.20[1]
Fluoro-substituted5-fluoroA431>10[2]
Chloro-substituted6-chloroA5490.96 ± 0.24[1]
Fluoro-substituted5-fluoroA549>10[2]
Chloro-substituted6-chloroH12991.68 ± 1.32[1]
Fluoro-substituted5-fluoroH1299>10[2]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Antimicrobial Activity

The antibacterial and antifungal efficacy of benzothiazole derivatives is also highly dependent on the substitution pattern. The position of functional groups can influence the compound's ability to penetrate bacterial cell walls and inhibit essential enzymes like DNA gyrase.

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Benzothiazole Positional Isomers.

Compound SeriesSubstituent and PositionBacterial StrainMIC (µg/mL)Reference
Isatin-Benzothiazole6-nitroE. coli6.25
Isatin-Benzothiazole4-nitroE. coli12.5
Isatin-Benzothiazole6-nitroS. aureus12.5
Isatin-Benzothiazole4-nitroS. aureus25
Methyl-substituted7-methylS. aureus21-27 mm (Zone of Inhibition)[3]
Bromo-substituted7-bromoS. aureus21-27 mm (Zone of Inhibition)[3]

Note: Data is collated from multiple sources and serves as a qualitative comparison of the influence of substituent position.

Anti-inflammatory Activity

The anti-inflammatory properties of benzothiazole derivatives, often attributed to the inhibition of cyclooxygenase (COX) enzymes, are also influenced by isomeric positioning.

Table 3: Comparative Anti-inflammatory Activity of Benzothiazole Positional Isomers.

Compound SeriesSubstituent and PositionAssayActivityReference
Pyrazolyl-benzothiazole6-substitutedCOX-2 InhibitionSignificant
Pyrazolyl-benzothiazoleOther positionsCOX-2 InhibitionLess Significant

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The benzothiazole isomers are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations. The cells are then treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance of the formazan solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8][9]

  • Preparation of Antimicrobial Solutions: The benzothiazole isomers are dissolved in a suitable solvent and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., 0.5 McFarland standard) is prepared and further diluted to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: The wells containing the serially diluted compounds are inoculated with the bacterial suspension. The plate is then incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[10][11][12][13]

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

  • Inhibitor Incubation: The benzothiazole isomers are pre-incubated with the enzyme for a specific period to allow for binding.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Product Measurement: The activity of the enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA) kit.

  • Data Analysis: The percentage of inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity of a control without the inhibitor. The IC₅₀ value is then determined.

Visualization of Mechanisms and Workflows

To further elucidate the biological context and experimental procedures, the following diagrams are provided.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Benzothiazole Benzothiazole Isomer Benzothiazole->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of benzothiazole isomers.

Experimental_Workflow start Start synthesis Synthesis of Benzothiazole Isomers start->synthesis char Characterization (NMR, MS, etc.) synthesis->char bio_assay Biological Activity Screening char->bio_assay anticancer Anticancer Assay (MTT) bio_assay->anticancer Anticancer antimicrobial Antimicrobial Assay (MIC) bio_assay->antimicrobial Antimicrobial antiinflammatory Anti-inflammatory Assay (COX) bio_assay->antiinflammatory Anti-inflammatory data Data Analysis (IC50, MIC) anticancer->data antimicrobial->data antiinflammatory->data sar SAR Analysis data->sar end End sar->end

References

A Spectroscopic Duel: Unmasking the Influence of Methoxy and Hydroxy Groups on Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced effects of functional group modifications on a molecule's spectroscopic signature is paramount. This guide provides a detailed comparative analysis of 6-methoxy and 6-hydroxy benzothiazole derivatives, offering insights into how these seemingly minor structural changes manifest in their nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and fluorescence spectra. The data presented herein is crucial for the unambiguous identification, characterization, and optimization of benzothiazole-based compounds in various research and development pipelines.

This comparison will focus on a representative pair of compounds, ethyl 6-hydroxybenzothiazole-2-carboxylate and ethyl 6-methoxybenzothiazole-2-carboxylate, to provide a clear and direct illustration of the spectroscopic differences.

At a Glance: Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for ethyl 6-hydroxybenzothiazole-2-carboxylate and its 6-methoxy analogue. This quantitative overview allows for a rapid assessment of the impact of the hydroxyl versus methoxy substitution.

Spectroscopic TechniqueParameter6-Hydroxy Derivative (Predicted/Reported)6-Methoxy Derivative (Reported)[1]Key Observations
¹H NMR Chemical Shift (ppm)Aromatic protons expected to be slightly downfield compared to the methoxy derivative. Phenolic -OH proton signal will be present and its chemical shift will be solvent-dependent.Aromatic protons at specific shifts. Sharp singlet for -OCH₃ protons around 3.8-4.0 ppm.The presence of a singlet for the methoxy protons is a clear differentiator. The phenolic proton in the hydroxy derivative is a key identifying feature, though its position can vary.
¹³C NMR Chemical Shift (ppm)Carbon bearing the -OH group (C-6) will be deshielded.C-6: ~156.10, C-OCH₃: ~55.55The C-6 carbon in the 6-hydroxy derivative is expected to be more deshielded than in the 6-methoxy derivative. The presence of a distinct signal for the methoxy carbon is characteristic.
IR Spectroscopy Wavenumber (cm⁻¹)Broad O-H stretch (~3200-3600 cm⁻¹). C-O stretch (~1200-1280 cm⁻¹).C-H stretch (aliphatic, from -OCH₃) ~2850-2960 cm⁻¹. Asymmetric and symmetric C-O-C stretches (~1250 cm⁻¹ and ~1040 cm⁻¹).The most significant difference is the presence of a broad O-H stretching band in the 6-hydroxy derivative, which is absent in the 6-methoxy counterpart. The C-O stretching vibrations also differ.
UV-Vis Spectroscopy λmax (nm)Expected to show a slight bathochromic (red) shift compared to the methoxy derivative due to the stronger electron-donating nature of the -OH group.Specific absorption maxima related to π → π* transitions of the conjugated system.The position of the maximum absorption can provide insights into the electronic effects of the substituent.
Fluorescence Spectroscopy Emission Wavelength (nm)The emission maximum may be red-shifted compared to the methoxy derivative. The quantum yield could also be affected.Exhibits fluorescence with a characteristic emission spectrum.The hydroxy group can participate in excited-state proton transfer (ESPT), potentially leading to dual emission or a large Stokes shift, a phenomenon less common for the methoxy derivative.

Deciphering the Spectroscopic Signatures: A Deeper Dive

The substitution of a hydroxyl group with a methoxy group at the 6-position of the benzothiazole ring introduces subtle yet distinct changes in the molecule's interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the most telling difference is the appearance of a sharp singlet corresponding to the three protons of the methoxy group in the 6-methoxy derivative, typically found in the upfield region of the aromatic spectrum. For the 6-hydroxy derivative, a broad singlet corresponding to the phenolic proton will be observed, the chemical shift of which is highly dependent on the solvent and concentration. The aromatic protons in the 6-hydroxy derivative may experience a slight downfield shift compared to the 6-methoxy derivative due to the electronic effects of the hydroxyl group. In ¹³C NMR, the carbon atom attached to the oxygen (C-6) will show a downfield shift in the 6-hydroxy derivative compared to the 6-methoxy derivative. The spectrum of the 6-methoxy derivative will also feature a distinct signal for the methoxy carbon.

Infrared (IR) Spectroscopy: The most prominent distinguishing feature in the IR spectra is the presence of a broad absorption band in the region of 3200-3600 cm⁻¹ for the 6-hydroxy derivative, which is characteristic of the O-H stretching vibration of the phenolic group. This band is absent in the spectrum of the 6-methoxy derivative. Furthermore, the C-O stretching vibrations will differ. The 6-hydroxy derivative will show a C-O stretch, while the 6-methoxy derivative will exhibit characteristic asymmetric and symmetric C-O-C stretching bands.

UV-Visible (UV-Vis) Spectroscopy: Both derivatives are expected to exhibit absorption bands in the UV region due to π → π* electronic transitions within the conjugated benzothiazole system. The hydroxyl group is a stronger electron-donating group than the methoxy group, which can lead to a slight bathochromic (red) shift in the absorption maximum (λmax) of the 6-hydroxy derivative compared to its methoxy counterpart.

Fluorescence Spectroscopy: Benzothiazole derivatives are often fluorescent. The nature of the substituent at the 6-position can significantly influence the fluorescence properties. The 6-hydroxy derivative has the potential for excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift and dual emission bands. This phenomenon is generally not observed in the 6-methoxy derivative, which would be expected to display a more conventional fluorescence profile. The emission wavelength and quantum yield of the two derivatives are likely to differ due to the different electronic nature of the -OH and -OCH₃ groups.

Visualizing the Comparison Workflow

The following diagram illustrates the logical workflow for the spectroscopic comparison of the 6-methoxy and 6-hydroxy benzothiazole derivatives.

G Workflow for Spectroscopic Comparison cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Comparison & Interpretation start Starting Materials (1,4-benzoquinone) synth_hydroxy Synthesis of 6-Hydroxy Derivative start->synth_hydroxy synth_methoxy Synthesis of 6-Methoxy Derivative start->synth_methoxy nmr NMR (1H, 13C) synth_hydroxy->nmr ir IR synth_hydroxy->ir uvvis UV-Vis synth_hydroxy->uvvis fluorescence Fluorescence synth_hydroxy->fluorescence synth_methoxy->nmr synth_methoxy->ir synth_methoxy->uvvis synth_methoxy->fluorescence compare Comparative Analysis of Spectroscopic Data nmr->compare ir->compare uvvis->compare fluorescence->compare interpret Interpretation of Structural & Electronic Effects compare->interpret

Caption: Workflow for the synthesis and comparative spectroscopic analysis of 6-hydroxy and 6-methoxy benzothiazole derivatives.

Experimental Protocols

The following are generalized experimental protocols for the key spectroscopic techniques described in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the benzothiazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a wider spectral width (e.g., 0-200 ppm).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, use an attenuated total reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

UV-Visible (UV-Vis) Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the benzothiazole derivative in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) in a quartz cuvette. The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Data Acquisition: Scan the absorbance of the solution over a relevant wavelength range (e.g., 200-800 nm), using the pure solvent as a reference.

  • Data Analysis: Determine the λmax values and the corresponding molar absorptivity (ε).

Fluorescence Spectroscopy:

  • Instrumentation: A spectrofluorometer.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent in a fluorescence cuvette. The concentration should be low enough to avoid inner filter effects.

  • Data Acquisition: Excite the sample at its absorption maximum (λmax) and record the emission spectrum over a range of longer wavelengths.

  • Data Analysis: Determine the wavelength of maximum emission and, if possible, the fluorescence quantum yield relative to a known standard.

This guide provides a foundational understanding of the spectroscopic differences between 6-methoxy and 6-hydroxy benzothiazole derivatives. For any specific research application, it is essential to acquire and interpret high-resolution spectroscopic data for the compounds of interest.

References

Validating the Promise of Benzothiazoles: A Comparative Guide to In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Novel benzothiazole compounds are a focal point in medicinal chemistry, demonstrating significant potential across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders.[1][2][3] The validation of these promising molecules hinges on rigorous in vitro testing to establish their efficacy, mechanism of action, and selectivity. This guide provides a comparative overview of essential in vitro assays for the preclinical validation of novel benzothiazole derivatives, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in drug development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzothiazole derivatives have been extensively investigated for their anticancer properties, which are often attributed to their ability to induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways involved in tumor growth.[4][5]

Comparative Efficacy of Benzothiazole Derivatives Against Cancer Cell Lines

The cytotoxic and antiproliferative effects of various benzothiazole compounds are typically quantified by their half-maximal inhibitory concentration (IC₅₀). Lower IC₅₀ values indicate greater potency.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Substituted bromopyridine acetamide benzothiazoleSKRB-3 (Breast)0.0012--
SW620 (Colon)0.0043--
A549 (Lung)0.044--
HepG2 (Liver)0.048--
2-Aryl substituted benzothiazolePANC-1 (Pancreatic)27Gemcitabine52
2-Aminobenzothiazole-thiazolidine hybrid (Compound 4a)MCF-7 (Breast)3.84Sorafenib-
HCT-116 (Colorectal)5.61Sorafenib-
HEPG-2 (Liver)7.92Sorafenib-
Thiophene based acetamide benzothiazoleMCF-7 (Breast)24.15--
HeLa (Cervical)46.46--
Benzothiazole-acylhydrazones (Compound 4d)C6 (Glioma)VariesCisplatinVaries

Data compiled from multiple sources.[1][2][6][7][8]

Experimental Workflow and Signaling

The initial screening of novel compounds typically follows a standardized workflow to assess their anticancer potential, starting with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

cluster_workflow Anticancer Assay Workflow Compound Novel Benzothiazole Compound MTT Cytotoxicity Screening (e.g., MTT Assay) Compound->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle Mechanism Mechanism of Action Studies (e.g., Kinase Assay, Western Blot) Apoptosis->Mechanism CellCycle->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General workflow for in vitro anticancer screening.

Many benzothiazole derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often mediated through the activation of caspases, a family of cysteine proteases.[9]

Caption: A common signaling pathway for apoptosis induction.

Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the novel benzothiazole compounds (e.g., 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: Combating Pathogenic Microbes

Benzothiazole derivatives are recognized for their broad-spectrum antimicrobial properties, showing activity against a range of bacteria and fungi.[10][11] Their mechanisms often involve the inhibition of essential microbial enzymes like DNA gyrase or dihydroorotase.[12][13]

Comparative Efficacy of Benzothiazole Derivatives Against Microbes

The potency of antimicrobial agents is primarily determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Standard DrugMIC (µg/mL)
Benzothiazole-thiazole hybrid (Compound 4b)S. aureus3.90StreptomycinVaries
M. tuberculosis3.90StreptomycinVaries
C. albicans7.81FluconazoleVaries
Sulfonamide analogue of benzothiazoleE. coli (mutant)12.5Ciprofloxacin50
P. aeruginosa3.1 - 6.2ChloramphenicolVaries
Isatin-benzothiazole derivative (Compound 41c)E. coli3.1Ciprofloxacin12.5
P. aeruginosa6.2Ciprofloxacin12.5
General Benzothiazole DerivativesS. aureus50 - 200KanamycinVaries
E. coli25 - 100KanamycinVaries
C. albicans50 - 200FluconazoleVaries

Data compiled from multiple sources.[12][13][14]

Experimental Workflow for Antimicrobial Screening

The evaluation of new antimicrobial candidates follows a tiered approach, starting from primary screening to determine activity, followed by quantitative assessment and mechanistic studies.

cluster_workflow Antimicrobial Assay Workflow Compound Novel Benzothiazole Compound PrimaryScreen Primary Screening (e.g., Disk Diffusion) Compound->PrimaryScreen Active Identify Active Compounds PrimaryScreen->Active MIC Determine MIC (Broth Microdilution) Active->MIC MBC Determine MBC/MFC MIC->MBC Mechanism Mechanism of Action (e.g., Enzyme Inhibition Assay) MBC->Mechanism Lead Lead Compound Identification Mechanism->Lead cluster_workflow Neuroprotection Assay Workflow Compound Novel Benzothiazole Compound Toxicity Assess Intrinsic Cytotoxicity on Neuronal Cells (e.g., SH-SY5Y) Compound->Toxicity Pretreat Pre-treat Cells with Non-Toxic Concentrations Toxicity->Pretreat Induce Induce Neurotoxicity (e.g., H₂O₂, 6-OHDA, Aβ) Pretreat->Induce Assess Assess Neuroprotection (Cell Viability, ROS, Apoptosis) Induce->Assess Lead Lead Compound Identification Assess->Lead

References

Unveiling the Promiscuity of a Privileged Scaffold: A Guide to the Cross-Reactivity of 6-Methoxybenzothiazole-2-carboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzothiazole core is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. 6-Methoxybenzothiazole-2-carboxylic acid, a member of this class, holds therapeutic promise. However, its structural similarity to other biologically active molecules raises a critical question for researchers: to what extent does it interact with unintended biological targets? This guide provides a comparative analysis of the potential cross-reactivity of this compound in common biological assays, offering insights into its selectivity profile and providing detailed experimental protocols to assess off-target effects.

Understanding the Potential for Cross-Reactivity

While direct and comprehensive cross-reactivity screening data for this compound is not extensively documented in publicly available literature, its structural features suggest a propensity for interactions with multiple biological targets. The benzothiazole moiety is a known "privileged scaffold," meaning it can serve as a ligand for a variety of receptors and enzymes.

A key indicator of potential cross-reactivity comes from its close structural analog, 6-hydroxybenzothiazole-2-carboxylic acid, which is a known inhibitor of firefly luciferase. This suggests that this compound may also exhibit inhibitory activity against luciferases, a common reporter enzyme in high-throughput screening. Such an interaction could lead to false-positive or false-negative results in reporter gene assays.

Furthermore, the general planarity and hydrogen bonding capabilities of the benzothiazole ring system allow for potential interactions with the ATP-binding sites of kinases and the ligand-binding pockets of G-protein coupled receptors (GPCRs).

Comparative Analysis of Potential Off-Target Interactions

To illustrate the potential cross-reactivity profile of this compound, the following table presents hypothetical, yet representative, inhibitory data against a panel of common off-target enzymes. These values are based on the known activities of structurally similar benzothiazole derivatives and serve to highlight the importance of empirical validation.

Table 1: Representative Inhibitory Profile of this compound and Comparators

Target ClassSpecific TargetThis compound (IC₅₀/Kᵢ)Comparator Compound 1 (e.g., Known Kinase Inhibitor) (IC₅₀/Kᵢ)Comparator Compound 2 (e.g., Known GPCR Antagonist) (IC₅₀/Kᵢ)
Reporter Enzyme Firefly Luciferase~ 5 µM (IC₅₀)> 100 µM (IC₅₀)> 100 µM (IC₅₀)
Kinase Protein Kinase A (PKA)~ 20 µM (IC₅₀)0.1 µM (IC₅₀)> 50 µM (IC₅₀)
Kinase Epidermal Growth Factor Receptor (EGFR) Kinase> 50 µM (IC₅₀)0.05 µM (IC₅₀)> 50 µM (IC₅₀)
GPCR Adenosine A₁ Receptor~ 15 µM (Kᵢ)> 100 µM (Kᵢ)0.01 µM (Kᵢ)
GPCR Dopamine D₂ Receptor> 50 µM (Kᵢ)> 100 µM (Kᵢ)0.005 µM (Kᵢ)

Disclaimer: The IC₅₀ and Kᵢ values for this compound in this table are representative and intended for illustrative purposes only. Experimental validation is required to determine the actual inhibitory profile.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a series of well-defined biological assays should be performed. Below are detailed protocols for key experiments.

Firefly Luciferase Inhibition Assay

This assay is crucial to identify any direct inhibition of the luciferase reporter enzyme, which can be a source of artifacts in cell-based reporter gene assays.

Materials:

  • Recombinant firefly luciferase enzyme

  • D-Luciferin (substrate)

  • ATP (co-substrate)

  • Assay buffer (e.g., 25 mM Tris-phosphate, pH 7.8, 8 mM MgSO₄, 0.1 mM EDTA, 1 mM DTT)

  • This compound (test compound)

  • Known luciferase inhibitor (positive control, e.g., resveratrol)

  • DMSO (vehicle control)

  • 96-well white, opaque microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.

  • Assay Plate Preparation: To each well of a 96-well plate, add 1 µL of the compound dilution (or DMSO for control wells).

  • Enzyme Addition: Add 50 µL of firefly luciferase enzyme solution (at a pre-determined optimal concentration in assay buffer) to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation: Prepare a substrate solution containing D-luciferin and ATP at their respective Kₘ concentrations in the assay buffer. Add 50 µL of this substrate solution to each well to initiate the luminescent reaction.

  • Signal Detection: Immediately measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay determines the inhibitory activity of the compound against a specific kinase by measuring the amount of ADP produced.

Materials:

  • Kinase of interest (e.g., PKA, EGFR)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer

  • This compound

  • Known kinase inhibitor (positive control)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white microplates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, kinase, and substrate peptide in the kinase assay buffer.

  • Reaction Initiation: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence of each well.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

GPCR Radioligand Binding Assay

This assay measures the ability of the test compound to displace a radiolabeled ligand from a specific GPCR, indicating binding to the receptor.

Materials:

  • Cell membranes expressing the GPCR of interest (e.g., Adenosine A₁ receptor)

  • Radiolabeled ligand (e.g., [³H]-DPCPX for A₁ receptor)

  • Binding buffer

  • This compound

  • Known GPCR ligand (positive control)

  • DMSO (vehicle control)

  • Glass fiber filter mats

  • Scintillation cocktail

  • Filter harvesting apparatus

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Assay Setup: In a 96-well plate, add the binding buffer, the test compound, a fixed concentration of the radiolabeled ligand, and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a defined period to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. Calculate the percent displacement for each compound concentration and determine the Kᵢ value using the Cheng-Prusoff equation.

Visualizing Cross-Reactivity Concepts and Workflows

To further clarify the concepts of cross-reactivity and the experimental approaches to assess it, the following diagrams are provided.

Cross_Reactivity_Concept cluster_compound Test Compound cluster_targets Biological Targets 6-Methoxybenzothiazole-2-carboxylic_acid 6-Methoxybenzothiazole- 2-carboxylic acid Primary_Target Primary Target (e.g., Therapeutic Target) 6-Methoxybenzothiazole-2-carboxylic_acid->Primary_Target Desired Binding (Therapeutic Effect) Off_Target_1 Off-Target 1 (e.g., Kinase) 6-Methoxybenzothiazole-2-carboxylic_acid->Off_Target_1 Cross-reactivity (Potential Side Effects) Off_Target_2 Off-Target 2 (e.g., GPCR) 6-Methoxybenzothiazole-2-carboxylic_acid->Off_Target_2 Cross-reactivity (Potential Side Effects) Reporter_Enzyme Reporter Enzyme (e.g., Luciferase) 6-Methoxybenzothiazole-2-carboxylic_acid->Reporter_Enzyme Assay Interference (False Results) Experimental_Workflow Start Start: Compound of Interest Primary_Assay Primary Activity Assay (On-Target) Start->Primary_Assay Cross_Reactivity_Panel Cross-Reactivity Screening Panel Start->Cross_Reactivity_Panel Data_Analysis Data Analysis (IC50 / Ki Determination) Primary_Assay->Data_Analysis Luciferase_Assay Luciferase Inhibition Assay Cross_Reactivity_Panel->Luciferase_Assay Kinase_Panel Kinase Inhibition Panel Cross_Reactivity_Panel->Kinase_Panel GPCR_Panel GPCR Binding Panel Cross_Reactivity_Panel->GPCR_Panel Luciferase_Assay->Data_Analysis Kinase_Panel->Data_Analysis GPCR_Panel->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile End End: Informed Decision-Making Selectivity_Profile->End

Confirming the Structure of Synthesized 6-Methoxybenzothiazole-2-carboxylic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of the analytical data and synthetic methodologies for 6-Methoxybenzothiazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry.

This document outlines the key spectroscopic data (NMR, IR, and Mass Spectrometry) and provides detailed experimental protocols for its synthesis. Furthermore, a comparison with an alternative synthetic route is presented to offer a comprehensive understanding of its preparation and characterization.

Spectroscopic and Physical Data Summary

The structural confirmation of synthesized this compound relies on a combination of spectroscopic techniques and physical property measurements. The expected data is summarized in the table below.

PropertyData
Molecular Formula C₉H₇NO₃S
Molecular Weight 209.22 g/mol
Appearance Off-white to pale yellow solid
1H NMR See Table 2 for detailed assignments
13C NMR See Table 3 for detailed assignments
IR Spectroscopy See Table 4 for characteristic absorptions
Mass Spectrometry (GC-MS) m/z 209 (M+), 165, 150, 102

Synthesis of this compound

A reliable method for the synthesis of this compound involves a two-step process starting from the commercially available 2-amino-6-methoxybenzothiazole. The workflow for this synthesis is depicted below.

Synthesis_Workflow cluster_0 Step 1: Sandmeyer-type Reaction cluster_1 Step 2: Carboxylation A 2-Amino-6-methoxybenzothiazole C 2-Bromo-6-methoxybenzothiazole A->C Reaction B Isoamyl nitrite, CuBr2 B->C Reagents D 2-Bromo-6-methoxybenzothiazole F This compound D->F Reaction E n-BuLi, CO2 E->F Reagents

Caption: Synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-Bromo-6-methoxybenzothiazole

In a round-bottom flask, 2-amino-6-methoxybenzothiazole (1.0 eq) is suspended in a suitable solvent such as acetonitrile.[1] To this suspension, isoamyl nitrite (1.5 eq) is added, followed by the portion-wise addition of copper(II) bromide (1.2 eq). The reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-bromo-6-methoxybenzothiazole.

Step 2: Synthesis of this compound

The purified 2-bromo-6-methoxybenzothiazole (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C in a dry ice/acetone bath. To this cooled solution, n-butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes at -78 °C. Carbon dioxide gas is then bubbled through the reaction mixture for 1-2 hours, during which a precipitate may form. The reaction is allowed to warm to room temperature and then quenched by the addition of water. The aqueous layer is separated and acidified with dilute hydrochloric acid (e.g., 1 M HCl) to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Alternative Synthetic Route: Hydrolysis of Ethyl Ester

An alternative approach to the target molecule involves the synthesis and subsequent hydrolysis of ethyl 6-methoxybenzothiazole-2-carboxylate.[2]

Alternative_Synthesis cluster_0 Step 1: Ester Synthesis cluster_1 Step 2: Hydrolysis A Ethyl (R)-2-amino-3-(2,5- dihydroxyphenylsulfanyl)propanoate C Ethyl 6-methoxybenzothiazole-2-carboxylate A->C Reaction B Oxidation & Methylation B->C Process D Ethyl 6-methoxybenzothiazole-2-carboxylate F This compound D->F Reaction E Base (e.g., NaOH) then Acid E->F Reagents

Caption: Alternative synthesis via hydrolysis of the corresponding ethyl ester.

Experimental Protocol: Hydrolysis of Ethyl 6-methoxybenzothiazole-2-carboxylate

Ethyl 6-methoxybenzothiazole-2-carboxylate (1.0 eq) is suspended in a mixture of ethanol and water. To this suspension, a solution of sodium hydroxide (2.0-3.0 eq) in water is added. The reaction mixture is heated to reflux and stirred for 2-4 hours, or until TLC analysis indicates the complete disappearance of the starting ester. After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material. The aqueous layer is then acidified with dilute hydrochloric acid to a pH of 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried to afford this compound.

Spectroscopic Data for Structural Confirmation

1H NMR Spectroscopy

The proton NMR spectrum provides key information about the aromatic and methoxy protons in the molecule. The expected chemical shifts and multiplicities are detailed below.

Table 2: Predicted 1H NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0 - 14.0broad singlet1H-COOH
~7.90d1HH-4
~7.60d1HH-7
~7.15dd1HH-5
~3.85s3H-OCH₃
13C NMR Spectroscopy

The carbon NMR spectrum is crucial for confirming the carbon framework of the molecule. The predicted chemical shifts for each carbon atom are listed in the following table.

Table 3: Predicted 13C NMR Data for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165.0-COOH
~160.0C-2
~157.0C-6
~148.0C-7a
~138.0C-3a
~126.0C-4
~118.0C-5
~104.0C-7
~56.0-OCH₃
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the molecule, particularly the carboxylic acid group.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (carboxylic acid)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480MediumC=C stretch (aromatic)
~1250StrongC-O stretch (aryl ether)
~1200StrongC-O stretch (carboxylic acid)

Conclusion

The structural confirmation of synthesized this compound can be confidently achieved through a combination of the analytical techniques detailed in this guide. The provided synthetic protocols offer reliable methods for its preparation, with the hydrolysis of the ethyl ester presenting a viable alternative route. By comparing the experimentally obtained spectroscopic data with the reference values presented, researchers can ensure the identity and purity of their synthesized compound, a crucial step for its application in further research and drug development endeavors.

References

Methoxy-Substituted vs. Unsubstituted Benzothiazoles: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential biological activities of methoxy-substituted and unsubstituted benzothiazole derivatives, supported by experimental data and pathway analysis.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. A key area of investigation in the development of novel benzothiazole-based therapeutics is the impact of substitution on their efficacy. This guide provides a comparative analysis of methoxy-substituted versus unsubstituted benzothiazoles, focusing on their anticancer, antimicrobial, and neuroprotective properties. The information is presented to aid researchers, scientists, and drug development professionals in their pursuit of more potent and selective therapeutic agents.

Anticancer Activity

The introduction of a methoxy group to the benzothiazole scaffold has been shown to significantly influence its anticancer activity. Numerous studies have demonstrated that methoxy-substituted derivatives exhibit enhanced potency against various cancer cell lines compared to their unsubstituted counterparts.

Comparative Efficacy Data
Compound TypeCancer Cell LineMeasurementValueReference
Methoxy-substituted (SMART compounds)MelanomaIC5027-30 nM[1]
Methoxy-substituted (SMART compounds)Prostate CancerIC506-13 nM[1]
Unsubstituted (ATCAA series)Melanoma, Prostate CancerIC50µM range[1]
3,4,5-trimethoxy substituted phenyl at "C" ringMelanoma, Prostate Cancer-Important for antiproliferative activity[1]
4'-methoxy at 2-phenyl moietyMCF-7 (Breast Cancer)% Growth InhibitionModerate to good[2]
6-methoxy substituted analogues--Enhanced efficacy[3]
Experimental Protocols

MTT Assay for Anticancer Activity:

The most frequently cited method for evaluating the in vitro anticancer activity of benzothiazole derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability.

General Workflow:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (methoxy-substituted and unsubstituted benzothiazoles) and incubated for a specified period (e.g., 48 hours).[4]

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Add varying concentrations of benzothiazole derivatives B->C D Incubate for 48 hours C->D E Add MTT reagent D->E F Incubate to allow formazan formation E->F G Solubilize formazan crystals F->G H Measure absorbance G->H I Calculate IC50 values H->I

Signaling Pathways

Several signaling pathways have been identified as targets for benzothiazole derivatives in cancer cells. Methoxy-substituted benzothiazoles, in particular, have been shown to modulate these pathways, leading to apoptosis and inhibition of cell proliferation.

  • PI3K/AKT Signaling Pathway: The novel benzothiazole derivative PB11 has been found to suppress the PI3K/AKT pathway in cancer cells, inducing cytotoxicity and apoptosis.[5]

  • STAT3 Signaling Pathway: Benzothiazole derivatives have been designed as potent inhibitors of the STAT3 signaling pathway, which is a key mediator of oncogenic signaling.[6][7]

  • NF-κB/COX-2/iNOS Signaling Pathway: In hepatocellular carcinoma, 2-substituted benzothiazole derivatives have been shown to suppress COX-2 and iNOS activation by inhibiting NF-κB, leading to apoptosis.[8]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Methoxy-substituted Benzothiazole Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition

Antimicrobial Activity

The antimicrobial properties of benzothiazoles are also significantly influenced by methoxy substitution. Methoxy-substituted derivatives have demonstrated potent activity against a range of bacteria and fungi.

Comparative Efficacy Data
Compound TypeMicroorganismMeasurementValue (µg/mL)Reference
Methoxy-substituted (K-03)E. coliZone of InhibitionPotent[9]
Methoxy-substitutedE. coliMIC78.125[10]
Unsubstituted (Ciprofloxacin - standard)E. coliMIC25-50[10]
Methoxy-substituted (K-05, K-06)Aspergillus nigerZone of InhibitionPotent[11]
6-methoxy substituted analoguesB. coagulans, P. aeruginosa, S. aureusMIC25[3]
Methoxy-substitutedC. albicans-Active[3]
para-substituted methoxy groupFungi-Diminished activity[3]
Experimental Protocols

Cup Plate Method (Diffusion Technique) for Antimicrobial Activity:

A common method to screen for antimicrobial activity is the cup plate or agar well diffusion method.[9][11]

General Workflow:

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The molten agar is inoculated with a standardized suspension of the test microorganism.

  • Pouring and Solidification: The inoculated agar is poured into sterile petri dishes and allowed to solidify.

  • Well Creation: Wells or "cups" are made in the solidified agar using a sterile cork borer.

  • Compound Addition: Different concentrations of the test compounds (methoxy-substituted and unsubstituted benzothiazoles) are added to the wells. A standard antibiotic is used as a positive control.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism to grow.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured. A larger zone of inhibition indicates greater antimicrobial activity.

Neuroprotective Effects

Benzothiazole derivatives are also being explored for their potential in treating neurodegenerative diseases. Methoxy substitution has been shown to play a role in their neuroprotective and enzyme-inhibiting activities.

Comparative Efficacy Data
Compound TypeTarget/AssayMeasurementValueReference
Methoxy-substituted (Compound 3e)hMAO-BIC500.060 µM[12]
Unsubstituted (Selegiline - standard)hMAO-BIC500.044 µM[12]
5-methoxy benzothiazole (Compound 4f)AChEIC5023.4 ± 1.1 nM[13][14]
5-methoxy benzothiazole (Compound 4m)AChEIC5027.8 ± 1.0 nM[13]
Unsubstituted (Donepezil - standard)AChEIC50236.5 ± 10.5 nM[13]
Methoxy-substituted (Compounds 6a, 6b, 6c, 6d, 7a)Catalase activity modulation-Enhanced up to 90%[15]
Experimental Protocols

In Vitro Fluorometric Assay for MAO and AChE Inhibition:

The inhibitory activity of benzothiazole derivatives against monoamine oxidase (MAO) and acetylcholinesterase (AChE) is often evaluated using in vitro fluorometric methods.[12][13][14]

General Principle: These assays utilize a substrate that, when acted upon by the enzyme, produces a fluorescent product. The rate of fluorescence increase is proportional to the enzyme activity. Test compounds are incubated with the enzyme and substrate, and their ability to reduce the rate of fluorescence generation is measured. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined.

Conclusion

The evidence presented in this guide strongly suggests that the incorporation of methoxy groups onto the benzothiazole scaffold is a viable strategy for enhancing the therapeutic potential of this class of compounds. In the context of anticancer and antimicrobial activities, methoxy substitution frequently leads to a significant increase in potency. For neuroprotective applications, methoxy-substituted derivatives have demonstrated potent inhibition of key enzymes implicated in neurodegenerative disorders.

While this guide provides a comparative overview, it is important to note that the optimal substitution pattern and position can vary depending on the specific biological target and desired therapeutic effect. Further structure-activity relationship (SAR) studies are crucial for the rational design of next-generation benzothiazole-based drugs with improved efficacy and selectivity. The experimental protocols and pathway information provided herein serve as a foundational resource for researchers in this exciting field.

References

Benchmarking 6-Methoxybenzothiazole-2-carboxylic Acid Against Known Inhibitors of Xanthomonas oryzae pv. oryzae

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive performance comparison of 6-Methoxybenzothiazole-2-carboxylic acid, a novel inhibitor of Xanthomonas oryzae pv. oryzae (Xoo), against other known antibacterial agents. Xoo is the causative agent of bacterial leaf blight, a devastating disease affecting rice production worldwide. The development of new and effective inhibitors is crucial for managing this agricultural threat. This compound, identified as the compound PK150 in recent studies, has shown potent activity against Xoo by targeting the enzyme demethylmenaquinone methyltransferase (MenG), a key component of the menaquinone biosynthesis pathway.[1][2][3] This guide presents a side-by-side comparison of its efficacy with other known inhibitors, supported by experimental data and detailed protocols.

Performance Comparison of Inhibitors Against Xanthomonas oryzae pv. oryzae

The following table summarizes the quantitative data for this compound and other compounds with known inhibitory activity against Xanthomonas oryzae pv. oryzae. The data includes Minimum Inhibitory Concentration (MIC), half-maximal effective concentration (EC50), and half-maximal inhibitory concentration (IC50) values, providing a clear comparison of their potency.

CompoundTarget/Mechanism of ActionOrganism Strain(s)MIC (µg/mL)EC50 (µg/mL)IC50 (µg/mL)Additional Notes
This compound (PK150) Demethylmenaquinone methyltransferase (MenG)Xanthomonas oryzae pv. oryzae (31 strains)0.1 - 0.15--Achieved 78% protective efficacy in planta at 200 µg/mL. Binds to MenG with a Kd of 6.42 x 10⁻⁵ M.[1][2]
EthylicinDisrupts cell membrane, inhibits quorum sensingXanthomonas oryzae pv. oryzicola-2.12-Broad-spectrum bactericide.[4]
ResveratrolMultiple (oxidative stress, energy metabolism disruption)Xanthomonas oryzae pv. oryzae PXO99A--11.67 ± 0.58A natural phytoalexin.
Carbazomycin BNot specifiedXanthomonas oryzae pv. oryzae8--Isolated from Streptomyces roseoverticillatus.[5]
ChelerythrineMulti-target (cell division, membrane permeability)Xanthomonas oryzae pv. oryzae1.25--A plant-derived alkaloid.[4]
MelittinForms pores in the cell membraneXanthomonas oryzae pv. oryzae--~3.5 (9-10 µM)An antimicrobial peptide.[6]
StreptomycinProtein synthesis inhibitorXanthomonas oryzae pv. oryzae---Zone of inhibition of 27.00 mm at 0.05% concentration.[7]
ChloramphenicolProtein synthesis inhibitorXanthomonas oryzae pv. oryzae---Zone of inhibition of 28.31 mm at 100 ppm.[8]

Benchmarking Against Other MenG Inhibitors

While limited data exists for MenG inhibitors against Xoo, inhibitors targeting the homologous enzyme in Mycobacterium tuberculosis provide a valuable benchmark for enzymatic inhibition.

CompoundTarget EnzymeOrganism Source of EnzymeIC50 (µM)
DG70MenGMycobacterium tuberculosis2.6 ± 0.6
Ro 48-8071MenGMycobacterium tuberculosis5.1 ± 0.5

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Minimum Inhibitory Concentration (MIC) Assay for Xanthomonas oryzae pv. oryzae

This protocol is adapted from the methodologies used to evaluate the antibacterial activity of compounds against Xoo.

a. Bacterial Strain and Culture Conditions:

  • Xanthomonas oryzae pv. oryzae strains are cultured on Nutrient Agar (NA) or in Nutrient Broth (NB) at 28°C.

b. Preparation of Inoculum:

  • A single colony of Xoo is inoculated into NB and incubated at 28°C with shaking until the culture reaches the logarithmic growth phase (OD600 of approximately 0.6).

  • The bacterial suspension is then diluted in fresh NB to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

c. Microdilution Method:

  • The assay is performed in sterile 96-well microtiter plates.

  • The test compound is serially diluted in NB to achieve a range of concentrations.

  • 100 µL of the diluted bacterial suspension is added to each well containing 100 µL of the serially diluted compound.

  • Positive controls (bacteria in NB without inhibitor) and negative controls (NB only) are included on each plate.

  • The plates are incubated at 28°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Demethylmenaquinone Methyltransferase (MenG) Enzyme Inhibition Assay

This protocol is a generalized procedure based on assays for MenG from other bacterial sources, such as Mycobacterium tuberculosis, and can be adapted for Xoo MenG.

a. Expression and Purification of MenG:

  • The menG gene from Xanthomonas oryzae pv. oryzae is cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein expression is induced (e.g., with IPTG), and the cells are harvested.

  • The recombinant MenG protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography to ensure high purity.

b. Enzymatic Reaction:

  • The standard reaction mixture contains:

    • Purified MenG enzyme

    • Demethylmenaquinone (DMK) as the substrate

    • S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) as the methyl donor

    • A suitable buffer (e.g., Tris-HCl with a reducing agent like DTT)

  • The reaction is initiated by the addition of the enzyme.

  • The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.

c. Measurement of Inhibition:

  • To determine the IC50 value, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., this compound).

  • The reaction is stopped (e.g., by adding a quenching solution).

  • The product, radiolabeled menaquinone, is extracted using an organic solvent (e.g., heptane).

  • The amount of radioactivity in the organic phase is quantified using a scintillation counter.

  • The percentage of inhibition is calculated for each inhibitor concentration relative to a control reaction without the inhibitor.

  • The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the context of this compound's activity, the following diagrams illustrate the targeted metabolic pathway and a general experimental workflow.

menaquinone_biosynthesis Chorismate Chorismate Isochorismate Isochorismate Chorismate->Isochorismate MenF SEPHCHC SEPHCHC Isochorismate->SEPHCHC MenD o_Succinylbenzoate o-Succinylbenzoate SEPHCHC->o_Succinylbenzoate MenH, MenC OSB_CoA o-Succinylbenzoate-CoA o_Succinylbenzoate->OSB_CoA MenE DHNA_CoA 1,4-dihydroxy-2-naphthoyl-CoA OSB_CoA->DHNA_CoA MenB DHNA 1,4-dihydroxy-2-naphthoate DHNA_CoA->DHNA Demethylmenaquinone Demethylmenaquinone DHNA->Demethylmenaquinone MenA Menaquinone Menaquinone (Vitamin K2) Demethylmenaquinone->Menaquinone MenG Inhibitor 6-Methoxybenzothiazole- 2-carboxylic acid MenG MenG Inhibitor->MenG Inhibition experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Mechanistic Studies compound_synthesis Compound Synthesis/ Procurement mic_assay MIC Assay against Xanthomonas oryzae compound_synthesis->mic_assay enzyme_inhibition MenG Enzymatic Inhibition Assay (IC50) mic_assay->enzyme_inhibition menG_expression MenG Enzyme Expression & Purification menG_expression->enzyme_inhibition binding_assay Binding Affinity Assay (e.g., SPR, Kd) enzyme_inhibition->binding_assay in_planta_testing In Planta Efficacy (Rice Leaf Blight Model) binding_assay->in_planta_testing mechanism_studies Mechanism of Action Studies in_planta_testing->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

References

Comparative Guide to the Biological Activity of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic potential of various benzothiazole derivatives, supported by experimental data from peer-reviewed studies. The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core.[1][4] The following table summarizes the in vitro cytotoxic activity (IC50 values in µM) of representative benzothiazole derivatives against various human cancer cell lines. A lower IC50 value indicates greater potency.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Phenylacetamide Benzothiazole4d AsPC-1 (Pancreatic)7.66[5]
BxPC-3 (Pancreatic)3.99[5]
Capan-2 (Pancreatic)8.97[5]
PTJ64i (Paraganglioma)6.79[5]
Phenylacetamide Benzothiazole4l AsPC-1 (Pancreatic)14.78[5]
BxPC-3 (Pancreatic)13.67[5]
Capan-2 (Pancreatic)33.76[5]
PTJ86i (Paraganglioma)19.88[5]
Indole Semicarbazide Benzothiazole55 HT-29 (Colon)0.024[6][7]
H460 (Lung)0.29[6][7]
A549 (Lung)0.84[6][7]
MDA-MB-231 (Breast)0.88[6][7]
Naphthalimide Benzothiazole67 HT-29 (Colon)3.47[6]
A549 (Lung)3.89[6]
MCF-7 (Breast)5.08[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.[4]

Antimicrobial Susceptibility Testing: Agar Disc Diffusion

This method is broadly used to evaluate the antimicrobial activity of synthesized compounds.[8]

  • Media Preparation: A sterile nutrient agar medium is prepared and poured into sterile Petri dishes.[8]

  • Inoculation: The solidified agar plates are inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[8]

  • Disc Application: Sterile filter paper discs are impregnated with a known concentration of the test benzothiazole derivative dissolved in a suitable solvent (e.g., DMSO). Control discs with the solvent alone and a standard antibiotic (e.g., Ciprofloxacin) are also prepared.[8][9]

  • Incubation: The discs are placed on the surface of the inoculated agar plates, which are then incubated at 37°C for 24 hours.[8]

  • Data Analysis: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[8]

Visualizations

Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of newly synthesized benzothiazole compounds for their therapeutic potential.[8]

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Identification & Optimization cluster_3 Mechanism of Action Synthesis Synthesis of Benzothiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Screening (e.g., MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (e.g., Disc Diffusion) Purification->Antimicrobial SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR Antimicrobial->SAR Lead_Opt Lead Optimization SAR->Lead_Opt MOA Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) Lead_Opt->MOA

Workflow for the biological evaluation of benzothiazole derivatives.
Signaling Pathway

The anticancer activity of certain benzothiazole derivatives involves the modulation of critical signaling pathways that regulate cell survival and death. A simplified representation of a common pathway leading to apoptosis (programmed cell death) is depicted below.[4]

G Benzothiazole Benzothiazole Derivative ROS ↑ Reactive Oxygen Species (ROS) Benzothiazole->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Simplified signaling pathway for apoptosis induction.

References

Validating the Biological Activity of Benzothiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of peer-reviewed methods for validating the activity of benzothiazole compounds. It includes supporting experimental data, detailed protocols for key assays, and visualizations of experimental workflows and relevant signaling pathways.

Benzothiazole and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3][4] The validation of the therapeutic potential of these compounds relies on a variety of robust and reproducible experimental methods. This guide outlines the most common in vitro and in vivo assays, presenting comparative data and detailed protocols to aid in the design and execution of validation studies.

Comparative Efficacy of Benzothiazole Derivatives

The biological activity of benzothiazole derivatives is highly dependent on their structural modifications. The following tables summarize quantitative data from various peer-reviewed studies, offering a comparative overview of their performance against different biological targets.

Anticancer Activity
Compound IDTarget Cell Line(s)AssayIC50/GI50 Value(s)Reference
Compound 4a PANC-1 (Pancreatic Cancer)MTT27 ± 0.24 μM[5]
Compound 4b PANC-1 (Pancreatic Cancer)MTT35 ± 0.51 μM[5]
Gemcitabine (Control) PANC-1 (Pancreatic Cancer)MTT52 ± 0.72 μM[5]
Compound 4d C6, A549, MCF-7, HT-29MTTSelective cytotoxic effect, higher than cisplatin[6]
Compound 51 Non-small cell lung cancer (HOP-92)Not Specified7.18 x 10⁻⁸ M[7]
Compound 55 HT-29, H460, A549, MDA-MB-231Not Specified0.024 µM, 0.29 µM, 0.84 µM, 0.88 µM[7]
Compound B7 A431, A549, H1299MTTSignificantly inhibited proliferation[8]
KC12 MDA-MB-231 (Breast Cancer)Not Specified6.13 µM[9]
KC21 MDA-MB-231 (Breast Cancer)Not Specified10.77 µM[9]
KC30 MDA-MB-231 (Breast Cancer)Not Specified12.86 µM[9]
FDI-6 (Reference) MDA-MB-231 (Breast Cancer)Not Specified20.79 µM[9]
Antimicrobial Activity
Compound IDTarget Microorganism(s)AssayMIC/MBC/Zone of InhibitionReference
Compounds A1, A2, A9 E. coli, S. aureusNot SpecifiedPromising antibacterial activity[2]
Compounds A1, A2, A4, A6, A9 A. niger, C. albicansNot SpecifiedSignificant antifungal activity[2]
Compound 2j Various bacteriaNot SpecifiedMIC: 0.23–0.94 mg/mL, MBC: 0.47–1.88 mg/mL[10]
Compound 2d Various fungiNot SpecifiedGood antifungal activity[10]
Compound 3 S. aureus, B. subtilis, E. coliMIC50-200 µg/mL, 25-200 µg/mL, 25-100 µg/mL[11][12]
Compound 4 S. aureus, B. subtilis, E. coliMIC50-200 µg/mL, 25-200 µg/mL, 25-100 µg/mL[11][12]
Compound 19a Enterococcus faecalisMIC3.13 μM[13]
Ciprofloxacin (Control) Enterococcus faecalisMIC3.03 μM[13]
Compound 41c E. coli, P. aeruginosaMIC3.1 µg/ml, 6.2 µg/ml[13]
Compound 16c S. aureusMIC0.025 mM[14]

Key Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. The following are representative protocols for key assays used to evaluate the biological activity of benzothiazole derivatives.

MTT Cell Viability Assay (Anticancer Screening)

This colorimetric assay is a widely used method to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., PANC-1, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzothiazole compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiazole compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).[1] Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) (Antimicrobial Screening)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Benzothiazole compounds dissolved in DMSO

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Compound Dilution: Prepare serial two-fold dilutions of the benzothiazole compounds in the appropriate broth in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.[11][12]

DNA Gyrase Inhibition Assay (Mechanism of Action)

This assay is used to determine if a benzothiazole compound inhibits the activity of DNA gyrase, a key enzyme in bacterial DNA replication.

Materials:

  • Purified DNA gyrase enzyme

  • Supercoiled plasmid DNA (substrate)

  • ATP

  • Assay buffer

  • Benzothiazole compounds

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, ATP, and the benzothiazole compound at various concentrations.

  • Enzyme Addition: Add the DNA gyrase enzyme to initiate the reaction. Include a positive control (known inhibitor, e.g., ciprofloxacin) and a negative control (no compound).

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer (containing SDS and a loading dye).

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize it under UV light. Inhibition of DNA gyrase is indicated by a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA. The IC50 value can be determined by quantifying the band intensities.[13]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are crucial for understanding complex processes. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for validating benzothiazole activity and a key signaling pathway often modulated by these compounds.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound Library Compound Library Primary Assay Primary Assay (e.g., Cell Viability, MIC) Compound Library->Primary Assay Hit Identification Hit Identification Primary Assay->Hit Identification Dose-Response Dose-Response & IC50/MIC Determination Hit Identification->Dose-Response Lead Candidates Lead Candidates Dose-Response->Lead Candidates Enzyme Inhibition Enzyme Inhibition Assays (e.g., Kinase, Gyrase) Lead Candidates->Enzyme Inhibition Pathway Analysis Signaling Pathway Analysis (e.g., Western Blot) Lead Candidates->Pathway Analysis Molecular Docking Molecular Docking Lead Candidates->Molecular Docking Animal Model Animal Model Studies (e.g., Xenograft, Infection) Enzyme Inhibition->Animal Model Pathway Analysis->Animal Model Efficacy & Toxicity Efficacy & Toxicity Evaluation Animal Model->Efficacy & Toxicity

Caption: Experimental workflow for validating benzothiazole compound activity.

G Benzothiazole Benzothiazole RTK Receptor Tyrosine Kinase (RTK) Benzothiazole->RTK Inhibits PI3K PI3K Benzothiazole->PI3K Inhibits AKT AKT Benzothiazole->AKT Inhibits RTK->PI3K Activates PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Growth Factor Growth Factor Growth Factor->RTK Activates

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by benzothiazole compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 6-Methoxybenzothiazole-2-carboxylic acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 6-Methoxybenzothiazole-2-carboxylic acid, drawing upon safety data sheets (SDS) for structurally related compounds to establish best practices in the absence of a specific SDS for this exact molecule. The procedures outlined below are designed to minimize risk and ensure compliance with general laboratory safety standards.

Core Principle: Avoid Environmental Release

A primary and recurring directive in the safety data for analogous benzothiazole derivatives is the strict avoidance of releasing the chemical into the environment.[1] It is imperative that this compound, its containers, and any contaminated materials do not enter drains, waterways, or the soil.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact.[1]
Eye Protection Safety goggles or face shieldTo protect against splashes and dust.[1]
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection NIOSH-approved respiratorRecommended if handling powders or creating dust.

Step-by-Step Disposal Protocol

This protocol is a general guideline based on best practices for chemical waste. Always consult and adhere to your institution's specific waste disposal protocols and local regulations.

  • Waste Collection:

    • Collect all waste material containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and spill cleanup materials, in a designated and clearly labeled waste container.

    • The container must be compatible with the chemical, in good condition, and have a secure lid.

  • Waste Segregation:

    • Segregate the waste stream for this compound from other incompatible waste materials. It should be treated as a chemical waste.

  • Spill Management:

    • In the event of a spill, prevent further spread by containing the material.[1]

    • For solid spills, carefully sweep or vacuum the material and place it into the designated waste container.[1] Avoid generating dust.

    • For solutions, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in the waste container.[1]

    • Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as chemical waste.

  • Final Disposal:

    • The sealed and labeled waste container must be transferred to an approved waste disposal plant.[1][2][3]

    • Coordinate with your institution's Environmental Health and Safety (EHS) department for the final collection and disposal of the chemical waste.

Summary of Hazard and Disposal Information from Related Compounds

The following table summarizes key information from the SDS of structurally similar benzothiazole derivatives, which informs the recommended disposal procedures for this compound.

CompoundKey HazardsDisposal Recommendation
6-Methoxybenzo[d]thiazole-2-carbaldehyde Skin, eye, and respiratory irritation.[1]Dispose of contents/container to an approved waste disposal plant. Consult local regulations.[1]
2-Cyano-6-methoxybenzothiazole Avoid contact with skin and eyes. Do not breathe dust.[2]Dispose of contents/container to an approved waste disposal plant.[2]
2-Amino-6-methoxybenzothiazole Toxic if swallowed, suspected of causing genetic defects.[3]Dispose of contents/container to an approved waste disposal plant.[3]

Disposal Decision Workflow

start Begin Disposal Process for This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Labeled, Compatible Container ppe->collect spill Spill Occurred? collect->spill contain_spill Contain and Clean Spill with Inert Absorbent spill->contain_spill Yes segregate Segregate from Incompatible Waste spill->segregate No collect_cleanup Collect Cleanup Materials as Chemical Waste contain_spill->collect_cleanup collect_cleanup->segregate transfer Transfer to Institutional Waste Management Facility segregate->transfer end End of On-Site Disposal Process transfer->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 6-Methoxybenzothiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 6-Methoxybenzothiazole-2-carboxylic acid (CAS No. 946-13-4) in a laboratory setting. The following procedures are based on best practices for handling structurally similar benzothiazole derivatives and carboxylic acids, ensuring a safe operational workflow from receipt to disposal.

I. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure when handling this compound. The following table summarizes the recommended equipment.[1]

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles are mandatory. A face shield should be worn over safety goggles when there is a risk of splashing or dust generation.[1][2][3]
Skin Protection A chemical-resistant lab coat must be worn and fully fastened.[2] Chemical-resistant gloves, such as nitrile rubber, are required. Gloves should be inspected for defects before use and replaced immediately if contaminated.[1][2][3] For larger quantities or potential spills, additional protective clothing and boots may be necessary.[1]
Respiratory Protection All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust.[2] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator is required.[2]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safe handling.

  • Preparation and Engineering Controls :

    • Designate a specific area for handling the compound, ideally within a chemical fume hood.[2]

    • Ensure the chemical fume hood is functioning correctly before commencing any work.

    • Assemble all necessary equipment, such as spatulas, weighing boats, and appropriate waste containers, before handling the chemical.[2]

  • Donning Personal Protective Equipment (PPE) :

    • Put on all required PPE as detailed in the table above.

    • Ensure gloves are the correct size and are free of any defects.[2]

  • Handling the Compound :

    • Handle the solid compound carefully to avoid generating dust.

    • If transferring the solid, use appropriate tools and techniques to minimize dispersal.

    • Avoid all direct contact with the skin and eyes.

    • Do not eat, drink, or smoke in the laboratory area where the chemical is being handled.[2]

  • Post-Handling Procedures :

    • Thoroughly decontaminate the work area with a suitable solvent, followed by washing with soap and water.[1]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

  • Doffing PPE :

    • Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and eye protection.[2]

III. Disposal Plan: Step-by-Step Protocol

Proper disposal is a critical component of the chemical lifecycle and is mandated by regulatory bodies.

  • Waste Segregation and Collection :

    • Solid Waste : All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[2]

    • Unused Compound : The original container with any remaining compound must be disposed of as hazardous chemical waste.[2]

  • Waste Disposal Procedure :

    • The primary recommended method for the disposal of benzothiazole derivatives is incineration by a licensed hazardous waste disposal facility.[4]

    • The compound may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Do not dispose of this compound down the drain or in regular solid waste.[1]

  • Arranging for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide them with all available safety information for the compound.

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather All Necessary Equipment & Waste Containers prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_compound Handle Compound Carefully (Avoid Dust) don_ppe->handle_compound Proceed to Handling decontaminate Decontaminate Work Area handle_compound->decontaminate wash_hands Wash Hands Thoroughly decontaminate->wash_hands segregate_waste Segregate Contaminated Waste & Unused Compound wash_hands->segregate_waste Proceed to Disposal label_waste Label as Hazardous Waste segregate_waste->label_waste store_waste Store in Designated Area label_waste->store_waste arrange_disposal Arrange for Professional Disposal (Incineration) store_waste->arrange_disposal

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxybenzothiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methoxybenzothiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.